molecular formula C4H4I2N2 B2547346 3,4-Diiodo-5-methyl-1h-pyrazole CAS No. 6715-87-3

3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346
CAS No.: 6715-87-3
M. Wt: 333.899
InChI Key: FPLNGDMFVSCNHK-UHFFFAOYSA-N
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Description

3,4-Diiodo-5-methyl-1h-pyrazole is a useful research compound. Its molecular formula is C4H4I2N2 and its molecular weight is 333.899. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diiodo-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLNGDMFVSCNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Value of Iodinated Heterocycles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole (CAS 6715-87-3)

In the landscape of contemporary drug discovery and material science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and metabolic stability have cemented its role in numerous FDA-approved therapeutics.[2][3] The strategic introduction of iodine atoms onto this core, as seen in This compound , dramatically elevates its synthetic utility. This di-iodinated derivative is not merely a compound but a versatile platform, engineered for reactivity and poised for the construction of complex molecular architectures. The dual carbon-iodine bonds serve as powerful handles for palladium-catalyzed cross-coupling reactions, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.[1][4] This guide offers a deep dive into the core chemistry, synthesis, and application of this pivotal building block, providing researchers and development professionals with the technical insights necessary to harness its full potential.

Molecular Identity and Physicochemical Characteristics

This compound is a halogenated derivative characterized by a five-membered pyrazole ring bearing two iodine atoms at the C3 and C4 positions and a methyl group at the C5 position.[4] This specific substitution pattern is crucial to its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

The compound's key identifiers and physical properties are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueReference
CAS Number 6715-87-3[5][6]
Molecular Formula C4H4I2N2[4][5]
Molecular Weight 333.90 g/mol [4][5]
Appearance Off-white to pale yellow solid[7]
Melting Point 178-181 °C[8][9]
Boiling Point (Predicted) 374.8 ± 42.0 °C[8][9]
Density (Predicted) 2.750 ± 0.06 g/cm3 [8][9]
pKa (Predicted) 10.75 ± 0.50[9]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The heavy iodine substituents and the overall electronic environment of the pyrazole ring give rise to a distinct spectroscopic signature.

Spectroscopic DataExpected Characteristics
¹H NMR A characteristic sharp singlet is expected for the methyl group (C5-CH₃) in the upfield region, with minimal coupling. The N-H proton will appear as a broad singlet.[4]
¹³C NMR Resonances for the three carbon atoms of the pyrazole ring will be observed. The carbons bonded to iodine (C3 and C4) will show shifts influenced by the heavy atom effect.
¹⁵N NMR Two distinct signals are anticipated, corresponding to the different electronic environments of the nitrogen atoms. The "pyrrole-like" nitrogen (N1, bearing a hydrogen) typically resonates between -160 to -180 ppm, while the "pyridine-like" nitrogen (N2) appears further downfield, around -100 to -120 ppm.[4]
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (from the methyl group), and C=C/C=N stretching within the pyrazole ring are expected.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z corresponding to 333.90, with a characteristic isotopic pattern due to the presence of two iodine atoms.

Synthesis and Chemical Reactivity

Synthesis: The Iodination Pathway

The most direct and common route to this compound is the electrophilic halogenation of the 5-methyl-1H-pyrazole precursor.[4] This transformation requires careful control of reaction conditions to achieve the desired di-iodination at the C3 and C4 positions while avoiding over-halogenation or the formation of undesired isomers.[4][10] The C4 position of the pyrazole ring is particularly electron-rich and thus highly susceptible to electrophilic attack.[1][11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Pyrazole Iodination

This protocol is a generalized representation based on established methods for pyrazole iodination and should be optimized for specific laboratory conditions.[1][12][13]

  • Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, acetic acid, or a CCl₄ mixture), add the chosen iodinating agent.[1][12] Common agents include:

    • Molecular Iodine (I₂) with an oxidizing agent like Ceric Ammonium Nitrate (CAN) or HIO₃.[10][12]

    • N-Iodosuccinimide (NIS), often in an acidic medium like trifluoroacetic acid (TFA).[1]

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for a period of several hours to overnight.[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[1][14]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[1]

Chemical Reactivity: A Gateway to Molecular Complexity

The true synthetic power of this compound lies in the reactivity of its two C-I bonds. Iodine atoms are excellent leaving groups, making this compound an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This allows for the sequential or simultaneous introduction of diverse functional groups, enabling the construction of large and complex molecular libraries from a single, versatile core.

cluster_coupling Palladium-Catalyzed Cross-Coupling main This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) main->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) main->sonogashira heck Heck Coupling (+ Alkene) main->heck buchwald Buchwald-Hartwig (+ Amine/Alcohol) main->buchwald product Complex Functionalized Pyrazole Derivatives suzuki->product sonogashira->product heck->product buchwald->product

Caption: Reactivity of this compound in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl groups.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for accessing extended π-systems and linking molecular fragments.[4][15]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

Applications in Scientific Research and Development

The versatile reactivity of this compound positions it as a high-value building block across multiple scientific disciplines.

G cluster_apps cluster_med cluster_mat center This compound (Versatile Building Block) med_chem Medicinal Chemistry center->med_chem mat_sci Material Science center->mat_sci chem_res Chemical Research center->chem_res kinase Kinase Inhibitors med_chem->kinase antibacterial Antibacterial Agents med_chem->antibacterial degrader Protein Degraders med_chem->degrader semicon Organic Semiconductors mat_sci->semicon polymers Coordination Polymers mat_sci->polymers

Caption: Key application areas for this compound.

  • Medicinal Chemistry: The pyrazole core is a cornerstone of many pharmaceuticals.[16][17] This di-iodinated intermediate is invaluable for synthesizing libraries of novel compounds to screen for biological activity.[7] Its structure is relevant for developing kinase inhibitors, antibacterial agents, and other targeted therapeutics.[1][4] The compound is also listed as a building block for protein degraders, a cutting-edge area of drug discovery.[5]

  • Material Science: The presence of heavy iodine atoms and the aromatic pyrazole ring imparts unique electronic properties. This makes the compound a candidate for creating novel organic semiconductors, coordination polymers, and other functional materials where tuning electronic characteristics is essential.[4]

  • Chemical Research: It serves as a pivotal intermediate in multi-step organic synthesis, providing a reliable scaffold for building molecular complexity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18] Avoid inhalation of dust and direct contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[9] Keep away from heat and sources of ignition.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[18]

Conclusion

This compound (CAS 6715-87-3) is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its stable pyrazole core, combined with the exceptional reactivity imparted by the dual iodine substituents, provides a robust and versatile platform for synthetic chemists. From the targeted synthesis of next-generation pharmaceuticals to the development of novel functional materials, this compound offers a reliable pathway to molecular complexity. This guide has detailed its fundamental properties, synthesis, reactivity, and applications, providing the necessary framework for researchers to confidently and effectively integrate this powerful building block into their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3,4-Diiodo-5-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique properties and potential applications of halogenated pyrazole derivatives.

Introduction: The Significance of this compound

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] The introduction of iodine atoms onto the pyrazole ring dramatically enhances their synthetic versatility, providing a reactive handle for constructing more complex molecular architectures through various cross-coupling reactions.[1][2] this compound, with its distinct substitution pattern, is a molecule of strategic importance. The two iodine atoms at the 3 and 4 positions, coupled with a methyl group at the 5-position, create a unique electronic and steric environment that influences its reactivity and biological potential.[3]

This guide will delve into the foundational aspects of this molecule, from its synthesis to its detailed structural elucidation, providing both theoretical understanding and practical, field-proven insights.

Synthesis and Mechanistic Considerations

The primary route to this compound is through the electrophilic halogenation of 5-methyl-1H-pyrazole.[3] The choice of iodinating agent and reaction conditions is critical to achieve di-iodination at the desired 3 and 4 positions while avoiding over-halogenation or the formation of undesired isomers.[4]

Synthetic Pathway: Electrophilic Iodination

The most common and effective methods for the iodination of pyrazoles involve the use of an electrophilic iodine source. The electron-rich pyrazole ring is susceptible to attack by iodonium ions (I+). The reaction typically proceeds first at the more electron-rich C4 position, followed by substitution at the C3 or C5 position. For the synthesis of this compound, a strong iodinating system is required to overcome the deactivating effect of the first iodine substituent.

Synthesis_Pathway 5-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole This compound This compound 5-Methyl-1H-pyrazole->this compound I2, Oxidizing Agent (e.g., HIO3, CAN) Solvent (e.g., AcOH, CCl4)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for pyrazole iodination.[5]

Materials:

  • 5-methyl-1H-pyrazole

  • Iodine (I₂)

  • Iodic acid (HIO₃) or Ceric Ammonium Nitrate (CAN)[1][6]

  • Acetic acid (AcOH)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and carbon tetrachloride.

  • Add iodine (2.2 eq) to the solution and stir until partially dissolved.

  • Add the oxidizing agent (e.g., iodic acid, 0.5 eq) portion-wise to the reaction mixture. The use of an oxidant is crucial to regenerate the electrophilic iodine species in situ and drive the reaction to completion.[5]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Trustworthiness of the Protocol: This protocol incorporates a quenching step with sodium thiosulfate to safely neutralize the reactive iodine and an acid-base wash to remove impurities, ensuring the isolation of a pure product.

Molecular Structure and Characterization

The molecular structure of this compound is defined by the pyrazole core with iodine atoms at positions 3 and 4, and a methyl group at position 5.

Caption: Molecular structure of this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR A singlet for the N-H proton (broad, chemical shift dependent on solvent and concentration). A singlet for the C5-methyl group protons. The absence of signals in the aromatic region for the pyrazole ring protons confirms di-substitution at the 3 and 4 positions.[3]
¹³C NMR Resonances for the C3 and C4 carbons will be significantly shifted to a higher field (lower ppm) due to the heavy atom effect of iodine. Signals for the C5 carbon and the methyl carbon will also be present.
IR Spectroscopy Characteristic N-H stretching vibrations. C-N and C=C stretching bands for the pyrazole ring. C-I stretching vibrations will be observed in the far-IR region.[7]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of C₄H₄I₂N₂ (333.9 g/mol ) should be observed.[9] A characteristic isotopic pattern for two iodine atoms will be present.
X-ray Crystallography and Solid-State Structure

While specific crystallographic data for this compound is limited, the structures of related 4-halogenated-1H-pyrazoles have been determined.[3][7][10] These studies reveal that the solid-state packing is dominated by intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding (C-I···N or C-I···I).[11] For 4-iodo-1H-pyrazole, a catemeric (chain-like) structure formed through N-H···N hydrogen bonds is observed.[7] It is plausible that this compound would also exhibit strong intermolecular interactions, influencing its melting point and solubility.

Experimental Protocol: Crystallization for X-ray Diffraction

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane).[3]

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, vapor diffusion by placing a vial of the solution in a sealed chamber containing a more volatile anti-solvent can promote crystal growth.

  • Once suitable single crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] The iodine atoms in this compound can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the synthesis of complex molecules with potential therapeutic applications.[3][12] For instance, related pyrazole compounds have been investigated as inhibitors of bacterial growth.[3]

Materials Science

Halogenated organic molecules are of interest in materials science for the development of novel materials with specific electronic properties. The presence of iodine atoms can influence the electronic structure and intermolecular packing of the molecule, making it a candidate for applications in organic electronics or as a component of coordination polymers.[3]

Conclusion

This compound is a synthetically versatile and structurally interesting molecule. This guide has provided a comprehensive overview of its synthesis, molecular structure, and potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to confidently work with this compound and explore its full potential in their respective fields. As a key intermediate, the understanding and utilization of this compound will continue to contribute to advancements in both medicinal chemistry and materials science.

References

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diiodo-5-methyl-1H-pyrazole

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental yet critical assessments are the solubility and stability of a molecule. These intrinsic properties govern a compound's behavior in both experimental and physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This compound, a halogenated heterocyclic compound, represents a scaffold of increasing interest. The diiodo substitution provides a synthetically versatile handle for diversification through cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1][2] However, the very features that impart this synthetic utility—the carbon-iodine bonds—also introduce potential liabilities. This guide provides an in-depth exploration of the solubility and stability characteristics of this compound, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Part 1: The Solubility Profile of this compound

Understanding the solubility of a compound is the first step in designing meaningful biological assays, developing suitable analytical methods, and creating viable formulations. The solubility of this compound is dictated by its molecular structure: a relatively non-polar pyrazole core, a small alkyl group, and two large, polarizable iodine atoms.

Theoretical Considerations and Predicted Solubility

The parent 1H-pyrazole ring exhibits limited solubility in water but is readily soluble in various organic solvents like ethanol and acetone.[3][4] The introduction of two iodine atoms significantly increases the molecular weight (MW: 333.9 g/mol ) and molecular surface area. While iodine is electronegative, the C-I bond is not highly polar, and the large size of the iodine atoms contributes to strong van der Waals forces. Consequently, high lattice energy in the solid state can be anticipated, potentially leading to poor solubility in many solvents.

Based on the behavior of analogous halogenated heterocycles, a general solubility profile can be predicted. The compound is expected to have low aqueous solubility but good solubility in chlorinated solvents and some polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to PartialWhile non-polar, these solvents may be insufficient to overcome the crystal lattice energy of a solid compound. Toluene is a better candidate than hexane.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents are effective at solvating a wide range of organic molecules. DMSO is often the solvent of choice for initial stock solutions.
Polar Protic Water, Methanol, EthanolLowThe lack of significant hydrogen bond donating/accepting groups on the molecule limits its interaction with protic solvents like water.[3]
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarizability of both the C-I bonds and the chlorinated solvents leads to favorable dipole-dipole and London dispersion force interactions.[1]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method developed by Higuchi and Connors.[5] This method establishes the equilibrium between the dissolved and solid states of the compound, providing the most reliable measure of its intrinsic solubility.[6][7]

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as UPLC-MS/MS.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid compound to known volume of solvent B Agitate at constant temperature (24-72h) A->B Seal vial C Settle or Centrifuge B->C Check for plateau D Filter supernatant (0.22 µm PVDF filter) C->D E Dilute clear supernatant D->E Collect filtrate F Analyze by UPLC-MS/MS E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: The Chemical Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf life.[] For this compound, the primary stability concerns revolve around the integrity of the pyrazole ring and, most significantly, the robust-ness of the two carbon-iodine bonds.

Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, two principal degradation pathways are anticipated:

  • De-iodination (Photolytic & Thermal): The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage. Aryl iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form radicals.[9] This degradation is often visually apparent, as the liberated iodine (I₂) imparts a yellow or brown color to the solid or solution.[9] Elevated temperatures can also accelerate this process.

  • Hydrolysis: While the pyrazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[9] The pH of the medium is therefore a critical factor in the stability of the compound in aqueous solutions.

Experimental Protocol: Stress Testing (Forced Degradation)

Stress testing is a crucial component of drug development, designed to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of analytical methods.[10][11]

G cluster_conditions cluster_analysis cluster_output A 3,4-Diiodo-5-methyl- 1H-pyrazole (Solid & Solution) B Thermal (e.g., 60-80°C) A->B C Photolytic (ICH Q1B Light Conditions) A->C D Hydrolytic (Acid, Base, Neutral) A->D E Oxidative (e.g., 3% H₂O₂) A->E F UPLC-MS/MS Analysis (Time-point sampling) B->F C->F D->F E->F G Identify Degradants F->G H Elucidate Pathways F->H I Validate Analytical Method F->I

Caption: Overview of a Forced Degradation (Stress Testing) Study.

Methodologies:

  • Thermal Stability:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Prepare a solution of the compound (e.g., in acetonitrile) and incubate it at a lower temperature (e.g., 60 °C).

    • Include a control sample stored at recommended conditions (e.g., 2-8 °C).

    • Analyze samples at initial, intermediate, and final time points (e.g., 0, 3, and 7 days).

  • Photostability:

    • Follow the International Council for Harmonisation (ICH) Q1B guidelines.[12][13]

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

  • Hydrolytic Stability:

    • Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, pH 4.5, pH 7.4, and pH 9.0).

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • Analyze samples at appropriate time intervals to determine the rate of degradation as a function of pH.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, formal stability studies under ICH-prescribed conditions are necessary. These studies evaluate the product in its proposed container closure system.[10][14]

Table 2: Standard ICH Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum DurationTesting Frequency (Typical)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.

Analytical Method for Stability Monitoring

A stability-indicating analytical method is required to quantify the decrease in the concentration of the active compound and to detect and quantify any degradation products formed. A reverse-phase UPLC-MS/MS method is highly suitable for this purpose.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or an ion-pairing agent to improve peak shape and retention.[15][16]

  • Detection: Mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed to quantify the parent compound and detect potential degradants, even at low levels.

Part 3: Practical Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended for researchers working with this compound:

  • Storage: The compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2–8 °C), as recommended by suppliers.[17][18]

  • Solvent Selection for Stock Solutions: For creating master stock solutions for biological screening, high-purity, anhydrous DMSO is the recommended solvent. Prepare solutions fresh when possible. For long-term storage of solutions, store at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Handling: When conducting experiments, especially those involving heat or extended run times, protect solutions from light by using amber vials or wrapping glassware in aluminum foil.[9] Be mindful of potential degradation in protic or aqueous solvents; if their use is necessary, buffer the solution and use freshly prepared samples.

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly tied to a thorough understanding of its physicochemical properties. While predicted to have low aqueous solubility, it is likely soluble in common polar aprotic and chlorinated organic solvents. The primary stability liability is the potential for photolytic and thermal de-iodination. Researchers must employ rigorous, validated methods to experimentally determine the precise solubility and stability profile of this compound within the context of their specific applications. The protocols and insights provided in this guide serve as a comprehensive framework for this essential characterization, ensuring the generation of reliable data and facilitating the progression of promising research programs.

References

The Strategic Functionalization of Di-iodinated Methyl Pyrazoles: A Technical Guide to Unlocking Their Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Di-iodinated Methyl Pyrazole as a Versatile Synthetic Hub

In the landscape of modern medicinal and materials chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. The strategic introduction of multiple, orthogonally reactive handles onto this core is a paramount objective for creating molecular diversity and fine-tuning physicochemical properties. Among these handles, the carbon-iodine (C-I) bond is preeminent due to its ideal reactivity in a vast array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the reactivity of di-iodinated methyl pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the underlying principles governing their synthesis and, critically, the regioselective functionalization of their two distinct C-I bonds. As a Senior Application Scientist, my focus is to impart not just the "how," but the "why"—explaining the causality behind experimental choices to empower researchers to rationally design their own synthetic pathways. We will explore the subtle interplay of electronic effects, steric hindrance, and catalyst/ligand selection that allows for the controlled, stepwise derivatization of these powerful building blocks.

I. Synthesis of Di-iodinated Methyl Pyrazoles: Establishing the Core

The generation of di-iodinated methyl pyrazoles is the foundational step. The choice of iodination strategy directly dictates the substitution pattern and, consequently, the subsequent reactivity profile of the molecule. Two primary strategies dominate: electrophilic iodination and metallation-iodination.

Electrophilic Iodination

Direct electrophilic iodination of the pyrazole ring is a common and effective method. The C4 position of the pyrazole ring is inherently electron-rich and thus most susceptible to electrophilic attack. The C3 and C5 positions are comparatively electron-deficient.[1][2] Therefore, initial iodination typically occurs at C4. Introducing a second iodine atom requires more forcing conditions or a pre-activated substrate.

A robust method for the synthesis of 1-methyl-3,4,5-triiodopyrazole involves treating 1-methylpyrazole with iodine in the presence of an oxidizing agent like potassium persulfate. This approach can be adapted to yield di-iodinated species by controlling stoichiometry, though mixtures can result.[3] A common precursor, 4-iodopyrazole, can be synthesized by treating pyrazole with iodine and a base, and subsequently methylated to give 1-methyl-4-iodopyrazole.[4] Further iodination of this intermediate can then be pursued.

Protocol 1: Synthesis of 1-Methyl-4,5-diiodo-1H-pyrazole via Iodination of 1-Methyl-5-iodopyrazole

This protocol is a representative procedure adapted from methods for iodinating pyrazole systems.[5]

Step 1: Synthesis of 1-Methyl-5-iodopyrazole (Intermediate)

  • To a solution of 1-methylpyrazole (1.0 equiv) in tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise. The remarkable acidity of the C5-proton facilitates this regioselective lithiation.[5][6]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) (1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-methyl-5-iodopyrazole.

Step 2: Iodination at the C4 Position

  • To a solution of 1-methyl-5-iodopyrazole (1.0 equiv) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Heat the reaction mixture to 80-85 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[5]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography to afford 4,5-diiodo-1-methyl-1H-pyrazole.

Synthesis Workflow

The logical flow for synthesizing a di-iodinated methyl pyrazole is depicted below. The choice between direct di-iodination and a stepwise approach depends on the desired isomer and the availability of starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Iodination Methods cluster_intermediates Intermediates cluster_products Products Start1 1-Methylpyrazole Method1 Direct Di-iodination (e.g., I₂, Oxidant) Start1->Method1 Method2 Stepwise Functionalization Start1->Method2 Product1 Mixture of Di-iodoisomers Method1->Product1 Less Selective Inter1 Lithiation at C5 Method2->Inter1 1. n-BuLi, THF, -78°C Inter2 Iodination Trap (I₂) Inter1->Inter2 2. Add I₂ Inter3 1-Methyl-5-iodopyrazole Inter2->Inter3 Inter4 Electrophilic Iodination (e.g., NIS) Inter3->Inter4 3. NIS, MeCN, 80°C Product2 4,5-Diiodo-1-methylpyrazole Inter4->Product2 Highly Regioselective

Figure 1: Synthetic workflow for di-iodinated methyl pyrazoles.

II. Regioselective Cross-Coupling: A Tale of Two Iodines

With a di-iodinated methyl pyrazole in hand, the critical challenge becomes the selective functionalization of one C-I bond over the other. The reactivity of a given C-I bond is governed by a combination of steric and electronic factors.

  • Electronic Effects: The pyrazole ring has a non-uniform electron distribution. The C4 position is the most electron-rich, while C3 and C5 are more electron-deficient.[1][2] In the context of the rate-limiting oxidative addition step in many cross-coupling reactions, a more electron-deficient C-I bond is generally more reactive.[7] Therefore, one would predict a reactivity order of C5-I > C3-I > C4-I. The electron-donating methyl group at N1 further influences this, generally increasing the electron density of the ring.

  • Steric Effects: Steric hindrance around a C-I bond can significantly impede the approach of the bulky palladium catalyst complex, slowing the rate of oxidative addition.[8] For a 4,5-diiodo-1-methylpyrazole, the C5-I bond is adjacent to the N-methyl group, creating more steric congestion than at the C4 position. For a 3,4-diiodo-1-methylpyrazole, the C3-I bond is similarly hindered by the N-methyl group.

The interplay of these effects means that regioselectivity can often be controlled by judicious selection of the reaction conditions, particularly the palladium catalyst and its associated ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. In di-iodinated systems, achieving mono-arylation requires careful control to prevent over-reaction to the di-aryl product.[5]

Causality of Experimental Choices:

  • Catalyst/Ligand: The choice of phosphine ligand is critical for controlling selectivity. Bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) often favor reaction at the less sterically hindered position. Bidentate ligands (e.g., dppf) can exhibit different selectivities. In some dihaloheterocyclic systems, specific ligands have been shown to invert the "innate" reactivity, favoring the sterically more encumbered but electronically more active site.[9][10]

  • Stoichiometry: Using a slight deficiency or an equimolar amount of the boronic acid (e.g., 0.95-1.0 equivalents) relative to the di-iodo pyrazole is a crucial strategy to favor mono-coupling over di-coupling.

  • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred, preventing the second, typically slower, coupling.

Protocol 2: Selective Mono-Arylation of 4,5-Diiodo-1-methyl-1H-pyrazole via Suzuki Coupling

This protocol is designed to favor mono-coupling at the more reactive C5 position, based on general principles of Suzuki reactions on dihaloarenes.[11][12]

  • To a microwave vial, add 4,5-diiodo-1-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.0 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the vial and heat the reaction mixture to 80-90 °C. Monitor the reaction closely by TLC or LC-MS.

  • Upon consumption of the starting material and formation of the mono-coupled product (typically 1-4 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Elution with a gradient of ethyl acetate in hexanes will typically separate the desired mono-arylated product from any remaining starting material and the di-arylated byproduct.

Table 1: Representative Suzuki Coupling Data for Iodo-Pyrazoles

Pyrazole Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time Yield (%) Reference
4-Iodo-1-methyl-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ (2) Cs₂CO₃ DME/H₂O 90 (MW) 10 min >95 [13]
1-Aryl-3-CF₃-4-iodopyrazole Phenylboronic acid Pd(PPh₃)₄ (30) K₂CO₃ THF/H₂O Reflux 48 h 56 [5][6]

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 62 |[5][6] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazoles, which are themselves versatile intermediates for further transformations. The reaction mechanism involves synergistic palladium and copper catalytic cycles.[14]

Causality of Experimental Choices:

  • Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is often effective. The choice of phosphine ligand on the palladium can influence regioselectivity in di-iodinated systems, with monodentate ligands sometimes favoring one position and bidentate ligands another.[14]

  • Base and Solvent: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or DMF.

  • Reactivity Order: In di-iodinated systems, the more electron-deficient C-I bond is generally expected to react preferentially. For example, in 5-chloro-4-iodopyrazoles, the Sonogashira coupling occurs selectively at the C4-I bond.[14] This suggests that in a 4,5-diiodo system, the C5-I bond would be more reactive, while in a 3,4-diiodo system, the C4-I might be more reactive depending on the substituent at C5.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)-I  L₂ Pd0->Pd_Complex Oxidative Addition (R¹-I) Pd_Diorgano R¹-Pd(II)-C≡CR²      L₂ Pd_Complex->Pd_Diorgano Transmetalation Pd_Diorgano->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_Diorgano->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR² CuI->Cu_Acetylide Cu_Acetylide->Pd_Complex Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex (Ar-Pd(II)-I)Lₙ Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido - H-Base⁺I⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product Product_Out Start Ar-I + HNR¹R² Start->Pd0 Base + Base Base->AmineCoord

References

The Versatile Scaffold: A Technical Guide to the Applications of 3,4-Diiodo-5-methyl-1H-pyrazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Densely Functionalized Heterocycle

In the landscape of modern organic synthesis and drug discovery, the pyrazole nucleus stands as a privileged scaffold, underpinning the structure of numerous pharmaceuticals and functional materials.[1] Among the vast family of pyrazole derivatives, 3,4-Diiodo-5-methyl-1H-pyrazole emerges as a particularly powerful and versatile building block. Its densely functionalized core, featuring two orthogonally reactive iodine atoms and a methyl group, offers a unique platform for the strategic construction of complex molecular architectures.[2] The presence of two iodine substituents, known for their excellent leaving group ability in cross-coupling reactions, allows for sequential and regioselective functionalization, paving the way for the synthesis of diverse libraries of compounds.[2][3] This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and advanced materials.

Core Reactivity: A Gateway to Molecular Diversity through Cross-Coupling Reactions

The synthetic utility of this compound is primarily rooted in its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization, although in many cases, the focus is on disubstitution to create highly decorated pyrazole cores. The most prominent of these transformations are the Sonogashira and Suzuki-Miyaura coupling reactions.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a robust method for the formation of C(sp²)-C(sp) bonds, is a cornerstone in the application of this compound.[4] This reaction enables the introduction of various alkynyl moieties onto the pyrazole scaffold, which are valuable functionalities in medicinal chemistry and materials science.[4]

Conceptual Workflow for Sonogashira Coupling:

start This compound reagents Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) start->reagents Reaction Conditions product 3,4-Dialkynyl-5-methyl-1H-pyrazole reagents->product C-C Bond Formation Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-I(L_n) (R = Pyrazole) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)-Ar(L_n) Transmetalation->PdII_Ar Organoboron Ar-B(OR)₂ Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Functionalized Pyrazole) RedElim->Product start This compound step1 Sequential Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 intermediate Polysubstituted Pyrazole step1->intermediate step2 Functional Group Transformation (e.g., Nitration, Reduction) intermediate->step2 aminopyrazole Substituted Aminopyrazole step2->aminopyrazole step3 Cyclization (e.g., with a formamide equivalent) aminopyrazole->step3 product Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) step3->product

References

An In-Depth Technical Guide to the Safe Handling of 3,4-Diiodo-5-methyl-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 3,4-Diiodo-5-methyl-1H-pyrazole, a key intermediate in medicinal chemistry and materials science.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyrazole derivative with the molecular formula C4H4I2N2.[1] Its structure, characterized by two iodine atoms and a methyl group on the pyrazole ring, makes it a valuable building block in organic synthesis.[1]

PropertyValueSource
CAS Number 6715-87-3[2]
Molecular Formula C4H4I2N2[1][2]
Molecular Weight 333.9 g/mol [2]
Melting Point 178-181 °C[2]
Boiling Point 374.8±42.0 °C (Predicted)[2]
Density 2.750±0.06 g/cm3 (Predicted)[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]

Hazard Identification and Toxicological Profile

  • Acute Oral Toxicity : Pyrazole derivatives can be harmful if swallowed.[3][4]

  • Skin Irritation : Causes skin irritation.[4]

  • Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation : May cause respiratory irritation.[5]

It is crucial to handle this compound with the assumption that it possesses these hazards. The toxicological properties have not been fully investigated, and therefore, it should be handled with care.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the known hazards of similar compounds:

  • If Swallowed : Immediately call a POISON CENTER or doctor.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]

  • If on Skin : Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[7]

  • If in Eyes : Rinse cautiously with water for several minutes.[5][6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] If eye irritation persists, get medical advice/attention.[3][5][6]

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing.[7] If breathing is difficult, give oxygen.[5]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A well-ventilated laboratory with functioning chemical fume hoods is essential. Ensure that eyewash stations and safety showers are readily accessible.[5][6][8]

PPESpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards)[5][6][7] Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[3][5] Prevents skin contact.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes[5] Minimizes skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] Protects against inhalation of dust.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of the compound.

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly closed.[6][7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

  • Protect from UV radiation and sunlight.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][6]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

  • Chemical Stability : Stable under normal conditions.[5]

  • Conditions to Avoid : Incompatible products, excess heat, and dust formation.[5]

  • Incompatible Materials : Strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products : Under fire conditions, this compound may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[5][6]

  • Reactivity Profile : The iodine substituents are good leaving groups, making the compound reactive in nucleophilic substitution and cross-coupling reactions, such as the Sonogashira reaction.[1]

Experimental Workflow: A Generalized Protocol for Handling

The following workflow outlines the key steps for safely handling this compound in a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials weigh Weigh the solid compound in the fume hood prep_materials->weigh Proceed to handling dissolve Dissolve in an appropriate solvent (if required) weigh->dissolve reaction Add to the reaction vessel under controlled conditions dissolve->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate After reaction completion dispose Dispose of waste in appropriately labeled containers decontaminate->dispose remove_ppe Remove PPE and wash hands thoroughly dispose->remove_ppe

Caption: A generalized workflow for the safe handling of solid this compound in a laboratory setting.

Spillage and Waste Disposal

In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3] Wear appropriate PPE, including respiratory protection.[3] Sweep up the spilled material and place it into a suitable container for disposal.[5] Avoid generating dust.[5]

Dispose of waste materials in accordance with local, state, and federal regulations.[3][4][7] Do not allow the material to enter drains or waterways.[3]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. This guide provides a framework for its safe use, emphasizing the importance of engineering controls, personal protective equipment, and a thorough understanding of its chemical properties. By adhering to these guidelines, researchers can minimize risks and foster a safe and productive laboratory environment.

References

A Comprehensive Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,4-Diiodo-5-methyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and significant applications, with a focus on enabling its effective use in the laboratory.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS No. 6715-87-3) is a halogenated pyrazole derivative that has garnered significant interest in medicinal chemistry and material science.[1] Its structure, featuring two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring, makes it a highly versatile intermediate for organic synthesis.[1] The presence of two iodine atoms, which are excellent leaving groups, allows for sequential and regioselective functionalization through various cross-coupling reactions. This property is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of iodine atoms enhances the synthetic utility of the pyrazole core, providing a handle for creating diverse libraries of compounds for screening and development.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥98%.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity SpecificationAdditional Information
SmoleculeNot specifiedProvides general information on properties and applications.[1]
ChemicalBook≥98%Lists multiple suppliers and purity ranges.
Bide Pharmatech Ltd98%Offers the compound as a medical intermediate.[2]
Unnamed Supplier (via a chemical marketplace)≥98%Listed as a protein degrader building block.[3]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before use. A typical CoA will provide detailed information on the compound's identity, purity (as determined by methods such as HPLC or qNMR), and the levels of any significant impurities.[4]

Physicochemical Properties and Handling

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6715-87-3[1]
Molecular Formula C₄H₄I₂N₂[1]
Molecular Weight 333.90 g/mol [3]
Appearance Solid (form may vary)Inferred from related compounds
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.General recommendation for halogenated heterocycles
Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For related iodo-pyrazole compounds, the following hazard statements are common and should be considered:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always consult the supplier-provided SDS for the most accurate and up-to-date safety information before handling this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of a suitable pyrazole precursor. A common method involves the electrophilic halogenation of 5-methyl-1H-pyrazole.[1]

Experimental Protocol: Iodination of 5-methyl-1H-pyrazole (Hypothetical)

This protocol is based on general procedures for the iodination of pyrazoles and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow start 5-methyl-1H-pyrazole in Solvent reaction Iodination Reaction (0°C to RT) start->reaction 1. Dissolve reagent N-Iodosuccinimide (NIS) reagent->reaction 2. Add portion-wise workup Aqueous Work-up (Quenching & Extraction) reaction->workup 3. Monitor & Quench purification Column Chromatography workup->purification 4. Isolate Crude product This compound purification->product 5. Purify

Caption: A streamlined workflow for the synthesis of this compound.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of this compound lies in its potential for further synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 3 and 4 positions of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or ethanol/water).[5]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for the required time (typically 2-18 hours), which can be significantly shortened with microwave irradiation.[5]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start This compound reaction Heating (Conventional or Microwave) start->reaction reagents Aryl Boronic Acid Pd Catalyst, Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup product Mono- or Di-arylated Pyrazole workup->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.[6]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.

G cluster_sonogashira Sonogashira Coupling Workflow start This compound reaction Stirring at RT or Heating start->reaction reagents Terminal Alkyne Pd & Cu Catalysts, Base reagents->reaction workup Filtration & Extraction reaction->workup product Alkynylated Pyrazole Derivative workup->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its diverse biological activities. The ability to functionalize the pyrazole ring of this compound via cross-coupling reactions makes it a valuable tool for developing novel drug candidates.

  • Kinase Inhibitors: Pyrazole derivatives are well-known as scaffolds for kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The di-iodinated nature of this compound allows for the systematic exploration of the chemical space around the pyrazole core to optimize binding to the target kinase.

  • Antibacterial Agents: Research has shown that some pyrazole derivatives exhibit antibacterial properties. For instance, related compounds have been investigated as inhibitors of bacterial growth, including against resistant strains.[1]

  • Central Nervous System (CNS) Agents: Patents have been filed for pyrazole derivatives with applications in treating diseases of the central nervous system, highlighting the potential of this scaffold in neurology.[7]

  • Metabolic Disorders: Substituted pyrazole compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8]

The synthetic versatility of this compound allows for the rapid generation of diverse compound libraries, which is a key strategy in modern drug discovery to identify and optimize lead compounds.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and material science. Its di-iodinated structure provides two reactive sites for the introduction of a wide range of functional groups through robust and well-established cross-coupling methodologies. This technical guide has provided an overview of its properties, commercial availability, synthesis, and key applications, with the aim of empowering researchers to effectively utilize this compound in their research and development endeavors. As the demand for novel and complex molecular architectures continues to grow, the importance of such versatile synthetic intermediates will undoubtedly increase.

References

3,4-Diiodo-5-methyl-1h-pyrazole melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of 3,4-Diiodo-5-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, a halogenated pyrazole derivative with significant potential in medicinal chemistry and material science.[1] As a key intermediate in organic synthesis, understanding its physical properties is paramount for researchers, scientists, and drug development professionals.[1] This document synthesizes experimental data with theoretical principles, outlines robust methodologies for thermal analysis, and discusses the structural factors that govern the phase transitions of this compound. It is intended to serve as an authoritative resource for the accurate characterization and handling of this compound in a research and development setting.

Introduction: The Significance of Physicochemical Characterization

This compound (CAS No. 6715-87-3) is a five-membered heterocyclic compound featuring a pyrazole core substituted with two iodine atoms and a methyl group.[1][2] The presence of heavy halogens and the overall molecular architecture make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1]

The melting and boiling points are fundamental physical constants that provide a primary indication of a substance's purity and are critical for a multitude of applications, including:

  • Reaction Condition Optimization: Knowledge of thermal stability is essential for designing synthetic routes, preventing decomposition at elevated temperatures.

  • Purification and Isolation: Techniques such as recrystallization and distillation are directly dependent on the phase transition temperatures.

  • Material Formulation: For drug development, the melting point influences solubility, dissolution rate, and the choice of formulation strategies.

  • Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity, whereas a broad or depressed range suggests the presence of impurities.

This guide delves into the specific thermal properties of this compound, offering both established data and the scientific rationale behind its experimental determination.

Core Physicochemical and Thermal Data

The known thermal properties and related physicochemical data for this compound are summarized below. It is crucial to note that the boiling point is a predicted value, as high molecular weight heterocyclic compounds often decompose before boiling at atmospheric pressure.

PropertyValueSource
CAS Number 6715-87-3[2]
Molecular Formula C₄H₄I₂N₂[1][2]
Molecular Weight 333.90 g/mol [2]
Melting Point 178-181 °C[2]
Boiling Point 374.8 ± 42.0 °C (Predicted)[2]
Density 2.750 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.75 ± 0.50 (Predicted)[2]

Theoretical Framework: Understanding the Intermolecular Forces at Play

The melting and boiling points of a molecular solid are dictated by the strength of its intermolecular forces. For this compound, several factors contribute to its relatively high melting point:

  • Molecular Weight and Polarizability: With a molecular weight of 333.90 g/mol and the presence of two large, polarizable iodine atoms, the compound exhibits strong London dispersion forces. These forces are the primary contributors to the high phase transition temperatures.

  • Hydrogen Bonding: The pyrazole ring contains a pyrrole-like nitrogen atom (N-H), which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom, which can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen-bonded networks (e.g., dimers, trimers, or catemers), significantly increasing the energy required to break the crystal lattice.[3]

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity differences between carbon, nitrogen, and iodine atoms, leading to electrostatic attractions between adjacent molecules.

Compared to simpler analogs like 4-Iodopyrazole (mp 108-110 °C)[4] and 5-Iodo-1-methyl-1H-pyrazole (mp 76-81 °C), the presence of a second iodine atom in this compound substantially increases its molecular weight and surface area for van der Waals interactions, resulting in a much higher melting point.[5]

Experimental Workflow for Thermal Property Determination

The accurate determination of melting and boiling points requires a systematic approach. The following workflow is recommended for a comprehensive thermal analysis of this compound.

G cluster_prep Sample Preparation & Purity cluster_mp Melting Point Analysis cluster_bp Boiling/Decomposition Analysis cluster_data Data Integration synthesis Synthesis via Iodination of 5-methyl-1H-pyrazole purification Purification (e.g., Recrystallization) synthesis->purification purity_check Purity Assessment (NMR, LC-MS) purification->purity_check capillary Capillary Method (Initial Range) purity_check->capillary High Purity Sample dsc Differential Scanning Calorimetry (DSC) (Precise Tm, ΔHfus) purity_check->dsc tga Thermogravimetric Analysis (TGA) (Decomposition Temp.) purity_check->tga computational Computational Modeling (Boiling Point Prediction) purity_check->computational capillary->dsc Confirmatory report Final Report & Datasheet dsc->report tga->report computational->report

Caption: Experimental workflow for thermal characterization.

Step-by-Step Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision, small sample requirement, and ability to provide thermodynamic data (enthalpy of fusion).

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The choice of a 10 °C/min ramp rate represents a balance between achieving good resolution of the thermal event and maintaining a reasonable experiment duration.

    • Continue heating to a temperature significantly above the melt (e.g., 220 °C) to ensure the entire transition is captured.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the heat flow vs. temperature curve.

    • The onset temperature of the peak is typically reported as the melting point (Tm).

    • The peak temperature and the integrated area under the peak (enthalpy of fusion, ΔHfus) provide further characterization of the thermal transition. A sharp peak indicates high purity.

Boiling Point and Decomposition Analysis via Thermogravimetric Analysis (TGA)

Direct experimental determination of the boiling point is often impractical. TGA is used to determine the temperature at which the compound begins to decompose or volatilize.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining against temperature.

    • A sharp drop in mass indicates either decomposition or boiling. For a high-molecular-weight compound like this, it is almost certainly decomposition. The onset temperature of this mass loss is the decomposition temperature (Td), which serves as the upper limit for the compound's thermal stability.

Synthesis, Purity, and its Impact on Thermal Data

The synthesis of this compound is typically achieved through the electrophilic halogenation of 5-methyl-1H-pyrazole using an iodinating agent.[1] The reaction can produce regioisomers or incompletely substituted byproducts.

Crucial Insight: The presence of impurities, even in small amounts, can significantly depress and broaden the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity analysis. Therefore, rigorous purification, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), is a non-negotiable prerequisite for accurate thermal analysis. The purity of the final product must be validated by independent analytical techniques such as NMR spectroscopy and LC-MS before any thermal measurements are considered reliable.

Safety and Handling

  • Storage: this compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation.[2]

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

The thermal properties of this compound, specifically its melting point of 178-181 °C, are a direct consequence of its high molecular weight and the capacity for strong intermolecular interactions, including hydrogen bonding and London dispersion forces. While its boiling point is predicted to be high, the compound is more likely to decompose upon significant heating. Accurate determination of these properties is critically dependent on sample purity and the use of precise analytical techniques like DSC and TGA. The data and protocols presented in this guide provide a robust framework for the reliable characterization, handling, and application of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols for the Green Synthesis of Di-iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Iodinated Pyrazoles in Modern Drug Discovery

Di-iodinated pyrazoles represent a cornerstone class of intermediates in contemporary pharmaceutical and agrochemical research. Their strategic di-iodination provides two reactive handles for subsequent functionalization, most notably through cross-coupling reactions, enabling the construction of complex molecular architectures with diverse biological activities. However, traditional iodination methods often rely on harsh reagents, stoichiometric heavy metals, and chlorinated solvents, posing significant environmental and safety concerns. This guide provides a detailed overview of cutting-edge, green synthetic methodologies for the preparation of di-iodinated pyrazoles, designed for the modern researcher committed to sustainable and efficient chemical synthesis.

The protocols and insights presented herein are grounded in the principles of green chemistry, emphasizing atom economy, the use of benign solvents, energy efficiency, and the reduction of hazardous byproducts. We will explore a range of field-proven techniques, from aqueous oxidative iodination to energy-assisted methods, providing not just the "how" but the critical "why" behind each experimental choice.

Core Green Iodination Strategies: A Comparative Overview

The selection of an appropriate green iodination strategy is contingent upon substrate scope, desired regioselectivity, and available laboratory infrastructure. Below, we present a comparative analysis of leading green methodologies.

Table 1: Comparative Performance of Green Iodination Methods for Pyrazoles
MethodKey ReagentsSolventEnergy SourceTypical Yields (%)Key AdvantagesLimitations
Oxidative Aqueous IodinationI₂, H₂O₂WaterRoom Temperature63 - 100Exceptionally green (water as the only byproduct), cost-effective, practical.[1][2]Reaction times can be long for less activated substrates.[2]
Ultrasound-Assisted SynthesisVaries (e.g., I₂, oxidant)Green Solvents/Solvent-freeUltrasoundHighDrastically reduced reaction times, enhanced yields, improved mass transfer.[3][4][5]Requires specialized sonication equipment.
Microwave-Assisted SynthesisVaries (e.g., I₂, oxidant)Green Solvents/Solvent-freeMicrowaveHighSignificant rate enhancement, often leading to cleaner reactions and higher yields.[5][6][7]Requires a dedicated microwave reactor for precise temperature and pressure control.
Mechanochemical SynthesisI₂, Solid Oxidant (e.g., AgNO₃)Solvent-freeGrinding70 - 98 (on pyrimidines)Eliminates bulk solvent use, simple setup, rapid reaction times.[8]Primarily demonstrated for pyrimidines; substrate scope for pyrazoles is less explored.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step protocols for the most impactful and accessible green iodination methods.

Protocol 1: Oxidative Di-iodination using Hydrogen Peroxide in Water

This protocol is lauded for its exceptional green profile, utilizing water as the solvent and generating water as the sole byproduct. It is a highly practical and cost-effective method for the C4-iodination of pyrazoles.[1][2]

Rationale: This method leverages the in-situ generation of an electrophilic iodine species from the oxidation of molecular iodine by hydrogen peroxide. The aqueous medium not only serves as a green solvent but also facilitates the reaction kinetics for many pyrazole substrates. The use of only a slight excess of the oxidizing agent ensures high atom economy.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend Pyrazole Derivative in Water add_I2 Add Molecular Iodine (I₂) start->add_I2 add_H2O2 Add Hydrogen Peroxide (H₂O₂) Dropwise add_I2->add_H2O2 stir Stir at Room Temperature (Monitor by TLC) add_H2O2->stir quench Quench with 5% aq. Sodium Bisulfite stir->quench isolate Isolate Product quench->isolate filter Filter and Wash with Water isolate->filter If solid extract Or Extract with Organic Solvent isolate->extract If not solid

Caption: Workflow for Aqueous Oxidative Iodination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the pyrazole derivative (1.0 equivalent) in deionized water.

  • Reagent Addition: To the stirred suspension, add molecular iodine (I₂) (1.0 - 2.2 equivalents for di-iodination, optimization may be required).

  • Initiation: Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.2 - 2.5 equivalents). An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Continue stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can range from a few hours to 72 hours depending on the reactivity of the pyrazole substrate.[2]

  • Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Product Isolation:

    • If the product precipitates as a solid, it can be isolated by vacuum filtration, followed by washing with cold water and drying.

    • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Green Synthesis

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to generate localized high-pressure and high-temperature "hot spots," dramatically accelerating reaction rates.[6] This allows for shorter reaction times and often improved yields under milder overall conditions.

Rationale: The intense energy from cavitation enhances mass transfer and promotes the formation of reactive intermediates, overcoming activation energy barriers more efficiently than conventional heating. This is particularly advantageous for heterogeneous reactions or when using less reactive reagents. The use of green solvents like polyethylene glycol (PEG) or even solvent-free conditions can be employed, further enhancing the green credentials of the synthesis.[9]

G US Ultrasonic Waves Solvent Solvent Molecules US->Solvent Formation & Growth Bubble Cavitation Bubble Solvent->Bubble Formation & Growth Hotspot High T/P Hotspot Bubble->Hotspot Implosive Collapse Reactants Pyrazole + Iodinating Agent Hotspot->Reactants Accelerates Reaction Product Di-iodinated Pyrazole Reactants->Product

Caption: Principle of Ultrasound-Assisted Synthesis.

  • Reaction Setup: In a suitable vessel for the ultrasonic bath or probe, combine the pyrazole derivative (1.0 equivalent), the iodinating agent (e.g., I₂), and an oxidant (e.g., KIO₃ or H₂O₂). A green solvent such as PEG-400 or water can be used, or the reaction can be attempted under solvent-free conditions.[9][10]

  • Sonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. The frequency is typically in the range of 20-40 kHz.[11]

  • Temperature Control: Monitor the temperature of the reaction mixture, as prolonged sonication can cause heating. Use a cooling bath to maintain the desired temperature if necessary.

  • Reaction Monitoring: Monitor the reaction progress via TLC. Ultrasound-assisted reactions are often complete within a significantly shorter timeframe (e.g., 30-60 minutes) compared to conventional methods.[4]

  • Work-up: Once the reaction is complete, follow a standard aqueous work-up procedure similar to that described in Protocol 1, including quenching any excess iodine and subsequent extraction or filtration to isolate the product.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:

  • Consistent Monitoring: Always monitor reaction progress using a reliable analytical technique like TLC or LC-MS. This confirms the consumption of starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts due to extended reaction times.

  • Characterization: Thoroughly characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

  • Control Reactions: When optimizing a new substrate, running a control reaction without the energy input (for ultrasound/microwave methods) or the oxidant can help to confirm their essential role in the transformation.

  • Regioselectivity Analysis: For unsymmetrically substituted pyrazoles, it is crucial to determine the regioselectivity of the di-iodination. This can often be achieved through advanced NMR techniques (e.g., NOESY) or by X-ray crystallography if a suitable crystal can be obtained. Different iodination systems can yield different regioisomers; for example, n-BuLi followed by iodine typically yields the 5-iodo derivative, while CAN-mediated iodination favors the C4 position.[2][12]

Conclusion

The transition to green synthetic methods for the preparation of di-iodinated pyrazoles is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer chemical manufacturing. The aqueous oxidative method stands out for its simplicity and impeccable green credentials, while ultrasound and microwave-assisted syntheses offer dramatic accelerations in reaction times. By understanding the principles behind these methods and adhering to rigorous experimental protocols, researchers and drug development professionals can readily adopt these sustainable practices, advancing their synthetic programs while minimizing their environmental footprint.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This five-membered heterocyclic scaffold is a "biologically privileged" structure, frequently found in blockbuster pharmaceuticals due to its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The ability to precisely functionalize the pyrazole ring is paramount in drug discovery programs, allowing for the fine-tuning of a molecule's pharmacological profile.

3,4-Diiodo-5-methyl-1H-pyrazole is a highly versatile and powerful building block for the synthesis of complex, multi-substituted pyrazole derivatives. The presence of two distinct iodine substituents at the C3 and C4 positions offers a unique opportunity for sequential and regioselective functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this substrate in Suzuki reactions, with a focus on achieving high regioselectivity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Int R-Pd(II)-I L_n (Pyrazolyl-Pd Complex) OxAdd->PdII_Int Transmetal Transmetalation PdII_Coupling R-Pd(II)-R' L_n (Di-organic Complex) Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Functionalized Pyrazole) RedElim->Product Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Substrate Pyrazolyl-I Substrate->OxAdd

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The Challenge of Regioselectivity

With two iodine atoms at positions C3 and C4, the primary challenge is to control which position reacts. The relative reactivity of the C-I bonds is influenced by a combination of electronic and steric factors. Generally, for dihalogenated N-heteroarenes, halides alpha to a nitrogen atom (like the C3 position) are more reactive due to the inductive electron-withdrawing effect of the nitrogen, which makes the carbon more electrophilic.[7] However, this intrinsic reactivity can be overridden by judicious selection of the catalyst system and reaction conditions.[7]

N-H Protection: A Critical First Step

The acidic proton on the pyrazole nitrogen (N-H) can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[8][9] Therefore, protection of the N-H group is often a crucial prerequisite for successful and reproducible cross-coupling. While some protocols with N-unprotected azoles have been successful, N-protection is generally recommended for achieving high yields and simplifying purification.[8][10]

A common and effective method is protection with an ethoxyethyl (EtOEt) group, which is stable under the basic conditions of the Suzuki reaction and can be readily removed post-coupling.

Protocol: N-Ethoxyethyl Protection of this compound

This protocol is adapted from methodologies for similar diiodopyrazoles.[6]

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl vinyl ether (1.5 equiv.).

  • Add a catalytic amount of TFA (e.g., 1-2 drops).

  • Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-protected product, which can often be used in the next step without further purification.

Protection_Workflow Start This compound Reaction N-Protection (0°C to RT) Start->Reaction Reagents Ethyl Vinyl Ether TFA (cat.), DCM Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Product N-Protected Pyrazole Workup->Product

References

Application Note & Protocol: Sonogashira Coupling with 3,4-Diiodo-5-methyl-1H-pyrazole for Selective and Disubstituted Alkynylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alkynylpyrazoles

The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its efficiency in forming C(sp²)-C(sp) bonds.[1][2][3] This reaction is celebrated for its operational simplicity and tolerance of a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[4][5]

The pyrazole core is a "privileged scaffold" in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced organic materials.[6][7][8][9] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after motif. The targeted functionalization of this heterocycle is key to modulating its biological activity and physical properties.

This guide focuses on 3,4-diiodo-5-methyl-1H-pyrazole, a versatile and highly reactive building block. The presence of two iodine atoms offers a strategic advantage, enabling sequential or dual coupling reactions to construct elaborate molecular architectures. However, the inherent reactivity of dihaloheterocycles presents unique challenges, including control of regioselectivity and prevention of common side reactions. This document provides a detailed exploration of the reaction mechanism, robust protocols for both selective mono-alkynylation and exhaustive di-alkynylation, and field-proven troubleshooting advice to empower researchers in their synthetic endeavors.

The Catalytic Engine: Understanding the Sonogashira Mechanism

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free variants exist to mitigate specific side reactions, the classical copper-cocatalyzed system remains widely used for its high reaction rates.[1][10][11]

  • The Palladium Cycle (The C-C Bond Factory):

    • Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition with the C-I bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.[12]

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated pyrazole product and regenerating the catalytically active Pd(0) species.[1]

  • The Copper Cycle (The Alkyne Activator):

    • Copper Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne coordinates with a copper(I) salt (e.g., CuI). The base then deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.[1][11] This species is significantly more nucleophilic than the neutral alkyne, facilitating the transmetalation step.

The necessity of an amine base is twofold: it serves to deprotonate the alkyne and to neutralize the hydrogen halide (HI) generated during the reaction.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_trans Transmetalation base_h Base-H⁺ + I⁻ pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_pi [Cu-H-C≡CR]⁺ cu_acetylide Cu-C≡CR cu_pi->cu_acetylide + Base - Base-H⁺ cu_acetylide->pd_complex aryl_halide Ar-I aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_pi + CuI base Base Workflow Figure 2: Experimental Workflow for Mono-alkynylation setup 1. Setup Flame-dried Schlenk flask under Argon atmosphere reagents 2. Add Reagents - Protected Pyrazole (1.0 eq) - PdCl₂(PPh₃)₂ (3 mol%) - CuI (5 mol%) - Degassed Solvent (THF/Et₃N) setup->reagents alkyne 3. Add Alkyne Terminal Alkyne (1.1 eq) via syringe reagents->alkyne reaction 4. Reaction Stir at RT to 40 °C alkyne->reaction monitor 5. Monitor via TLC / LC-MS reaction->monitor workup 6. Work-up - Dilute with EtOAc - Wash with NH₄Cl(aq) & Brine monitor->workup purify 7. Purify Flash Column Chromatography workup->purify product Mono-alkynylated Product purify->product

References

Application Notes and Protocols for the Regioselective Functionalization of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 3,4-diiodo-5-methyl-1H-pyrazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules.[1][2][3] The presence of two iodine substituents at the C3 and C4 positions offers a unique opportunity for selective chemical modifications.[4] This guide delves into the underlying principles governing regioselectivity and provides field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as halogen-metal exchange-based functionalizations.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The ability to precisely introduce diverse substituents onto the pyrazole ring is paramount for fine-tuning the pharmacological profile of lead compounds, including their potency, selectivity, and pharmacokinetic properties.

This compound serves as an excellent starting material for creating diverse libraries of substituted pyrazoles. The differential reactivity of the two iodine atoms, governed by electronic and steric factors, allows for sequential and regioselective functionalization, providing access to a wide range of 3,4,5-trisubstituted pyrazoles.[5][6][7]

Principles of Regioselectivity

Achieving regioselective functionalization of this compound hinges on exploiting the inherent differences in reactivity between the C3 and C4 positions. Several factors influence this selectivity:

  • Electronic Effects: The pyrazole ring's electronic nature dictates that the 4-position is generally more electron-rich and susceptible to electrophilic attack, while the 3-position is more electron-deficient.[4]

  • Steric Hindrance: The methyl group at the C5 position can sterically hinder reactions at the adjacent C4 position to some extent, although this effect is often secondary to electronic factors.

  • N-H Acidity and Protection: The acidic proton on the pyrazole nitrogen can interfere with many organometallic reactions. Therefore, N-protection is often a crucial first step. The choice of protecting group can also influence the regioselectivity of subsequent reactions. Common protecting groups include trityl (Tr), Boc, and ethoxyethyl (EtOEt).[1][8]

  • Reaction Conditions: The choice of catalyst, ligands, base, and solvent can significantly impact the regioselectivity of cross-coupling reactions. For instance, in palladium-catalyzed reactions, the ligand can play a pivotal role in directing the catalyst to a specific iodine atom.

Key Regioselective Functionalization Strategies

This section outlines detailed protocols for the most common and effective methods for the regioselective functionalization of this compound.

N-Protection of the Pyrazole Ring

Prior to most coupling reactions, it is advisable to protect the pyrazole nitrogen to prevent side reactions. The ethoxyethyl (EtOEt) group is a useful protecting group that can be introduced under mild acidic conditions.[1][8]

Protocol 3.1: N-Ethoxyethyl (EtOEt) Protection

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).

  • Addition of Reagent: Slowly add ethyl vinyl ether (1.5 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-protected pyrazole.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the diiodopyrazole and various boronic acids.[9] Due to the higher reactivity of the iodine at the C4 position, regioselective coupling can be achieved.

Protocol 3.2: Regioselective Suzuki-Miyaura Coupling at C4

  • Reaction Setup: In a reaction vessel, combine N-protected this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[9] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 4-aryl-3-iodo-5-methyl-1H-pyrazole derivative.

Causality Behind Experimental Choices:

  • The use of a slight excess of the boronic acid ensures complete consumption of the diiodopyrazole.

  • The base is crucial for the transmetalation step in the catalytic cycle.

  • Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in drug discovery.[11][12][13] Similar to the Suzuki coupling, selective reaction at the C4-iodo position can be achieved.

Protocol 3.3: Regioselective Copper-Free Sonogashira Coupling at C4

  • Reaction Setup: To a solution of N-protected this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.1 eq).[14]

  • Base Addition: Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling (Protocol 3.2).

Note on Copper-Free Conditions: Copper co-catalysts can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[11] Copper-free Sonogashira protocols, often employing specific ligands, have been developed to mitigate this issue.[11]

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[15][16][17]

Protocol 3.4: Regioselective Buchwald-Hartwig Amination at C4

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-protected this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[18]

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture, often under microwave irradiation, to the specified temperature (typically >80 °C) for the required time.[18][19]

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent and follow a standard aqueous work-up. Purify the crude product by column chromatography.

Expertise & Experience Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. Microwave heating can significantly reduce reaction times and improve yields.[16][18]

Functionalization via Halogen-Metal Exchange

Halogen-metal exchange reactions provide an alternative route to functionalize the diiodopyrazole, particularly for introducing functionalities that are not amenable to cross-coupling conditions.[20][21] This method typically involves the use of organolithium or Grignard reagents.[20][22] The greater lability of the iodine-carbon bond compared to the bromine-carbon bond makes diiodopyrazoles suitable substrates.[20]

Protocol 3.5: Regioselective Functionalization at C4 via Halogen-Magnesium Exchange

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of N-protected this compound (1.0 eq) in anhydrous THF. Initiate the reaction by adding a small crystal of iodine or by gentle heating.

  • Reaction Monitoring: The formation of the Grignard reagent can be monitored by the disappearance of the magnesium turnings.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C or lower and add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dropwise.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Trustworthiness Note: Halogen-metal exchange reactions are highly sensitive to moisture and air. Strict anhydrous and anaerobic conditions are essential for success. The reactivity of organolithium reagents is generally higher than Grignard reagents, and they often require very low temperatures (-78 °C) to control selectivity.[23]

Data Presentation

Table 1: Summary of Regioselective Functionalization Reactions

Reaction TypePositionTypical ReagentsCatalyst/ConditionsYield Range (%)
Suzuki-MiyauraC4Arylboronic acid, K₂CO₃Pd(PPh₃)₄, Dioxane/H₂O, 90°C60-95
SonogashiraC4Terminal alkyne, Et₃NPd(PPh₃)₄, CuI, THF, RT50-85
Buchwald-HartwigC4Primary/Secondary Amine, NaOtBuPd₂(dba)₃, XPhos, Toluene, 100°C55-90
Halogen-Mg ExchangeC4Mg, ElectrophileTHF, RT40-70

Visualizations

Experimental Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - N-Protected Diiodopyrazole - Boronic Acid - Base Add_Catalyst Add Pd(PPh₃)₄ Start->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up Cool->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-3-iodopyrazole Purify->Product

Caption: Workflow for the regioselective Suzuki-Miyaura coupling at the C4 position.

Logical Relationship of Regioselectivity Factors

Regioselectivity_Factors Topic Regioselective Functionalization of This compound C4_Position C4 Position Topic->C4_Position Preferential Functionalization C3_Position C3 Position Topic->C3_Position Reaction_Conditions Reaction Conditions (Catalyst, Ligand, etc.) Topic->Reaction_Conditions N_Protection N-Protection Topic->N_Protection Electronic_Effects Electronic Effects (More electron-rich) C4_Position->Electronic_Effects Steric_Hindrance Steric Hindrance (From C5-Methyl) C4_Position->Steric_Hindrance

Caption: Factors influencing the regioselectivity of functionalization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyrazoles. By understanding and applying the principles of regioselectivity outlined in this guide, researchers can effectively control the functionalization at the C4 position, enabling the efficient construction of novel molecular entities for drug discovery and development. The protocols provided herein serve as a robust starting point for further exploration and optimization in the laboratory.

References

Application Notes and Protocols for the N-Functionalization of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-functionalization of 3,4-diiodo-5-methyl-1H-pyrazole. This polysubstituted pyrazole is a valuable building block in medicinal chemistry and materials science, owing to the presence of two reactive iodine atoms, which allow for subsequent cross-coupling reactions, and a methyl group that can influence molecular conformation and interactions. The N-functionalization of the pyrazole core is a critical step in the synthesis of diverse molecular scaffolds with potential therapeutic applications.[1][2] This guide will cover established methodologies for N-alkylation and N-arylation, including classical base-mediated approaches, modern cross-coupling reactions, and microwave-assisted synthesis, with a focus on the practical aspects and the underlying chemical principles.

Introduction: The Strategic Importance of N-Functionalized Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged scaffolds" in drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The N-functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. The substituent introduced at the nitrogen atom can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

This compound offers a unique platform for the synthesis of complex molecules. The two iodine atoms at positions 3 and 4 serve as versatile handles for a variety of palladium- or copper-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or alkynyl groups. The methyl group at the 5-position can provide steric hindrance and electronic effects that may influence the regioselectivity of subsequent reactions and the overall shape of the final molecule.

This guide will provide detailed, actionable protocols for the N-alkylation and N-arylation of this specific di-iodinated pyrazole, empowering researchers to efficiently synthesize novel compounds for their discovery programs.

PART 1: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the pyrazole nitrogen. This modification is fundamental in tuning the lipophilicity and steric profile of a molecule. Several methods can be employed, with the choice depending on the nature of the alkylating agent, the desired scale, and the required reaction conditions.

Classical Base-Mediated N-Alkylation

This is the most straightforward method for N-alkylation, involving the deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole, which is particularly important for less reactive alkylating agents. However, for more reactive alkyl halides, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better functional group tolerance. The electron-withdrawing effect of the two iodine atoms in this compound increases the acidity of the N-H proton compared to unsubstituted pyrazole, potentially allowing for the use of milder bases.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they effectively solvate the pyrazole anion and the counter-ion of the base, thus enhancing the nucleophilicity of the pyrazole nitrogen.

  • Temperature: The reaction temperature is typically kept as low as possible to minimize side reactions, especially when using highly reactive alkylating agents. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates.

Experimental Protocol 1: N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.

  • Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Experimental Protocol 2: N-Alkylation using Potassium Carbonate

This protocol is a milder alternative, suitable for reactive alkyl halides.

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃), finely powdered

    • Alkyl halide (e.g., allyl bromide, ethyl bromoacetate)

    • Anhydrous Acetonitrile (MeCN) or Acetone

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or acetone, add finely powdered potassium carbonate (2.0-3.0 eq.).

    • Add the alkyl halide (1.1-1.5 eq.) to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[3][4][5]

Causality Behind Experimental Choices:

  • Microwave Heating: Microwave energy directly heats the solvent and reactants, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, especially for less reactive substrates.

  • Solvent: Solvents with high dielectric constants, such as DMF or ethanol, are efficient at absorbing microwave radiation and are therefore good choices for these reactions.[5]

Experimental Protocol 3: Microwave-Assisted N-Alkylation

  • Materials:

    • This compound

    • Alkyl halide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or Ethanol

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and K₂CO₃ or Cs₂CO₃ (2.0 eq.).

    • Add DMF or ethanol (to achieve a concentration of ~0.5 M).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

    • After the reaction is complete (monitored by LC-MS), cool the vial to room temperature.

    • Work-up the reaction as described in the classical base-mediated protocols (filtration, extraction, and purification).

Data Summary for N-Alkylation

MethodBaseSolventTemperatureTimeTypical YieldNotes
Classical (NaH) NaHDMF0 °C to RT2-12 hGood to ExcellentSuitable for a broad range of alkyl halides. Requires inert atmosphere.
Classical (K₂CO₃) K₂CO₃MeCN/AcetoneReflux4-24 hGoodMilder conditions, suitable for reactive alkyl halides.
Microwave K₂CO₃/Cs₂CO₃DMF/Ethanol100-150 °C5-30 minGood to ExcellentRapid synthesis, often with improved yields.[3]

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound mixing Combine Reactants start->mixing alkyl_halide Alkyl Halide alkyl_halide->mixing base Base (e.g., NaH, K₂CO₃) base->mixing solvent Anhydrous Solvent (e.g., DMF) solvent->mixing heating Stirring (Conventional or Microwave) mixing->heating quench Quenching heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

PART 2: N-Arylation of this compound

N-arylation, the formation of a C-N bond between the pyrazole nitrogen and an aryl group, is a cornerstone of modern synthetic chemistry, with wide applications in the development of pharmaceuticals and functional materials. Two of the most powerful methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the development of modern catalyst systems.[6] It typically involves the reaction of a nitrogen nucleophile with an aryl halide in the presence of a copper catalyst and a base.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The presence of a ligand can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle. Diamine ligands, such as 1,10-phenanthroline, are often effective.[7]

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the pyrazole and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.

Experimental Protocol 4: Ullmann N-Arylation

  • Materials:

    • This compound

    • Aryl iodide or aryl bromide

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline (or another suitable ligand)

    • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

    • Ammonium hydroxide solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

    • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add anhydrous DMSO or DMF via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with aqueous ammonium hydroxide solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[8] It offers broad substrate scope and excellent functional group tolerance, making it a powerful tool in complex molecule synthesis.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands, such as XPhos, SPhos, or BrettPhos, are often highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

Experimental Protocol 5: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound

    • Aryl halide (iodide, bromide, or triflate)

    • Pd₂(dba)₃ or Pd(OAc)₂

    • Phosphine ligand (e.g., XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene or Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).

    • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary for N-Arylation

MethodCatalyst/LigandBaseSolventTemperatureTimeTypical YieldNotes
Ullmann CuI / 1,10-PhenanthrolineK₂CO₃DMSO/DMF110-130 °C12-24 hModerate to GoodCost-effective, suitable for aryl iodides and bromides.[6]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene/Dioxane80-110 °C4-24 hGood to ExcellentBroad substrate scope, excellent functional group tolerance.[8]
Microwave Ullmann CuIK₂CO₃DMF150-180 °C15-60 minGoodRapid synthesis, ligand-free conditions may be possible.[9]

Visualization of N-Arylation Catalytic Cycles

N_Arylation_Cycles cluster_ullmann Ullmann Condensation (Simplified) cluster_buchwald Buchwald-Hartwig Amination (Simplified) U1 Cu(I)L U2 [Ar-X-Cu(I)L] U1->U2 Oxidative Addition (Ar-X) U3 [Pyr-Cu(III)(Ar)L] U2->U3 Ligand Exchange (Pyr-H) U3->U1 Reductive Elimination (Pyr-Ar) U4 Pyr-H U4->U2 B1 Pd(0)L₂ B2 [Ar-Pd(II)(X)L₂] B1->B2 Oxidative Addition (Ar-X) B3 [Ar-Pd(II)(Pyr)L₂] B2->B3 Amine Coordination & Deprotonation B3->B1 Reductive Elimination (Pyr-Ar) B4 Pyr-H B4->B2

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation reactions.

PART 3: Applications and Future Perspectives

N-functionalized 3,4-diiodo-5-methyl-1H-pyrazoles are highly valuable intermediates for the synthesis of a wide array of complex molecules. The presence of the two iodine atoms allows for sequential or double cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to build intricate molecular architectures. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[10]

The resulting N-substituted di-functionalized pyrazoles are of significant interest in the development of:

  • Kinase inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors, and the N-substituent can be tailored to optimize binding to the ATP pocket of the target kinase.

  • Agrochemicals: Pyrazole derivatives have found applications as herbicides, fungicides, and insecticides.

  • Organic Materials: The extended π-systems that can be constructed from these building blocks make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methodologies outlined in this guide provide a robust toolkit for the synthesis of a diverse range of N-functionalized 3,4-diiodo-5-methyl-1H-pyrazoles. Further research in this area may focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel applications for the resulting compounds in various scientific disciplines.

References

Application Notes and Protocols for Metal-Halogen Exchange Reactions of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyrazole Building Block

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs that span a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[1][2] The 3,4-diiodo-5-methyl-1H-pyrazole scaffold is a particularly valuable synthetic intermediate. Its two distinct iodine substituents offer orthogonal handles for sequential, regioselective functionalization, enabling the rapid construction of complex molecular architectures and diverse compound libraries for drug discovery programs.[1] Metal-halogen exchange is a powerful and widely employed transformation in organometallic chemistry that facilitates the conversion of an organic halide into a nucleophilic organometallic species.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of metal-halogen exchange reactions to this compound, focusing on achieving regioselective functionalization.

Scientific Principles: Understanding the Metal-Halogen Exchange

The metal-halogen exchange is a reversible reaction where a halogen on an organic substrate is swapped with a metal from an organometallic reagent.[5] The position of the equilibrium is dictated by the relative stability of the organometallic species involved. Typically, the exchange is favored when a more stable organometallic product is formed. For instance, the reaction of an aryl iodide with an alkyllithium reagent is generally favorable because the resulting aryllithium is more stable than the starting alkyllithium.[6]

The rate of halogen exchange is significantly influenced by the nature of the halogen, with the reactivity trend being I > Br > Cl > F.[3] This high reactivity of iodo-substituents makes this compound an excellent substrate for these transformations.

Regioselectivity in Di-iodinated Pyrazoles

In a di-iodinated system like this compound, achieving regioselective metal-halogen exchange is paramount. Several factors influence which iodine atom will be exchanged:

  • Electronic Effects: The acidity of the C-H bond at the position of the iodine can influence the rate of exchange. Electron-withdrawing groups can stabilize the resulting organometallic species, favoring exchange at a nearby position.

  • Steric Hindrance: Bulky substituents adjacent to one of the iodine atoms can sterically hinder the approach of the organometallic reagent, leading to preferential exchange at the less hindered position.

  • Directing Groups: The presence of a directing group, such as a protected N-H on the pyrazole ring, can chelate the metal of the organometallic reagent, directing the exchange to the proximal iodine. For N-protected pyrazoles, exchange at the C5 position (if halogenated) is often favored due to this directing effect.[7] In the case of this compound, the N-H proton will first be deprotonated by the organometallic reagent. The resulting pyrazolide anion can then influence the regioselectivity of the subsequent halogen exchange.

Based on general principles of reactivity in halogenated pyrazoles, the iodine at the 4-position is often more susceptible to metal-halogen exchange due to a combination of electronic and steric factors. However, the specific reaction conditions, particularly the choice of organometallic reagent and the presence of additives, can be tuned to favor exchange at either the C3 or C4 position.

Experimental Protocols

Safety First: Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air.[8][9][10][11][12] All manipulations involving these reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[9][12] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves, is mandatory.[8][9][10] A drench shower and eyewash station should be readily accessible.[8]

Protocol 1: Regioselective Monofunctionalization via Lithium-Halogen Exchange

This protocol details a general procedure for the regioselective monolithiation of this compound followed by quenching with an electrophile. The choice of alkyllithium reagent and temperature can influence the regioselectivity.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the alkyllithium reagent (n-BuLi or t-BuLi, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. The initial equivalent will deprotonate the N-H of the pyrazole. A second equivalent is needed for the halogen exchange. Therefore, a total of 2.1-2.2 equivalents of the alkyllithium reagent are typically required.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent side reactions such as β-hydride elimination and to control the high reactivity of the organolithium reagents.[5] It also enhances the kinetic selectivity of the halogen exchange.

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical for success.[9]

  • Inert Atmosphere: Prevents the pyrophoric organolithium reagents from igniting upon contact with air.[12]

  • Slow Addition: Controls the exothermicity of the reaction and prevents localized high concentrations of the reactive organolithium species.

Protocol 2: Grignard-Mediated Halogen Exchange

The use of Grignard reagents, particularly "Turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), offers a milder alternative to organolithiums with improved functional group tolerance.[13]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C).

  • Addition of Grignard Reagent: Slowly add the iPrMgCl·LiCl solution (1.1 equiv) dropwise.

  • Stirring: Stir the reaction mixture for 1-2 hours at the same temperature.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) and continue stirring, allowing the reaction to warm to room temperature.

  • Workup: Follow the same workup procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • iPrMgCl·LiCl: The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility, allowing the exchange to occur at more moderate temperatures.[13] This reagent system is known for its excellent functional group tolerance.[14]

  • Milder Conditions: The higher temperature compared to organolithium reactions makes this protocol more amenable to large-scale synthesis and compatible with a broader range of functional groups.

Data Presentation: Summary of Reaction Parameters

ReagentTemperatureTypical SelectivityFunctional Group ToleranceNotes
n-BuLi-78 °CGenerally favors exchange at the 4-positionModerateHighly pyrophoric, requires strict anhydrous and inert conditions.
t-BuLi-78 °CMay show different selectivity due to steric bulkModerateMore reactive and pyrophoric than n-BuLi.
iPrMgCl·LiCl-20 °C to 0 °COften provides good selectivityHighMilder, less pyrophoric, and suitable for substrates with sensitive functional groups.[14]
TMPMgCl·LiClRoom TempCan be used for deprotonation-metalationHighA strong, non-nucleophilic base for directed metalation.[15]

Visualization of Experimental Workflow

Metal_Halogen_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware & Inert Atmosphere reagents Dissolve 3,4-diiodo-5-methyl- 1H-pyrazole in Anhydrous THF start->reagents cooling Cool to -78 °C or 0 °C reagents->cooling addition Slowly Add Organometallic Reagent cooling->addition stir Stir for 30-120 min addition->stir quench_E Add Electrophile stir->quench_E warm Warm to Room Temperature quench_E->warm quench_aq Quench with Aqueous NH4Cl warm->quench_aq extraction Extract with Ethyl Acetate quench_aq->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

References

Application Note & Protocol: Regioselective Synthesis of 4-Iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective iodination of 5-methyl-1H-pyrazole to synthesize 4-iodo-5-methyl-1H-pyrazole, a key building block in medicinal chemistry. Pyrazole-containing molecules are established pharmacophores in numerous FDA-approved drugs, and their functionalization is critical for developing new therapeutics, particularly kinase inhibitors.[1][2][3] The introduction of an iodine atom at the C4 position provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4] This guide details a robust and field-proven protocol using N-Iodosuccinimide (NIS), chosen for its mild reaction conditions, high functional group tolerance, and excellent regioselectivity.[5][6] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and discuss methods for product characterization and troubleshooting.

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1][3] Functionalizing this core is a cornerstone of modern medicinal chemistry. The carbon-iodine bond is particularly valuable as it readily participates in powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the precise and efficient introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize drug candidates. The target molecule, 4-iodo-5-methyl-1H-pyrazole, is therefore a strategically important intermediate for synthesizing libraries of novel compounds for biological screening.[4]

Mechanism and Regioselectivity

The iodination of 5-methyl-1H-pyrazole is a classic electrophilic aromatic substitution (SEAr) reaction.[7] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Key Mechanistic Steps:

  • Generation of the Electrophile: N-Iodosuccinimide (NIS) serves as the source for an electrophilic iodine species (I⁺). In some cases, an acid catalyst is used to further polarize the N-I bond, enhancing the electrophilicity of iodine.[6][8]

  • Nucleophilic Attack: The π-system of the pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack occurs preferentially at the C4 position.

  • Regioselectivity: The high regioselectivity for the C4 position is governed by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, directed by the two nitrogen atoms and the C5-methyl group.[7]

  • Rearomatization: The resulting cationic intermediate, an arenium ion, loses a proton (H⁺) from the C4 position to restore the aromaticity of the pyrazole ring, yielding the final 4-iodo-5-methyl-1H-pyrazole product.[7]

G cluster_mechanism Reaction Mechanism: Electrophilic Aromatic Substitution Pyrazole 5-methyl-1H-pyrazole (Nucleophile) Arenium Arenium Ion Intermediate (Resonance Stabilized) Pyrazole->Arenium Nucleophilic attack on I⁺ NIS N-Iodosuccinimide (NIS) (Electrophile Source) Product 4-iodo-5-methyl-1H-pyrazole Arenium->Product Deprotonation (-H⁺) Succinimide Succinimide

Caption: Mechanism of pyrazole iodination with NIS.

Safety and Handling

Proper safety precautions are paramount. This reaction involves hazardous materials that require careful handling in a controlled laboratory environment.

  • N-Iodosuccinimide (NIS):

    • Hazards: Harmful if swallowed.[9] Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] It is also light and moisture sensitive.[9]

    • Handling: Always handle NIS in a well-ventilated fume hood.[10][12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is suitable).[11][13] Avoid creating dust; handle as a solid.[12]

    • Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture, preferably under a nitrogen atmosphere.[12][13]

  • Acetonitrile (Solvent):

    • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

    • Handling: Use in a fume hood away from ignition sources. Ensure all transfers are performed with care to avoid spills and vapor release.

  • Workup Reagents (Sodium Thiosulfate, Dichloromethane, Sodium Sulfate):

    • Handle all solvents and reagents in a fume hood. Dichloromethane is a suspected carcinogen.

    • Review the Safety Data Sheet (SDS) for each chemical before starting the experiment.[9][12][13]

Detailed Experimental Protocol

This protocol details the regioselective C4-iodination of 5-methyl-1H-pyrazole using N-Iodosuccinimide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-methyl-1H-pyrazole≥98%Sigma-AldrichStarting Material
N-Iodosuccinimide (NIS)≥98%Sigma-AldrichIodinating Agent
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWRFor Quenching
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRDrying Agent
Silica Gel230-400 meshSorbent TechnologiesFor Chromatography
Ethyl Acetate & HexanesHPLC GradeFisher ScientificChromatography Eluent

Experimental Workflow

Caption: High-level workflow for the synthesis of 4-iodo-5-methyl-1H-pyrazole.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole (1.0 eq., e.g., 1.64 g, 20.0 mmol).

    • Dissolve the starting material in 40 mL of acetonitrile. Stir until a clear solution is formed.

  • Iodination Reaction:

    • To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq., 4.95 g, 22.0 mmol) portion-wise at room temperature over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

    • Stir the reaction mixture at room temperature (approx. 25 °C). The solution may change color.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 50% Ethyl Acetate in Hexanes).

    • Spot the starting material and the reaction mixture. The product should be less polar than the starting pyrazole. The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (60 mL).

    • Transfer the organic solution to a separatory funnel. Wash the organic layer sequentially with:

      • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 30 mL). Causality Note: This step quenches any unreacted NIS and removes residual iodine, indicated by the disappearance of any brown/yellow color.[1][14]

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to remove any acidic byproducts.

      • Brine (1 x 30 mL) to facilitate phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[1]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[1][15]

    • Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-iodo-5-methyl-1H-pyrazole as a white to off-white solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Results for 4-iodo-5-methyl-1H-pyrazole
¹H NMR (400 MHz, CDCl₃) δ: ~7.5 (s, 1H, C3-H), ~2.4 (s, 3H, C5-CH₃), NH proton may be broad or not observed. Note: The C3 proton appears as a singlet.[16]
¹³C NMR (100 MHz, CDCl₃) δ: ~142 (C5), ~138 (C3), ~60 (C4-I), ~12 (C5-CH₃). Note: The carbon bearing the iodine (C4) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect.
Mass Spec (ESI+) m/z: Calculated for C₄H₅IN₂ [M+H]⁺: 208.96. Found: 208.9.
Appearance White to off-white solid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or slightly warm the mixture (to 40 °C). Ensure NIS is fresh and has been stored properly.
Product loss during workup/purification.Ensure pH is neutral before extraction. Be meticulous during chromatography, collecting smaller fractions.
Di-iodinated Product Pyrazole ring is highly activated.Use exactly 1.0-1.1 equivalents of NIS. Run the reaction at a lower temperature (0 °C to RT).[15]
Starting Material Remains Insufficient iodinating agent or deactivated NIS.Use a slight excess of NIS (1.1 eq.). Confirm the quality of the NIS reagent.

References

Application Notes & Protocols: 3,4-Diiodo-5-methyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of Iodinated Pyrazoles in Agrochemical Innovation

The pyrazole scaffold is a cornerstone in modern agrochemical design, with numerous commercial products across fungicides, insecticides, and herbicides built upon this versatile heterocycle.[1] The introduction of halogen substituents, particularly iodine, onto the pyrazole ring significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves as a highly effective reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with enhanced biological activity.[2]

3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3) is a key building block in this context. Its di-iodinated structure at the C3 and C4 positions offers dual sites for functionalization, allowing for the regioselective introduction of diverse pharmacophores. This strategic positioning of iodine atoms, which are excellent leaving groups, facilitates participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[2][3][4] This capability is paramount in the modular synthesis of novel agrochemical candidates.

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound as a pivotal intermediate in the discovery and development of next-generation agrochemicals. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this versatile molecule in their synthetic campaigns.

II. Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 6715-87-3[5]
Molecular Formula C₄H₄I₂N₂[5]
Molecular Weight 333.90 g/mol [5]
Melting Point 178-181 °C[5]
Boiling Point (Predicted) 374.8 ± 42.0 °C[5]
Density (Predicted) 2.750 ± 0.06 g/cm³[5]
pKa (Predicted) 10.75 ± 0.50[5]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl protons at the C5 position. The precise chemical shift of the N-H proton can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum provides key information about the pyrazole core. The carbon atoms attached to iodine (C3 and C4) will exhibit characteristic upfield shifts due to the heavy atom effect.[2] The methyl carbon at C5 will resonate in the typical aliphatic region.

  • IR Spectroscopy: The infrared spectrum will show characteristic bands for N-H stretching, C-H stretching of the methyl group, and C=C and C=N stretching vibrations within the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

III. Synthesis Protocol: Electrophilic Iodination of 5-Methyl-1H-pyrazole

The synthesis of this compound can be achieved through the direct electrophilic iodination of the readily available starting material, 5-methyl-1H-pyrazole. This method is advantageous due to its straightforward nature and the use of common laboratory reagents.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 5-Methyl-1H-pyrazole reagents + 2 eq. N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Reflux, 1-2 h product This compound start->product Electrophilic Iodination

A straightforward electrophilic iodination pathway.

Materials:

  • 5-Methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (2.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of agrochemical candidates. The two iodine substituents can be sequentially or simultaneously replaced through various cross-coupling reactions, allowing for the construction of highly functionalized pyrazole derivatives.

Workflow for Agrochemical Candidate Synthesis:

G cluster_1 Synthetic Utility in Agrochemical Development cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_product Arylated/Heteroarylated Pyrazole Derivatives start->suzuki_product Pd Catalyst, Base sonogashira_product Alkynylated Pyrazole Derivatives start->sonogashira_product Pd/Cu Catalysts, Base buchwald_product Aminated Pyrazole Derivatives start->buchwald_product Pd Catalyst, Base suzuki Reaction with Aryl/Heteroaryl Boronic Acids/Esters bioassay Biological Screening (Fungicidal, Insecticidal, Herbicidal) suzuki_product->bioassay sonogashira Reaction with Terminal Alkynes sonogashira_product->bioassay buchwald Reaction with Amines buchwald_product->bioassay

Diverse synthetic pathways from the title compound.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general procedure for the mono-arylation of this compound. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an inorganic base)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.1 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (and water if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired arylated pyrazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvents prior to use is a standard practice in cross-coupling reactions.

  • Choice of Base and Solvent: The choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle and can influence the reaction rate and yield.

V. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its di-iodinated nature provides a platform for the introduction of diverse functionalities through robust and well-established cross-coupling methodologies. The protocols detailed in these application notes offer a solid foundation for researchers to explore the synthetic potential of this intermediate. Future research in this area will likely focus on the development of more selective and efficient methods for the sequential functionalization of the two iodine atoms, further expanding the chemical space accessible from this precursor and accelerating the discovery of new, effective, and sustainable crop protection solutions.

VI. References

  • Smolecule. (n.d.). This compound | 6715-87-3. Retrieved from --INVALID-LINK--

  • Labanauskas, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(vi), 54-71. Retrieved from --INVALID-LINK--

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10233155B2 - Processes for the preparation of pesticide compounds. Retrieved from --INVALID-LINK--

  • Gindullina, G. M., Nugumanov, T. R., & Sakhautdinov, I. M. (2024). Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on Diazoketones with a Diterpene Fragment. Chemistry of Natural Compounds, 60(1). Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry, 17, 1869-1878. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from --INVALID-LINK--

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. PMC. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, underscores its significance as a "biologically privileged" scaffold.[3][4][5] The ability to precisely functionalize the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in the optimization of drug candidates and the design of novel organic materials.

3,4-Diiodo-5-methyl-1H-pyrazole is a particularly valuable, yet challenging, building block. Its two vicinal iodine atoms offer orthogonal handles for sequential or differential functionalization through palladium-catalyzed cross-coupling reactions. However, controlling the regioselectivity of these transformations is a significant synthetic hurdle. This guide provides a comprehensive overview of palladium-catalyzed reactions on this substrate, detailing protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and delves into the mechanistic principles that govern regioselective functionalization.

Critical Prerequisite: N-H Protection of the Pyrazole Ring

The acidic N-H proton of the pyrazole ring can interfere with many palladium-catalyzed coupling reactions by reacting with organometallic reagents or bases. Therefore, protection of this position is a critical first step. The choice of protecting group is crucial; it must be stable to the coupling conditions and readily removable post-functionalization. The ethoxyethyl (EtOEt) group is a suitable choice due to its stability in the basic conditions of many cross-coupling reactions and its facile removal under mild acidic conditions.[1]

Protocol 1: N-Protection of this compound with Ethyl Vinyl Ether

This protocol describes the protection of the pyrazole N-H with an ethoxyethyl (EtOEt) group.

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in dichloromethane, add a catalytic amount of trifluoroacetic acid (TFA).

  • Slowly add ethyl vinyl ether (1.5 equiv.) portionwise to the reaction mixture at 28–33 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(1-ethoxyethyl)-3,4-diiodo-5-methyl-1H-pyrazole.

Regioselective Functionalization: A Game of Sterics and Electronics

With two iodine substituents, the key challenge in functionalizing this compound is achieving selectivity. The relative reactivity of the C3-I and C4-I bonds is influenced by a combination of steric hindrance from the adjacent methyl group at C5 and the N-protecting group, as well as the electronic environment of the pyrazole ring.

Generally, in palladium-catalyzed cross-coupling reactions of dihaloheterocycles, the more sterically accessible and/or electronically favorable C-X bond will undergo oxidative addition to the Pd(0) center first. For N-protected this compound, the C4-I bond is often more sterically accessible than the C3-I bond, which is flanked by the N-protecting group and the C5-methyl group. This inherent difference in steric environments can be exploited to achieve selective mono-functionalization at the C4 position.

Furthermore, the choice of palladium catalyst and ligands can play a decisive role in directing the regioselectivity. Bulky, electron-rich phosphine ligands can enhance the selectivity for the less hindered position. Conversely, specific bidentate ligands might favor reaction at the more sterically hindered position through chelation effects.

The following sections will provide protocols for various palladium-catalyzed cross-coupling reactions, with a focus on achieving both selective mono-functionalization and exhaustive di-functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[6] It allows for the introduction of a wide variety of aryl and heteroaryl moieties onto the pyrazole core.

Protocol 2: Regioselective Mono-Arylation at the C4-Position

This protocol is designed to favor mono-arylation at the more sterically accessible C4 position.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-protected this compound, the boronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-protected 4-aryl-3-iodo-5-methyl-1H-pyrazole.

Protocol 3: Di-Arylation of this compound

For exhaustive di-arylation, an excess of the boronic acid and a higher catalyst loading are typically employed.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (2.5 equiv.)

  • Pd(PPh₃)₄ (10 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • Follow steps 1-4 from Protocol 2, using the increased stoichiometry of reagents.

  • Heat the reaction mixture to 100-110 °C for an extended period (12-24 hours), monitoring by TLC until the mono-arylated intermediate is consumed.

  • Perform the workup and purification as described in Protocol 2 to yield the N-protected 3,4-diaryl-5-methyl-1H-pyrazole.

Reaction Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Mono-arylation (C4) Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O906~75-85
Di-arylation Phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (4.0)Dioxane/H₂O11018~60-70

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrazoles, which are valuable precursors for further transformations.[5]

Protocol 4: Regioselective Mono-Alkynylation at the C4-Position

Similar to the Suzuki coupling, careful control of stoichiometry and reaction conditions can favor mono-functionalization at the C4 position.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-protected 4-alkynyl-3-iodo-5-methyl-1H-pyrazole.

Protocol 5: Di-Alkynylation of this compound

To achieve di-substitution, an excess of the alkyne and prolonged reaction times at a higher temperature are necessary.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Terminal alkyne (2.5 equiv.)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA) (5.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Follow steps 1-4 from Protocol 4, using the increased stoichiometry of reagents.

  • Heat the reaction to 80-90 °C for 12-24 hours, monitoring for the disappearance of the mono-alkynylated intermediate.

  • Perform the workup and purification as described in Protocol 4 to yield the N-protected 3,4-dialkynyl-5-methyl-1H-pyrazole.

Reaction Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Mono-alkynylation (C4) PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (3.0)THF604~80-90
Di-alkynylation PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)TEA (5.0)DMF9016~65-75

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrazole scaffold.[7][8]

Protocol 6: Regioselective Mono-Amination at the C4-Position

The selection of a bulky phosphine ligand is key to achieving high regioselectivity for the more accessible C4 position.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add N-protected this compound and the amine.

  • Add anhydrous toluene and seal the flask.

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-protected 4-amino-3-iodo-5-methyl-1H-pyrazole.

Protocol 7: Di-Amination of this compound

For the introduction of two amino groups, increased reagent stoichiometry and harsher conditions are required.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Amine (2.5 equiv.)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv.)

  • Anhydrous Toluene

Procedure:

  • Follow steps 1-3 from Protocol 6, using the increased stoichiometry of reagents.

  • Heat the reaction mixture to 110-120 °C for 18-24 hours.

  • Perform the workup and purification as described in Protocol 6 to yield the N-protected 3,4-diamino-5-methyl-1H-pyrazole.

Reaction Amine Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Mono-amination (C4) MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1008~70-80
Di-amination MorpholinePd₂(dba)₃ (5)XPhos (10)NaOtBu (3.0)Toluene12020~50-60

Visualizations of Key Processes

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)(I)L₂ Pd0->OA_complex Transmetalation_complex R-Pd(II)(Ar)L₂ OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Product R-Ar Transmetalation_complex->Product Reductive Elimination Substrate Pyrazole-I Substrate->OA_complex Oxidative Addition Boronic_acid Ar-B(OH)₂ Boronic_acid->Transmetalation_complex Base Base Base->Transmetalation_complex caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Sequential_Functionalization_Workflow Start This compound Protection N-Protection (e.g., EtOEt) Start->Protection Diiodo_Protected N-Protected Diiodopyrazole Protection->Diiodo_Protected Mono_Functionalization Regioselective Mono-Coupling (e.g., Suzuki at C4) Diiodo_Protected->Mono_Functionalization Di_Functionalization_Direct One-Pot Di-Coupling Diiodo_Protected->Di_Functionalization_Direct Mono_Product 4-Aryl-3-iodo Pyrazole Mono_Functionalization->Mono_Product Di_Functionalization_Sequential Second Coupling Reaction (e.g., Sonogashira at C3) Mono_Product->Di_Functionalization_Sequential Final_Product_Sequential 3-Alkynyl-4-aryl Pyrazole Di_Functionalization_Sequential->Final_Product_Sequential Final_Product_Direct 3,4-Disubstituted Pyrazole Di_Functionalization_Direct->Final_Product_Direct caption Sequential Functionalization Workflow

References

The Strategic Derivatization of 3,4-Diiodo-5-methyl-1H-pyrazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Densely Functionalized Pyrazole Core

The pyrazole motif is a cornerstone of modern medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2] Among the vast landscape of pyrazole building blocks, 3,4-diiodo-5-methyl-1H-pyrazole stands out as a particularly versatile and powerful scaffold. Its dense functionalization—featuring two reactive iodine atoms at distinct electronic environments and a sterically influential methyl group—presents both a unique challenge and a significant opportunity for the synthesis of complex, multi-substituted pyrazole derivatives.[3] The two iodine atoms serve as orthogonal synthetic handles for the introduction of diverse molecular fragments via modern cross-coupling methodologies, enabling the rapid construction of compound libraries for drug discovery and materials development.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the derivatization chemistry of this compound. Moving beyond a simple recitation of procedures, we will delve into the underlying principles governing reactivity and regioselectivity, offering field-proven insights to empower rational synthetic design. We will cover essential strategic considerations, including N-protection, and provide detailed, step-by-step protocols for key transformations such as palladium-catalyzed cross-coupling reactions and N-alkylation.

Part 1: Strategic Considerations for Derivatization

Before embarking on the functionalization of the this compound core, two critical aspects must be addressed to ensure successful and predictable outcomes: the management of the acidic N-H proton and the regioselective functionalization of the C3 vs. C4 positions.

The Imperative of N-H Functionalization or Protection

The pyrazole N-H proton is acidic and can interfere with many organometallic cross-coupling reactions.[5] The free N-H can deprotonate to form a pyrazolate anion, which may coordinate to the metal catalyst, potentially inhibiting or altering its catalytic activity.[6][7] Furthermore, in reactions involving strong bases or organometallic reagents (like Grignard or organolithium reagents), the acidic proton will be preferentially abstracted, consuming the reagent and preventing the desired reaction at the carbon-iodine bonds.

Therefore, the first step in almost any derivatization sequence is the protection or alkylation of the N1 position.

Workflow for N-Protection/Alkylation Decision:

N_Protection_Strategy Start Start: This compound Decision Is the N1-substituent a desired final feature? Start->Decision Protect Select a labile protecting group (e.g., SEM, Boc, EtOEt) Decision->Protect No Alkylate Perform direct N-alkylation or N-arylation Decision->Alkylate Yes Coupling Proceed to C-C or C-N Cross-Coupling at C3/C4 Protect->Coupling Alkylate->Coupling Deprotection Remove protecting group (if required) Coupling->Deprotection FinalProduct Final N1-Substituted or N-H Pyrazole Derivative Coupling->FinalProduct  N1-substituent is final Deprotection->FinalProduct

Caption: Strategic workflow for addressing the pyrazole N-H.

Common choices for protecting groups include those that are stable to cross-coupling conditions but can be removed cleanly. The ethoxyethyl (EtOEt) group, for instance, has been successfully used for protecting 3,4-diiodo-1H-pyrazole prior to Sonogashira coupling.[6][7] It is readily introduced using ethyl vinyl ether under acidic catalysis and can be removed under mild acidic conditions.[8]

Navigating Regioselectivity: C3-I vs. C4-I

With two iodine substituents, controlling which position reacts first is paramount for sequential derivatization. The regiochemical outcome of cross-coupling reactions on dihalogenated heterocycles is a complex interplay of electronic and steric factors, and is highly dependent on the chosen catalyst system.[4][9]

  • Electronic Effects: In the pyrazole ring, the C5 position is generally the most electron-rich, while C4 is somewhat electron-deficient, and C3 is influenced by the adjacent pyridine-like nitrogen (N2). In many dihalo-N-heterocycles, oxidative addition of the palladium catalyst is favored at the C-X bond alpha to a nitrogen atom.[10] This would suggest a higher intrinsic reactivity for the C3-I bond in our scaffold.

  • Steric Effects: The methyl group at the C5 position exerts significant steric hindrance around the adjacent C4-I bond. Conversely, the C3-I bond is sterically less encumbered. This steric factor would also favor initial reaction at the C3 position.

  • Catalyst and Ligand Control: While intrinsic reactivity often favors one site, the choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can override these preferences.[11][12][13] Bulky ligands can dramatically alter the steric environment around the catalytic center, forcing the reaction to occur at the less sterically hindered site. Conversely, specific ligand-metal interactions can direct the catalyst to a position that might be electronically less favored. For some dihalopurines and dihalopyridines, monodentate ligands like PPh₃ have been shown to direct coupling to one position, while bidentate or bulky NHC ligands direct it to another.[10][11] This provides a powerful tool for "catalyst-controlled" regioselectivity.

Studies on the N-protected 3,4-diiodo-1H-pyrazole have shown that reaction with Grignard reagents can lead to a mixture of products resulting from iodine-magnesium exchange at both the C3 and C4 positions, with the C4-magnesiated species being the major product under certain conditions.[8] This suggests that the C4-I bond is highly reactive, possibly influenced by the directing effect of the N-protecting group.

General Reactivity Hypothesis: Based on available data for related systems, initial functionalization is most likely to occur at the C4 position due to its higher electrophilicity and susceptibility to oxidative addition, especially with standard palladium catalysts. However, this selectivity can likely be inverted to favor the C3 position by employing specific, sterically demanding ligand systems that would disfavor approach to the C5-methyl-hindered C4 position. Experimental validation is crucial for any new combination of substrates and catalysts.

Part 2: Application Notes & Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

N-Protection and N-Alkylation

As discussed, modifying the N1 position is the crucial first step.

Protocol 1: N-Ethoxyethyl (EtOEt) Protection of this compound [6][8]

This protocol provides a stable, protected intermediate suitable for subsequent cross-coupling reactions.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Ethyl vinyl ether (3.0-5.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA, catalytic amount, ~1-2 mol%)

    • Saturated sodium bicarbonate solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add a catalytic amount of TFA to the solution.

    • Slowly add ethyl vinyl ether to the reaction mixture at room temperature. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 1-(1-ethoxyethyl)-3,4-diiodo-5-methyl-1H-pyrazole, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: General N-Alkylation using a Base

This method directly installs a desired alkyl group at the N1 position.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1-1.2 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Step-by-Step Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound and the anhydrous solvent.

    • Add the base (e.g., K₂CO₃) and stir the suspension for 15-30 minutes at room temperature. If using NaH, cool the mixture to 0 °C before addition.

    • Add the alkyl halide dropwise to the mixture.

    • Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 2-16 hours, monitoring by TLC.

    • Once the reaction is complete, quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols assume an N-protected di-iodopyrazole is used as the starting material. Selective mono-coupling is the primary goal.

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides.[2]

Protocol 3: Regioselective Sonogashira Coupling

This protocol is adapted from procedures for related iodopyrazoles and aims for mono-alkynylation.[6][14]

  • Reagents & Materials:

    • N-protected this compound (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

    • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (3.0 eq)

    • Anhydrous solvent (e.g., THF, Dioxane, or DMF)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the N-protected di-iodopyrazole, palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the amine base.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 50-80 °C. To favor mono-coupling, it is advisable to start at a lower temperature (e.g., room temperature or 40 °C) and monitor carefully.

    • Monitor the reaction by TLC or LC-MS. The appearance of two new spots (mono- and di-coupled products) is possible. Stop the reaction upon optimal formation of the mono-coupled product.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography to separate the mono-substituted product from starting material and di-substituted byproducts.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (R¹-I) PdII_Alkynyl R¹-Pd(II)L₂(C≡CR²) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_out R¹-C≡C-R² PdII_Alkynyl->Product_out Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl To Pd Cycle Base Base CuI Cu(I) CuI->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The Suzuki coupling is one of the most versatile methods for forming biaryl or aryl-vinyl bonds.[5][15]

Protocol 4: Regioselective Suzuki-Miyaura Coupling

This protocol is a general starting point for the mono-arylation of the di-iodopyrazole scaffold.[16][17]

  • Reagents & Materials:

    • N-protected this compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (or pinacol ester) (1.1-1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%))

    • Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃) or anhydrous base (e.g., Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine the N-protected di-iodopyrazole, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C, stirring vigorously.

    • Monitor the reaction progress by TLC or LC-MS. As with the Sonogashira coupling, careful monitoring is key to maximizing the yield of the mono-coupled product.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.

Catalyst SystemTypical Selectivity BiasCausality
Pd(PPh₃)₄ / K₂CO₃ Often favors the more sterically accessible or electronically activated site. Likely C4 or C3.Standard, less bulky ligand. Selectivity is a balance of intrinsic substrate reactivity.
PdCl₂(dppf) / Cs₂CO₃ Good for a broad range of substrates; selectivity can be substrate-dependent.Bidentate ligand (dppf) creates a well-defined catalytic pocket.
Pd₂(dba)₃ / SPhos or XPhos Can favor less sterically hindered positions due to the bulk of the biarylphosphine ligand. May promote C3 coupling.Extremely bulky, electron-rich ligands that facilitate oxidative addition and can impart high steric control.[9]
Pd(OAc)₂ / Bulky NHC (e.g., IPr) Reported to invert selectivity in some dihalo-N-heterocycles, favoring the electronically disfavored position.[10]Sterically demanding NHC ligands can block access to the otherwise more reactive site, forcing catalysis elsewhere.

Table 1: Influence of Catalyst System on Potential Regioselectivity.

This reaction is the premier method for forming aryl-amine bonds.[1]

Protocol 5: Regioselective Buchwald-Hartwig Amination

This protocol is based on conditions developed for other halo-N-heterocycles.

  • Reagents & Materials:

    • N-protected this compound (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%))

    • Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine) (2-8 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Procedure:

    • In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

    • Add the N-protected di-iodopyrazole and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with an appropriate solvent and filter through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify by column chromatography. Note that residual palladium can be difficult to remove, and additional purification steps may be required.

Part 3: Sequential Functionalization Strategy

The true power of the this compound scaffold lies in its potential for sequential, site-selective derivatization to build complex, tri-substituted pyrazoles.

Diagram of a Sequential Derivatization Strategy:

Sequential_Functionalization Start N-Protected 3,4-Diiodo-5-methyl-pyrazole Reaction1 Reaction 1: Selective Cross-Coupling (e.g., Sonogashira at C4) Start->Reaction1 Intermediate N-Protected 3-Iodo-4-alkynyl-5-methyl-pyrazole Reaction1->Intermediate Reaction2 Reaction 2: Second Cross-Coupling (e.g., Suzuki at C3) Intermediate->Reaction2 Final N-Protected 3-Aryl-4-alkynyl-5-methyl-pyrazole Reaction2->Final

Caption: A potential sequential cross-coupling workflow.

A viable strategy involves performing the first cross-coupling reaction under conditions optimized for mono-substitution at one position (e.g., C4). After purification of the 3-iodo-4-substituted intermediate, a second, different cross-coupling reaction can be performed at the remaining C3-iodo position. This approach allows for the controlled and unambiguous synthesis of 3,4,5-trisubstituted pyrazoles with three distinct points of diversity.[18][19][20]

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its successful derivatization hinges on a strategic approach that begins with addressing the N-H position, followed by a nuanced, catalyst-driven control of regioselectivity between the C3 and C4 positions. By understanding the interplay of electronic, steric, and catalytic factors, researchers can unlock the full synthetic utility of this scaffold. The protocols and strategies outlined in this guide provide a solid, field-tested foundation for the development of novel, densely functionalized pyrazole derivatives, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-diiodo-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction to the Synthesis

The iodination of pyrazoles is a critical transformation in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics and agrochemicals.[1][2] The introduction of iodine atoms onto the pyrazole ring, specifically at the 3 and 4 positions, furnishes a valuable intermediate for further functionalization via cross-coupling reactions. However, achieving high yields of this compound can be challenging due to issues with regioselectivity, over-iodination, and difficult purifications. This guide will address these specific pain points with scientifically grounded solutions.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis.

Issue 1: Low to No Yield of the Desired this compound

Question: My reaction is resulting in a very low yield of the di-iodinated product, with the starting material, 5-methyl-1H-pyrazole, being the predominant species recovered. What are the likely causes and how can I fix this?

Answer: A low yield of the desired product often points to one of several factors: insufficiently reactive iodinating agent, suboptimal reaction conditions, or premature work-up. Let's break down the potential causes and solutions.

  • Inadequate Electrophilicity of the Iodinating Agent: The pyrazole ring is an electron-rich aromatic system, but di-iodination requires a potent electrophilic iodine species (I⁺).[1] If your chosen reagent is not strong enough, the reaction may stall after mono-iodination or not proceed at all.

    • Recommended Action: Consider using a more powerful iodinating system. While molecular iodine (I₂) alone may not be sufficient, its reactivity can be significantly enhanced in the presence of an oxidizing agent. A common and effective method involves the use of iodine in the presence of ceric ammonium nitrate (CAN).[3] Another robust system is the combination of iodine monochloride (ICl) and silver sulfate (Ag₂SO₄) in sulfuric acid, which generates a highly active electrophilic iodine species.[4] N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is also a viable option.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Recommended Action: Ensure your reaction is running for a sufficient duration and at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. If you observe the formation of mono-iodinated intermediates but slow conversion to the di-iodinated product, consider increasing the temperature or extending the reaction time. For instance, some iodination reactions of pyrazoles require reflux conditions to achieve good conversion.[3]

  • Premature Work-up: Quenching the reaction too early will naturally lead to a low yield.

    • Recommended Action: As mentioned above, diligent reaction monitoring via TLC is essential. Only proceed with the work-up once the starting material and mono-iodinated intermediates have been consumed to the desired extent.

Issue 2: Predominant Formation of Mono-iodinated Byproducts

Question: My reaction is producing a significant amount of 4-iodo-5-methyl-1H-pyrazole and/or 3-iodo-5-methyl-1H-pyrazole, but very little of the desired 3,4-diiodo product. How can I drive the reaction towards di-iodination?

Answer: The formation of mono-iodinated species as the major products indicates that the second iodination step is significantly slower than the first. This is a common challenge in the multi-halogenation of aromatic rings.

  • Stoichiometry of the Iodinating Agent: The most straightforward approach is to increase the equivalents of your iodinating agent.

    • Recommended Action: Instead of using approximately two equivalents of the iodinating agent, try increasing it to 2.5 or even 3.0 equivalents. This will increase the concentration of the electrophilic iodine species and favor the second iodination. However, be mindful of the potential for over-iodination if other positions are susceptible.

  • Reaction Conditions: As with low yield, adjusting the reaction conditions can favor the formation of the di-iodinated product.

    • Recommended Action: Increasing the reaction temperature and/or extending the reaction time can provide the necessary energy to overcome the activation barrier for the second iodination.

Issue 3: Formation of Unexpected Side Products and Purification Challenges

Question: I am observing several unexpected spots on my TLC plate, and the purification of the final product is proving to be very difficult. What could be causing this, and what are the best practices for purification?

Answer: The formation of a complex mixture of products can arise from a lack of regioselectivity, over-iodination, or side reactions involving functional groups.[5]

  • Lack of Regioselectivity: While the 4-position of the pyrazole ring is generally the most nucleophilic and susceptible to electrophilic attack, substitution at other positions can occur, especially under harsh conditions.[1]

    • Recommended Action: To enhance regioselectivity, consider using milder iodinating agents or reaction conditions initially to favor mono-iodination at the 4-position, followed by a second, more forceful iodination step. Alternatively, protecting groups can be employed to block other reactive sites if necessary.[5]

  • Over-iodination: If the pyrazole ring is highly activated, tri-iodination can occur.[5]

    • Recommended Action: Carefully control the stoichiometry of the iodinating agent.[5] Using a less reactive iodinating agent or milder conditions (e.g., lower temperature) can help prevent over-iodination.[5]

  • Purification Strategies: The purification of iodinated pyrazoles can be challenging due to their similar polarities.

    • Recommended Action: Column chromatography is the most common method for purification.[4] Experiment with different solvent systems (e.g., various ratios of heptane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation. In some cases, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of 5-methyl-1H-pyrazole?

A1: The iodination of 5-methyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism.[1] An electrophilic iodine species (I⁺), generated from your chosen iodinating agent, is attacked by the electron-rich pyrazole ring. The C4 position is the most nucleophilic and is typically the first site of iodination.[1] The subsequent iodination at the C3 position is generally slower due to the deactivating effect of the first iodine atom.

Q2: Are there any "greener" or more environmentally friendly methods for this synthesis?

A2: Yes, green chemistry approaches to pyrazole iodination are being developed. One promising method utilizes hydrogen peroxide and a half equivalent of iodine in water, with the only byproduct being water.[5] Another approach employs in-situ formation of nitrogen triiodide, which can be a rapid and inexpensive iodination procedure.[6]

Q3: How can I confirm the structure of my final product and any intermediates?

A3: A combination of analytical techniques is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and intermediates, indicating the number of iodine atoms incorporated.

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present.

Q4: Can protecting groups be used to improve the selectivity of the iodination?

A4: Yes, N-protection of the pyrazole can be a useful strategy. For instance, protecting the N-H with an ethoxyethyl (EtOEt) group has been shown to be effective in directing lithiation and subsequent reactions.[7] However, the stability of the protecting group under the iodination conditions must be considered. Some protecting groups can be sensitive to acidic conditions.[7]

Experimental Protocols

Below are example protocols for the iodination of pyrazoles. These should be adapted and optimized for your specific substrate and laboratory conditions.

Method A: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid [1]

  • In a round-bottom flask, dissolve 5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (2.2 eq.) to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) [3]

  • Dissolve 5-methyl-1H-pyrazole (1.0 eq.) in acetonitrile.

  • Add molecular iodine (I₂) (2.2 eq.) and ceric ammonium nitrate (CAN) (2.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or reflux, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Summary

Iodinating SystemTypical ConditionsAdvantagesPotential Drawbacks
NIS / H₂SO₄0 °C to RT, AcetonitrileMild and efficientRequires strong acid
I₂ / CANRT to Reflux, AcetonitrileMild oxidant, good yieldsCAN can be expensive
I₂ / HIO₃RT, Acetic Acid/CCl₄Readily available reagentsUse of chlorinated solvent
ICl / Ag₂SO₄H₂SO₄Highly reactiveHarsh acidic conditions

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield of this compound check_sm Is Starting Material Consumed? start->check_sm incomplete_conversion Incomplete Conversion check_sm->incomplete_conversion No side_products Complex Mixture of Products check_sm->side_products Yes increase_time_temp Increase Reaction Time/Temp incomplete_conversion->increase_time_temp stronger_reagent Use a More Potent Iodinating Agent incomplete_conversion->stronger_reagent check_stoichiometry Verify Reagent Stoichiometry incomplete_conversion->check_stoichiometry mono_iodination Predominant Mono-iodination side_products->mono_iodination purification_issue Optimize Purification (Column Chromatography, Recrystallization) side_products->purification_issue end_success Improved Yield and Purity increase_time_temp->end_success stronger_reagent->end_success check_stoichiometry->end_success increase_iodine_eq Increase Equivalents of Iodinating Agent mono_iodination->increase_iodine_eq increase_iodine_eq->end_success purification_issue->end_success

Caption: Troubleshooting workflow for low yield.

References

Common side products in the synthesis of di-iodinated pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of di-iodinated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole iodination. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, and to provide actionable solutions based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of di-iodinated pyrazoles?

The synthesis of di-iodinated pyrazoles can be accompanied by several side products, the formation of which is highly dependent on the substrate, iodinating agent, and reaction conditions. The most frequently encountered side products include:

  • Mono-iodinated Pyrazoles: Incomplete iodination is a common issue, resulting in a mixture of mono-iodinated and di-iodinated products. This is often due to insufficient reactivity of the iodinating agent, suboptimal reaction time, or deactivation of the pyrazole ring by electron-withdrawing groups.[1]

  • Over-iodination Products: Conversely, highly activated pyrazole rings with electron-donating groups are susceptible to over-iodination, leading to the formation of tri-iodinated pyrazole derivatives.[2]

  • Regioisomers: Depending on the substitution pattern of the starting pyrazole, different regioisomers of the di-iodinated product can be formed. Electrophilic iodination of pyrazoles typically occurs at the C4 position, but substitution at other positions can compete under certain conditions.[1]

  • Iodination of Substituents: If the pyrazole scaffold contains other electron-rich moieties, such as an activated aromatic ring substituent, iodination can occur at these positions as well.[2][3]

  • Azo-linked Pyrazole Dimers: Under specific conditions, particularly with higher concentrations of certain iodinating agents like nitrogen triiodide, an azo-bond can form between two pyrazole molecules, leading to dimeric impurities.[2][4]

  • Products from Reactions with Other Functional Groups: Functional groups on the pyrazole ring or its substituents may react with the iodinating agent. For example, triple bonds in propargylic substituents can undergo iodination.[2][5]

  • Degradation Products: Certain sensitive functional groups, like sulfonamides, may be unstable under the reaction conditions, leading to a complex and often inseparable mixture of products.[2][3]

Q2: How do reaction conditions influence the formation of side products?

Reaction conditions play a critical role in controlling the outcome of pyrazole di-iodination. Key parameters include:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount. Stronger electrophilic iodine sources may be required for deactivated pyrazoles but can lead to over-iodination in activated systems.[1] Common agents include molecular iodine (I₂) with an oxidant, N-iodosuccinimide (NIS), and iodine monochloride (ICl).[1][6][7]

  • Stoichiometry: Precise control over the stoichiometry of the iodinating agent is crucial to avoid both incomplete iodination and over-iodination.[1][2]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of side products and degradation. For less reactive substrates, heating might be necessary.[1][3]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Common solvents include acetonitrile, acetic acid, and water.[1]

  • Presence of a Base or Acid: For certain reactions, the addition of a non-nucleophilic base like lithium carbonate can be necessary to neutralize acidic byproducts that might cause side reactions like deacylation.[2] Conversely, an acid catalyst is often used with NIS to enhance its reactivity.[1]

Q3: How can I improve the regioselectivity of di-iodination?

Achieving the desired regioselectivity is a common challenge. The substitution pattern of the pyrazole ring is the primary determinant of the iodination position. Generally, electrophilic substitution occurs at the most electron-rich and sterically accessible position. To favor a specific regioisomer:

  • Blocking Groups: Introducing a temporary blocking group at a more reactive position can direct iodination to the desired site. The blocking group can then be removed in a subsequent step.

  • Directed Metalation: A powerful strategy for controlling regioselectivity involves directed ortho-metalation. For instance, treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with iodine exclusively yields the 5-iodo derivative.[2][3] In contrast, using an oxidant like ceric ammonium nitrate (CAN) with iodine directs the iodination to the C4 position with high selectivity.[2][3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of di-iodinated pyrazoles, with a focus on identifying and mitigating side product formation.

Issue 1: Presence of significant amounts of mono-iodinated pyrazole.

Potential Cause & Mechanistic Insight: This indicates incomplete reaction. The pyrazole ring may be deactivated by electron-withdrawing groups, reducing its nucleophilicity and slowing the rate of the second iodination. Alternatively, the iodinating agent may not be sufficiently reactive, or the reaction time may be too short.

Recommended Solutions:

  • Increase Reactivity of Iodinating Agent:

    • If using I₂ alone, add an oxidant such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) to generate a more potent electrophilic iodine species in situ.[1][5][6]

    • Consider using N-iodosuccinimide (NIS), especially in the presence of an acid catalyst like trifluoroacetic acid (TFA), for less reactive pyrazoles.[1]

  • Optimize Reaction Conditions:

    • Increase the stoichiometry of the iodinating agent.

    • Prolong the reaction time and monitor the progress by TLC or LC-MS.

    • If the substrate is stable, consider increasing the reaction temperature.[1]

Experimental Protocol: Enhanced Iodination with I₂/CAN This method is effective for the C4-iodination of pyrazoles, including those with deactivating groups like trifluoromethyl.[3][7]

  • Dissolve the pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (CAN) (2.2 equivalents) and elemental iodine (2.6 equivalents).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mono-iodinated species.

  • Upon completion, cool the mixture, remove the solvent under reduced pressure, and work up as appropriate.[7]

Issue 2: Formation of over-iodinated (e.g., tri-iodo) products.

Potential Cause & Mechanistic Insight: This typically occurs when the pyrazole ring is highly activated by electron-donating groups, making it susceptible to further electrophilic substitution. Using an excess of a highly reactive iodinating agent or prolonged reaction times can exacerbate this issue.[2]

Recommended Solutions:

  • Reduce Reactivity and Stoichiometry:

    • Carefully control the stoichiometry of the iodinating agent to be just sufficient for di-iodination.

    • Use a milder iodinating agent. For example, if NIS/TFA is causing over-iodination, switch to I₂ with a less powerful oxidant.

  • Control Reaction Conditions:

    • Lower the reaction temperature to decrease the rate of the undesired third iodination.

    • Monitor the reaction closely and quench it as soon as the desired di-iodinated product is the major species.

Issue 3: Iodination occurs on a substituent group.

Potential Cause & Mechanistic Insight: Electron-rich substituents, particularly aromatic rings like p-anisyl groups, can compete with the pyrazole ring for the electrophilic iodine.[3] This is a classic example of competing electrophilic aromatic substitution reactions.

Recommended Solutions:

  • Employ a More Regioselective Method: Methods that proceed through a different mechanism, such as directed metalation, can provide greater control.

  • Use Protecting Groups: Temporarily protect the susceptible functional group on the substituent to prevent its reaction.

  • Modify Reaction Conditions: In some cases, changing the solvent or the iodinating agent can alter the selectivity. For instance, using NIS in a mixture of glacial acetic acid and TFA has been shown to favor iodination on the pyrazole ring over an electron-rich aromatic substituent in some cases.[3]

Experimental Protocol: Regioselective C5-Iodination via Lithiation This protocol is highly selective for the C5 position.[3][7]

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.3 equivalents) dropwise.

  • After 10 minutes, add a solution of iodine (1.4 equivalents) in dry THF.

  • Allow the reaction to warm to room temperature over 4 hours.

  • Quench the reaction and perform an aqueous workup.[3][7]

Data Summary Table
IssuePotential CauseKey Parameters to AdjustRecommended Method
Incomplete IodinationDeactivated pyrazole ring, insufficient reagent reactivityIodinating agent, stoichiometry, temperature, timeI₂/CAN or NIS/TFA
Over-iodinationActivated pyrazole ring, excess reagentStoichiometry, temperature, reaction timeCareful control of stoichiometry, milder reagent
Poor RegioselectivityCompeting reactive sitesReaction mechanism, protecting groupsDirected metalation (e.g., n-BuLi/I₂)
Substituent IodinationElectron-rich substituentsIodinating agent, protecting groupsNIS in acidic media, protecting group strategy

Visualization of Troubleshooting Logic

Troubleshooting_DiIodinated_Pyrazoles start Reaction Analysis (LC-MS, NMR) mono_iodo Major Side Product: Mono-iodinated Pyrazole start->mono_iodo Incomplete Reaction? over_iodo Major Side Product: Over-iodinated Pyrazole start->over_iodo Over-reaction? substituent_iodo Major Side Product: Substituent Iodination start->substituent_iodo Wrong Position? solution_mono Increase Reagent Reactivity (e.g., I₂/CAN, NIS/TFA) Increase Stoichiometry/Time/Temp mono_iodo->solution_mono Solution solution_over Decrease Reagent Stoichiometry Use Milder Reagent Lower Temperature over_iodo->solution_over Solution solution_substituent Change Iodination Method (e.g., Directed Metalation) Use Protecting Groups substituent_iodo->solution_substituent Solution

Caption: Troubleshooting flowchart for common side products in pyrazole di-iodination.

References

Technical Support Center: Optimization of Suzuki Coupling with Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving iodinated pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to synthesize functionalized pyrazole scaffolds—a privileged core in numerous biologically active compounds.

The high reactivity of the carbon-iodine bond makes iodopyrazoles excellent electrophilic partners, readily undergoing oxidative addition to the palladium catalyst.[1][2][3] However, this reactivity is a double-edged sword, often leading to challenges such as catalyst deactivation and undesired side reactions. This document provides in-depth, field-proven insights through a practical question-and-answer format, addressing specific experimental issues to help you achieve high yields and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the Suzuki coupling of iodinated pyrazoles, offering causative explanations and actionable solutions.

Question 1: My reaction yield is critically low or the reaction fails entirely. What are the primary causes and how can I troubleshoot this?

Answer: Low to no product formation is a common but solvable issue that typically points to a problem with the catalytic system's activity. A systematic approach is crucial.

  • Cause 1: Catalyst Inactivity or Degradation. The active species in the catalytic cycle is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must first be reduced in situ. More critically, the Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive state.[4]

    • Solution:

      • Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent mixture (e.g., by bubbling argon or nitrogen through it for 15-20 minutes or using freeze-pump-thaw cycles).[1][5] Maintain a positive inert atmosphere throughout the reaction.

      • Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an initial reduction step.[1][2]

  • Cause 2: Ineffective Ligand Choice. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich heterocycle like pyrazole, a standard ligand such as triphenylphosphine (PPh₃) may not be optimal, leading to slow or inefficient oxidative addition or reductive elimination.[4]

    • Solution:

      • Employ Bulky, Electron-Rich Ligands: Switch to modern Buchwald-type phosphine ligands like XPhos, SPhos, or RuPhos.[4][7] These ligands promote the crucial, product-forming reductive elimination step and are highly effective for coupling heteroaromatic substrates.[8]

  • Cause 3: Incorrect Base Selection or Solubility. The base is essential for activating the boronic acid in the transmetalation step. If the base is too weak or is insoluble in the reaction medium, this step will be inhibited.[9]

    • Solution:

      • Screen Different Bases: While Na₂CO₃ is common, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ often provide superior results.[1][4]

      • Ensure Base Activation: For solid inorganic bases, ensure they are finely powdered to maximize surface area. For bases like K₃PO₄ used in anhydrous conditions, the addition of a small amount of water can be beneficial.[10]

Question 2: I'm observing a significant amount of a major byproduct, which I've identified as the deiodinated (4-H) pyrazole. How can I suppress this side reaction?

Answer: Deiodination (or hydrodehalogenation) is a notorious side reaction with highly reactive aryl iodides, including iodopyrazoles.[7] Studies have shown that iodopyrazoles have a higher tendency for this unwanted reaction compared to their bromo or chloro analogs.[6][7] This occurs when the organopalladium intermediate reacts with a hydride source in the mixture instead of the boronic acid.

  • Cause 1: Protic Solvent as a Hydride Source. Alcohols or even water under certain conditions can serve as a source of hydride, promoting deiodination.

    • Solution:

      • Switch to Aprotic Solvents: If deiodination is severe, replace protic solvents with purely aprotic ones like dioxane, DME, or toluene.[1][7] Ensure the solvent is anhydrous if you are not intentionally using water for the base.

  • Cause 2: Slow Reductive Elimination. If the final C-C bond-forming step (reductive elimination) is slow, the intermediate organopalladium species has more time to undergo side reactions like deiodination.

    • Solution:

      • Use Bulky, Electron-Rich Ligands: As mentioned previously, ligands like SPhos and XPhos are critical here. They accelerate reductive elimination, allowing the desired coupling to outcompete the deiodination pathway.[7]

  • Cause 3: High Reaction Temperature. Elevated temperatures can sometimes increase the rate of deiodination more than the rate of the desired coupling.[7]

    • Solution:

      • Lower the Reaction Temperature: Attempt the reaction at a milder temperature (e.g., 80 °C instead of 100 °C). While this may slow the reaction, it can disproportionately reduce the side reaction, leading to a cleaner profile and higher yield.

Question 3: My TLC/LCMS analysis shows the formation of a symmetrical biaryl, corresponding to the homocoupling of my boronic acid. What causes this and how can it be prevented?

Answer: Boronic acid homocoupling is a common side reaction that forms an R-R bond from the R-B(OH)₂ starting material. This process is often palladium-catalyzed and is exacerbated by the presence of oxygen.[11]

  • Cause 1: Presence of Oxygen. Oxygen can facilitate the homocoupling pathway and also leads to the degradation of the Pd(0) catalyst.[11]

    • Solution:

      • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is free of oxygen before heating.[4][12]

  • Cause 2: Use of Pd(II) Pre-catalysts. When a Pd(II) source like Pd(OAc)₂ is used, it is reduced to Pd(0) in situ. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[11]

    • Solution:

      • Use a Pd(0) Source: Starting with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄, can minimize this initiation-related side reaction.[1]

  • Cause 3: Boronic Acid Instability. Some boronic acids are prone to decomposition (protodeboronation) or homocoupling under the reaction conditions.

    • Solution:

      • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, which can be more robust.

      • Use N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are unreactive until a slow-release hydrolysis is triggered by the aqueous base, minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is generally the best starting point for iodinated pyrazoles?

For general screening, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for electron-rich heteroaromatic substrates.[1][4] Alternatively, using an integrated pre-catalyst like XPhos Pd G2 simplifies the setup and often gives very reliable results.[1][6] While Pd(PPh₃)₄ is a classic choice and can work well for simple substrates, it is often less efficient for more challenging couplings.[1][5]

Q2: What is the role of the base, and how do I select the right one?

The base is critical for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate salt [-B(OH)₃]⁻, which then transfers its organic group to the palladium center. The choice depends on the substrate's sensitivity and the solvent system.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Cs₂CO₃ is more soluble and basic, often giving better results but at a higher cost.[1]

  • Phosphates (K₃PO₄): A strong, effective base, particularly useful in many modern named cross-coupling protocols.[4][8]

  • Fluorides (KF): Can be effective, but sometimes less common in modern protocols.[1]

Q3: Why is a water/organic solvent mixture (e.g., Dioxane/H₂O) so common?

This biphasic system is effective because it can dissolve both the organic starting materials (iodopyrazole, boronic acid) and the inorganic base (e.g., Na₂CO₃, K₃PO₄).[1][2] This ensures all components are available in the solution phase to participate in the catalytic cycle. The typical ratio is around 3:1 to 4:1 of organic solvent to water.[1]

Q4: Is it necessary to protect the pyrazole N-H during the coupling?

The pyrazole N-H is acidic and can potentially coordinate to the palladium catalyst, inhibiting its activity.[13] While many couplings proceed successfully without protection, N-H protection (e.g., with a Boc or SEM group) is a common strategy to prevent this potential issue and improve reaction consistency, especially during large-scale synthesis or with particularly sensitive substrates.

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical starting conditions for the Suzuki coupling of an iodinated pyrazole with an arylboronic acid. Optimization may be required based on the specific substrates.

ParameterCondition A (Standard)Condition B (Optimized/Challenging Substrates)Rationale
Electrophile Iodinated Pyrazole (1.0 equiv)Iodinated Pyrazole (1.0 equiv)Limiting reagent.
Nucleophile Arylboronic Acid (1.1 - 1.5 equiv)Arylboronic Acid (1.2 - 1.5 equiv)Slight excess ensures complete consumption of the electrophile.
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G2 (1-3 mol%) or Pd(OAc)₂/XPhos (1-3 mol%)Condition B is more robust, less prone to side reactions, and better for hindered or electron-rich partners.[1][4][6]
Base Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Stronger bases in Condition B can accelerate transmetalation for difficult couplings.[1][4]
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1) or TolueneDioxane/water is a general-purpose solvent system.[1][2] Toluene can be used for anhydrous conditions.
Temperature 90 - 100 °C80 - 110 °CHigher temperatures increase reaction rate but may promote side reactions.[7]
Method Conventional Heating (2-18 h)Microwave Irradiation (10-30 min)Microwave heating can dramatically reduce reaction times.[1][5]

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_intermediate R¹-Pd(II)L₂(I) (Organopalladium Intermediate) oa->pd_intermediate tm Transmetalation pd_intermediate->tm pd_intermediate2 R¹-Pd(II)L₂(R²) tm->pd_intermediate2 boronate [R²-B(OH)₃]⁻ boronate->tm base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate re Reductive Elimination pd_intermediate2->re re->pd0 product R¹-R² (Coupled Product) re->product aryl_iodide R¹-I (Iodopyrazole) aryl_iodide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield Suzuki coupling reactions with iodopyrazoles.

Troubleshooting_Workflow start Low / No Yield check_deiodination Significant Deiodination Byproduct Observed? start->check_deiodination optimize_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_deiodination->optimize_ligand YES check_catalyst Catalyst System Check check_deiodination->check_catalyst NO deiod_yes YES deiod_no NO lower_temp Lower Reaction Temperature optimize_ligand->lower_temp use_aprotic Use Aprotic Solvent (e.g., Dioxane, Toluene) lower_temp->use_aprotic degas Ensure Rigorous Degassing check_catalyst->degas use_precatalyst Use Modern Pre-catalyst (e.g., XPhos Pd G2) degas->use_precatalyst check_base Base Check use_precatalyst->check_base stronger_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) check_base->stronger_base check_sm Check Starting Material Purity stronger_base->check_sm

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol A: General Procedure for Suzuki Coupling using Conventional Heating [1][2]

This protocol provides a standard starting point for the coupling of a generic iodopyrazole.

  • Reagent Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the iodopyrazole (1.0 equiv), the arylboronic acid (1.1 equiv), and sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol B: Optimized Microwave-Assisted Protocol for Challenging Substrates [1][5]

This protocol is recommended for faster reaction times and for substrates that are prone to side reactions.

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the iodopyrazole (1.0 equiv), the arylboronic acid (1.0 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in a 3:1.2 ratio (e.g., 3 mL DME, 1.2 mL water).

  • Inerting: Purge the vial with nitrogen or argon for 5 minutes, then seal the vial securely.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 90-100 °C for 10-20 minutes. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

References

Preventing de-iodination in reactions with 3,4-Diiodo-5-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Diiodo-5-methyl-1H-pyrazole

A Guide to Preventing De-iodination in Synthetic Applications

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize de-iodination and other common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem with this compound?

A1: De-iodination, also known as hydrodeiodination, is a common side reaction where one or both of the iodine atoms on the pyrazole ring are replaced by a hydrogen atom.[1][2] This leads to the formation of mono-iodinated or completely de-iodinated pyrazole byproducts, which reduces the yield of your desired product and complicates purification. The carbon-iodine (C-I) bond is weaker than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making iodinated heterocycles like this compound particularly susceptible to this unwanted reaction, especially in palladium-catalyzed cross-coupling reactions.[1][2]

Q2: What is the primary mechanism behind de-iodination in cross-coupling reactions?

A2: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium catalyst reacts with various components in your reaction mixture, such as:

  • Bases: Especially strong bases.

  • Solvents: Protic solvents like alcohols are a common source of hydrides.

  • Trace Water: Even small amounts of water can contribute to the formation of Pd-H.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the cleavage of the C-I bond and its replacement with a C-H bond.

Q3: My solution of this compound is turning yellow or brown. What does this signify?

A3: A yellow or brown discoloration is often a sign of decomposition, specifically the liberation of elemental iodine (I₂).[3] This can be triggered by several factors, including:

  • Light Exposure: Iodinated compounds can be light-sensitive.

  • Acidic or Basic Conditions: Instability can be exacerbated by pH extremes.

  • Oxidizing Impurities: Peroxides in solvents or dissolved oxygen can promote degradation.[3]

To mitigate this, it is recommended to store the compound and its solutions protected from light, for instance, in amber vials.[3] Using degassed solvents and maintaining an inert atmosphere can also prevent oxidative degradation.[3]

Q4: Are there specific reaction types where de-iodination is more prevalent?

A4: Yes, de-iodination is a known issue in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling[1][2]

  • Sonogashira coupling[2][4]

  • Buchwald-Hartwig amination[2]

N-heterocyclic halides, such as pyrazoles, are generally more prone to dehalogenation, and the reactivity order for this side reaction is I > Br > Cl.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Issue 1: Significant De-iodination in Suzuki-Miyaura Coupling
  • Symptoms:

    • Low yield of the desired biaryl pyrazole.

    • Presence of mono-iodo-mono-aryl pyrazole or 5-methyl-pyrazole in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Causality & Solutions:

    The Suzuki-Miyaura coupling involves a delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination. De-iodination becomes significant when the desired catalytic cycle is slow, allowing the competing Pd-H mediated de-iodination to take over.

    Troubleshooting Workflow for Suzuki-Miyaura Coupling

    G start High De-iodination in Suzuki Coupling ligand Inappropriate Ligand Selection start->ligand base Base is Too Strong or a Hydride Source start->base solvent Protic Solvent or Water Contamination start->solvent temp Reaction Temperature Too High start->temp sol_ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand->sol_ligand Solution sol_base Use Weaker, Non-nucleophilic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->sol_base Solution sol_solvent Use Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, THF) solvent->sol_solvent Solution sol_temp Lower the Reaction Temperature (e.g., start at RT and slowly heat) temp->sol_temp Solution

    Caption: Troubleshooting De-iodination in Suzuki Reactions.

    Detailed Recommendations:

    ParameterProblemRecommended SolutionRationale
    Ligand Standard phosphine ligands (e.g., PPh₃) may not be sufficient.Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands accelerate the rate of reductive elimination, the final step in the desired catalytic cycle, which outcompetes the de-iodination pathway.
    Base Strong alkoxide bases can act as hydride sources.Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]These bases are less likely to generate Pd-H species while still being effective for the transmetalation step.
    Solvent Protic solvents (e.g., alcohols) or excessive water can be a source of protons and hydrides.[1]Use high-purity, anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[1]Aprotic solvents minimize the formation of palladium-hydride species.
    Temperature High temperatures can accelerate the rate of de-iodination.[2]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the heat.A lower temperature can slow down the undesired de-iodination side reaction more than the desired coupling.

    Example Protocol for a Suzuki-Miyaura Coupling with Minimized De-iodination:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Add anhydrous, degassed 1,4-dioxane (0.1-0.2 M).

    • Degas the reaction mixture with a stream of argon for 10-15 minutes.

    • Heat the reaction to 80-100 °C and monitor by LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: De-iodination During Sonogashira Coupling
  • Symptoms:

    • Formation of the mono-alkynylated, mono-de-iodinated pyrazole.

    • Low yield of the desired di-alkynylated pyrazole.

    • Presence of homocoupling of the alkyne (Glaser coupling).

  • Causality & Solutions:

    The Sonogashira coupling involves two interconnected catalytic cycles (palladium and copper).[4] De-iodination can occur if the palladium catalytic cycle is inefficient. The presence of a strong amine base can also contribute to the formation of Pd-H species.

    Troubleshooting Workflow for Sonogashira Coupling

    G start High De-iodination in Sonogashira Coupling catalyst Suboptimal Catalyst System start->catalyst base Inappropriate Base start->base additives Absence of Copper Co-catalyst start->additives sol_catalyst Use a well-defined Pd(0) source or a robust pre-catalyst. Optimize Pd/ligand ratio. catalyst->sol_catalyst Solution sol_base Use a less coordinating amine base (e.g., DIPEA) or an inorganic base if compatible. base->sol_base Solution sol_additives Ensure the presence of CuI as a co-catalyst to facilitate the formation of the copper acetylide. additives->sol_additives Solution

    Caption: Troubleshooting De-iodination in Sonogashira Reactions.

    Detailed Recommendations:

    ParameterProblemRecommended SolutionRationale
    Catalyst System Inefficient catalyst turnover can lead to side reactions.Use a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4] Consider using bulky, electron-rich phosphine ligands.The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the desired reaction.[4]
    Base Strong, coordinating amine bases can inhibit the catalyst.Use a bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). In some cases, an inorganic base may be used if the alkyne is sufficiently acidic.A less coordinating base minimizes interference with the palladium catalyst.
    Solvent Solvent choice can impact reaction rates and side reactions.Anhydrous, polar aprotic solvents like DMF or THF are generally effective.[4]These solvents help to dissolve the reagents and facilitate the reaction while being less likely to act as a hydride source.

    Example Protocol for a Sonogashira Coupling with Minimized De-iodination:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[4]

    • Add anhydrous DMF or THF (0.1-0.2 M).

    • Add the terminal alkyne (2.2-2.5 equiv.) and the amine base (e.g., DIPEA, 3.0 equiv.).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water or a dilute ammonium chloride solution to remove the amine base.

    • Dry the organic layer, concentrate, and purify by column chromatography.

References

Stability issues with N-protected 3,4-Diiodo-5-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of N-protected 3,4-diiodo-5-methyl-1H-pyrazole. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experiments.

Section 1: Foundational Stability & Handling

This section addresses the most common initial queries regarding the storage and handling of diiodinated pyrazole intermediates. The inherent reactivity of the carbon-iodine bond necessitates careful handling to prevent premature degradation.

Q1: My solid N-protected this compound is showing discoloration (yellow/brown tint) over time. What is causing this and is the material still usable?

Answer: Discoloration is a primary indicator of degradation. The yellow or brown tint is almost certainly due to the liberation of elemental iodine (I₂), which arises from the cleavage of the carbon-iodine (C-I) bond.[1] Aryl iodides are susceptible to degradation through several mechanisms, particularly when exposed to light or thermal stress.[1][2]

  • Causality: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage initiated by UV light or heat. This generates an aryl radical and an iodine radical, and the latter can combine to form I₂.

  • Usability: The presence of color indicates that a portion of your material has decomposed. For high-precision experiments like quantitative assays or GMP synthesis, using the material is not recommended. For initial exploratory synthesis, it might be usable, but you should anticipate lower yields and the need for more rigorous purification to remove deiodinated byproducts. It is best practice to purify the material via recrystallization or column chromatography before use if discoloration is observed.

Recommended Storage & Handling Protocols

To mitigate degradation, adherence to strict storage and handling protocols is critical.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces thermal energy, minimizing the rate of C-I bond cleavage.[1]
Light Store in an amber, tightly sealed vial. Wrap with aluminum foil for extra protection.Prevents photolytic cleavage of the C-I bond.[1]
Atmosphere For long-term storage (>6 months), store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to oxygen and moisture, which can participate in or catalyze degradation pathways.[3]
Handling Weigh and handle the compound quickly, avoiding prolonged exposure to ambient light and air. Use high-purity, peroxide-free solvents for making solutions.[1]Minimizes the window for environmental factors to initiate degradation.

Section 2: Protecting Group-Specific Stability Issues

The choice of N-protecting group is pivotal as it dictates the compound's stability under various reaction and purification conditions. Each common protecting group has its own profile of lability and potential side reactions.

Q2: I am using a Boc-protected this compound and see significant decomposition during aqueous workup or column chromatography on silica gel. Why?

Answer: This is a classic issue related to the lability of the tert-Butyloxycarbonyl (Boc) group under acidic conditions.[4] The Boc group is notoriously sensitive to even mild protic or Lewis acids.

  • Mechanistic Insight: Silica gel is inherently acidic and can catalyze the cleavage of the Boc group during chromatography. Similarly, standard aqueous workups, especially if not pH-controlled, can become slightly acidic, leading to deprotection. The released carbamic acid then decomposes into tert-butanol, CO₂, and your unprotected, potentially less soluble, diiodopyrazole.

  • Troubleshooting Protocol:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of 1-2% triethylamine in your eluent system, then flush with the pure eluent until the pH of the outflow is neutral. This deactivates the acidic sites.

    • Aqueous Workup Modification: During your extraction, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of water or brine to wash the organic layer. This ensures the medium remains basic and preserves the Boc group.

    • Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider switching to a more robust protecting group like SEM.

Q3: I am observing an unexpected regioisomer in my reaction involving a SEM-protected diiodopyrazole. What could be happening?

Answer: While the 2-(trimethylsilyl)ethoxymethyl (SEM) group is generally stable under a wide range of conditions, including catalytic arylations, it has a known propensity to transpose (or "switch") from one pyrazole nitrogen to the other under certain conditions, particularly heating in the presence of an alkylating agent.[5]

  • Causality: Heating a mixture of unsymmetrical N-protected pyrazoles can lead to an equilibrium between the regioisomers. The presence of a catalytic amount of an alkylating agent like SEM-Cl can form a pyrazolium salt intermediate, which facilitates this equilibration, ultimately favoring the thermodynamically more stable, less hindered isomer.[5]

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating (>100-120 °C) for prolonged periods if possible.

    • Reagent Purity: Ensure that your SEM-protected starting material is free of any residual SEM-Cl from its preparation.

    • Reaction Monitoring: If high temperatures are required, monitor the reaction closely for the appearance of the isomeric byproduct by LC-MS or ¹H NMR.

Q4: My THP-protected diiodopyrazole gives a very complex ¹H NMR spectrum. Is my material impure?

Answer: Not necessarily. This is a common and often overlooked consequence of using the tetrahydropyranyl (THP) protecting group. The introduction of the THP group creates a new stereocenter at the anomeric carbon of the pyran ring.[6]

  • Structural Explanation: If your parent molecule is achiral, THP protection creates a racemic mixture of two enantiomers. If your molecule already contains a stereocenter, THP protection results in the formation of a mixture of diastereomers.

  • Impact on Analysis: Diastereomers have distinct physical properties and, therefore, different NMR spectra. This results in signal doubling or a more complex set of signals for the pyrazole core and the THP group, which can be easily mistaken for impurities.[6]

  • Solution:

    • Recognize the Pattern: Be aware that a complex NMR is expected. The integration ratios of the paired signals should be consistent.

    • Chromatographic Separation: Diastereomers can sometimes be separated by careful column chromatography, though this is often challenging.

    • Use an Achiral Protecting Group: If this complexity interferes with your synthesis or analysis, consider switching to an achiral protecting group like SEM or benzyl.

Section 3: Troubleshooting Common Synthetic Reactions

The diiodo-pyrazole scaffold is a valuable building block, most frequently used in cross-coupling reactions. However, its stability under catalytic conditions can be problematic.

Q5: My Suzuki-Miyaura coupling reaction with N-protected this compound is failing or giving very low yields. What are the most likely points of failure?

Answer: Low conversion in Suzuki couplings with this substrate often stems from three primary areas: catalyst inactivation, substrate degradation, or incompatible reaction conditions. A systematic approach is required for diagnosis.

Troubleshooting Flowchart for Failed Suzuki Coupling

start Low/No Conversion in Suzuki Coupling catalyst 1. Catalyst System Check start->catalyst substrate 2. Substrate Stability Check catalyst->substrate cat_active Is the Pd catalyst fresh and active? (e.g., use a pre-catalyst) catalyst->cat_active conditions 3. Reaction Conditions Check substrate->conditions deiodination Is deiodination observed? (Check for mono-iodo or fully deiodinated SM) substrate->deiodination base_choice Is the base appropriate? (Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective) conditions->base_choice cat_ligand Is the ligand appropriate? (Bulky, electron-rich ligands like SPhos/XPhos are often needed) cat_active->cat_ligand Yes cat_solution Solution: - Use fresh Pd source (e.g., G3/G4 precatalysts). - Screen Buchwald-type ligands. cat_active->cat_solution No cat_ligand->substrate Yes cat_ligand->cat_solution No protodeboronation Is protodeboronation of the boronic acid occurring? deiodination->protodeboronation No sub_solution Solution: - Use milder base (e.g., K₃PO₄, CsF). - Degas thoroughly. - Protect from light. deiodination->sub_solution Yes protodeboronation->conditions No protodeboronation->sub_solution Yes solvent_choice Is the solvent system optimal? (Aprotic polar solvents like Dioxane/Toluene with water are common) base_choice->solvent_choice Yes cond_solution Solution: - Screen different bases. - Ensure adequate degassing of all solvents. base_choice->cond_solution No solvent_choice->cond_solution No

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Q6: I am observing significant amounts of the mono-iodo and the fully de-iodinated 5-methyl-1H-pyrazole in my reaction mixture. How can I prevent this dehalogenation?

Answer: Deiodination is a common side reaction for aryl iodides, especially electron-rich ones, under coupling conditions.[7] It can occur via several pathways.

  • Reductive Dehalogenation: The active Pd(0) catalyst can undergo oxidative addition into the C-I bond, but instead of proceeding through the catalytic cycle, the resulting Aryl-Pd(II)-I intermediate can be reduced by various species in the mixture (e.g., trace hydrides, base, or solvent) to yield the dehalogenated arene.

  • Base-Mediated Decomposition: Certain bases, especially at elevated temperatures, can promote dehalogenation.

  • Photolytic Cleavage: As mentioned, light can cleave the C-I bond, and the resulting aryl radical can abstract a hydrogen atom from the solvent or other reagents.[1]

Deiodination Degradation Pathway

cluster_path1 Pathway 1: Reductive Dehalogenation cluster_path2 Pathway 2: Photolysis Start N-Protected This compound Intermediate1 Mono-iodo Intermediate Start->Intermediate1 [Pd(0)], Base/Solvent Start->Intermediate1 Iodine I₂ Start->Iodine hν (Light) End Deiodinated Pyrazole Intermediate1->End [Pd(0)], Base/Solvent Intermediate1->End

Caption: Common Deiodination Pathways.

Strategies to Minimize Deiodination:

  • Use Milder Bases: Switch from strong bases like NaOH or K₂CO₃ to milder options like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

  • Optimize Catalyst/Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the rate of reductive elimination, making it more competitive with the dehalogenation pathway.[7][8]

  • Rigorous Inert Conditions: Thoroughly degas your solvent and reagents to remove all oxygen. Maintain a positive pressure of an inert gas (argon is preferred) throughout the reaction. Oxygen can interfere with the catalyst and promote side reactions.[8]

  • Protect from Light: Run the reaction in a flask wrapped in aluminum foil to completely exclude light.

References

How to increase regioselectivity in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Functionalization

A Researcher's Guide to Achieving Regioselectivity

Welcome to the Technical Support Center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective modification of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, but controlling their functionalization at specific positions (N1, N2, C3, C4, C5) can be a significant experimental hurdle.[1][2][3] This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the mechanistic reasoning behind achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyrazole functionalization so challenging?

A1: The challenge arises from the inherent electronic properties and tautomeric nature of the pyrazole ring.[1][4] Unsubstituted pyrazole exists as two rapidly interconverting tautomers, making the N1 and N2 positions chemically similar.[1] The carbon positions also have distinct but often comparable reactivities. The C4 position is electron-rich and prone to electrophilic substitution, while the C3 and C5 positions are more electrophilic and susceptible to nucleophilic or organometallic functionalization.[5][6] This delicate balance of reactivity often leads to mixtures of regioisomers, complicating synthesis and purification.[7][8][9][10]

Q2: What are the primary factors influencing regioselectivity in N-alkylation of unsymmetrical pyrazoles?

A2: The outcome of N-alkylation is a classic problem in pyrazole chemistry and is governed by a subtle interplay of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 or C5) will sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered nitrogen.[10][11]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring increase the acidity of the N-H proton, influencing the site of deprotonation and subsequent alkylation.[4][12] Conversely, electron-donating groups can increase the nucleophilicity of the ring nitrogens.[4]

  • Reaction Conditions: The choice of base, solvent, and counterion can dramatically sway the regiochemical outcome.[7][8][10][11] For instance, different bases can lead to different pyrazolate salts, where the cation size and coordination can block one of the nitrogen atoms.[7][8]

Q3: How can I selectively functionalize the C4 position of a pyrazole?

A3: The C4 position is the most nucleophilic carbon and is readily targeted by electrophilic substitution reactions.[5][13] Common methods include:

  • Halogenation: Using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent.[13]

  • Nitration: Employing standard nitrating mixtures (e.g., HNO₃/H₂SO₄).

  • Vilsmeier-Haack Reaction: To introduce a formyl group, which can be a handle for further transformations.[1][14]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for direct arylation or alkenylation, though directing groups may be necessary to ensure C4 selectivity over C5.[5][15][16]

Q4: What strategies exist for selective C3 or C5 functionalization?

A4: Functionalizing the C3 and C5 positions is often more challenging due to their lower intrinsic reactivity towards electrophiles. Key strategies include:

  • Directed C-H Activation: A directing group installed on the N1 nitrogen can guide a transition metal catalyst (commonly palladium or rhodium) to activate the C5 C-H bond.[5][15][16][17][18][19][20][21][22]

  • Halogen-Metal Exchange: Starting with a C3- or C5-halopyrazole, a lithium-halogen exchange followed by quenching with an electrophile is a classic and effective method.

  • Suzuki-Miyaura Cross-Coupling: C3- or C5-halopyrazoles can be coupled with boronic acids to form C-C bonds.[23][24][25][26][27] Careful selection of catalyst and ligands is crucial to avoid side reactions like dehalogenation.[23][25]

  • Synthesis from Acyclic Precursors: Building the pyrazole ring from appropriately substituted acyclic starting materials (e.g., 1,3-dicarbonyls and hydrazines) is a powerful way to control the substitution pattern from the outset.[14][28][29]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation of a 3(5)-Substituted Pyrazole

Symptom: The reaction yields a difficult-to-separate mixture of N1 and N2 alkylated isomers.

Causality Analysis: The similar steric and electronic environments of the two nitrogen atoms lead to competitive alkylation.[7][8] The choice of base and solvent system is likely not providing sufficient differentiation between the two N-H tautomers.

Troubleshooting Workflow:

start Poor N-Alkylation Selectivity sterics Analyze Steric Hindrance Is the C3/C5 substituent bulky? start->sterics electronics Evaluate Electronic Effects Is the substituent strongly EWG or EDG? sterics->electronics If sterics are minimal base Modify the Base (e.g., NaH vs. K2CO3 vs. Cs2CO3) electronics->base Regardless of electronics solvent Change the Solvent (e.g., DMF vs. THF vs. Acetonitrile) base->solvent lewis_acid Consider Lewis Acid Additives (e.g., MgBr2) solvent->lewis_acid If still unselective result Improved Regioselectivity lewis_acid->result

Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Solutions & Protocols:

  • Exploit Steric Hindrance: If one substituent at C3 or C5 is significantly larger than the other, alkylation will generally favor the nitrogen atom further away from the bulky group. If your substrate lacks a significant steric bias, this is not the primary lever to pull.

  • Modulate the Base and Counterion: The cation of the base can coordinate to the pyrazolate anion and sterically block one of the nitrogen atoms.

    • Protocol: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pyrazole (1.0 mmol) and anhydrous solvent (e.g., THF or DMF, 5 mL). Cool to 0 °C and add the base (1.1 mmol, e.g., NaH, K₂CO₃, or Cs₂CO₃) portion-wise. Stir for 30 minutes, then add the alkylating agent (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Rationale: Sodium hydride (NaH) often favors alkylation at the less hindered nitrogen.[7] Larger cations from bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes reverse or enhance this selectivity.[7][8]

  • Leverage Lewis Acids: A magnesium-catalyzed method has been shown to be highly effective for directing alkylation to the N2 position for 3-substituted pyrazoles.[30]

    • Protocol: In a glovebox, charge a vial with the 3-substituted pyrazole (1.0 mmol) and MgBr₂ (20 mol%). Add THF (2.0 mL) and the alkylating agent (e.g., an α-bromoacetate, 1.5 mmol). Add a hindered base such as diisopropylethylamine (DIPEA) (2.1 mmol) dropwise. Stir at room temperature for 2-4 hours.[30]

    • Rationale: The magnesium ion is proposed to chelate with the N2 nitrogen and a directing group on the alkylating agent, directing the alkylation to the N2 position.[30]

Condition Typical Outcome Rationale
NaH in THF/DMF Favors alkylation at the less sterically hindered nitrogen.Small Na⁺ cation offers minimal steric blocking.[7]
K₂CO₃ or Cs₂CO₃ in MeCN Can alter selectivity based on cation size and coordination.Larger cations can sterically shield one nitrogen atom.[7]
MgBr₂ catalyst, DIPEA base Highly selective for N2-alkylation of 3-substituted pyrazoles.Lewis acid coordination directs the alkylating agent.
Problem 2: Failure to Achieve C5-Selective C-H Arylation on an N1-Substituted Pyrazole

Symptom: The reaction yields no product, a mixture of C4 and C5 arylated products, or starting material decomposition.[31]

Causality Analysis: Direct C-H functionalization of pyrazoles is challenging due to the competing reactivity of the C4 and C5 positions. The C5 proton is the most acidic, making it a viable site for activation, but the electron-rich C4 position can also react.[15] The catalyst system may not be optimal, or a directing group may be necessary to enforce C5 selectivity.

Troubleshooting Workflow:

start Poor C5-Arylation Selectivity dg_check Is a directing group (DG) present on N1? start->dg_check no_dg Introduce a Directing Group (e.g., Pyridyl, Amide) dg_check->no_dg No yes_dg Optimize Reaction Conditions dg_check->yes_dg Yes no_dg->yes_dg catalyst Screen Pd Catalysts (e.g., Pd(OAc)2, PdCl2) yes_dg->catalyst ligand Vary Ligands (if applicable) catalyst->ligand oxidant Modify Oxidant/Additive (e.g., Ag2O, Cu(OAc)2) ligand->oxidant result Selective C5-Arylated Product oxidant->result

Decision workflow for troubleshooting C5-selective C-H arylation.

Solutions & Protocols:

  • Install a Directing Group (DG): The most robust strategy for C5-selective functionalization is the use of a directing group on the N1 position. Groups containing a Lewis basic site, such as pyridine or an amide, can coordinate to the metal catalyst and deliver it to the proximate C5 C-H bond.[19][22]

    • Rationale: The formation of a stable six-membered palladacycle intermediate is a strong driving force for selective C-H activation at the C5 position.

  • Optimize the Catalytic System:

    • Protocol (Directed C-H Arylation): To a pressure vessel, add the N1-directing group-substituted pyrazole (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and a silver salt oxidant like Ag₂O (2.0 equiv.) in a suitable solvent like acetic acid or trifluoroethanol (2 mL).[19] Seal the vessel and heat to 100-120 °C for 12-24 hours. Cool, filter through celite, and purify by column chromatography.

    • Rationale: Palladium(II) acetate is a common and effective catalyst. The silver salt often acts as both an oxidant and a halide scavenger. The choice of solvent can be critical; acidic solvents can promote the C-H activation step.

  • Use a Blocking Group at C4: If C4-functionalization is a competing pathway, introducing a temporary blocking group at this position can force reactivity at C5. A carboxylate group, for instance, can direct C5-arylation and subsequently be removed via decarboxylation.

    • Protocol: A pyrazole-4-carboxylate can be subjected to palladium-catalyzed C5-H bond activation/arylation. The reaction often proceeds with concomitant decarboxylation, yielding the C5-arylated product directly.

Strategy Key Reagents Typical Outcome
Directing Group N1-pyridyl or N1-amide pyrazole, Pd(OAc)₂, Ag₂OHigh selectivity for C5-arylation.[19]
Blocking Group Pyrazole-4-carboxylate, Pd catalystC5-arylation with in-situ decarboxylation.
Halogenation/Coupling NBS/NCS, then Suzuki conditions (Pd catalyst, base, boronic acid)Stepwise but reliable route to C4- or C5-arylated products.[23]

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or scaling up pyrazole synthesis, a cornerstone of modern medicinal chemistry. While powerful, the synthesis of this privileged scaffold, particularly via the classic Knorr reaction and its variations, presents significant thermal hazards. The condensation of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic, posing a risk of runaway reactions if not properly managed.[1][2][3]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges safely and effectively.

Section 1: Frequently Asked Questions (FAQs)

Q: What fundamentally makes the Knorr pyrazole synthesis an exothermic process?

A: The primary source of heat is the formation of stable chemical bonds during the cyclization and dehydration steps. The reaction between a hydrazine and a 1,3-dicarbonyl compound involves two key, often rapid, transformations:

  • Iminium/Enamine Formation: The initial reaction of a nucleophilic nitrogen from hydrazine with a carbonyl carbon is a fast condensation reaction.

  • Intramolecular Cyclization & Dehydration: The subsequent attack of the second nitrogen atom onto the remaining carbonyl group, followed by the elimination of two water molecules to form the stable, aromatic pyrazole ring, is highly energetically favorable.[4][5] This release of energy in the form of heat is the exotherm you must manage. The overall process is thermodynamically driven towards the highly stable aromatic product, resulting in a significant net release of energy.[5]

Q: What are the primary safety risks associated with the common reagents used in pyrazole synthesis?

A: The most significant risk is associated with hydrazine and its derivatives (e.g., hydrazine hydrate).

  • Toxicity: Hydrazine is highly toxic by inhalation, ingestion, and skin absorption and is a suspected carcinogen.[6][7][8] The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[7][9]

  • Reactivity & Flammability: Hydrazine has a very wide flammability range (approx. 4.7% to 100% vapor in air), meaning its decomposition can sustain combustion even without oxygen.[6][10] It can react violently with oxidizing agents and certain metal oxides.[9][10] While aqueous solutions like hydrazine hydrate are less volatile and have higher flash points, the underlying hazards remain.[6]

Q: What is a "runaway reaction" in this context, and how can it be prevented?

A: A runaway reaction is a thermally unstable situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal. This leads to an accelerating cycle of temperature and pressure increase, which can result in boiling over, vessel rupture, and release of toxic materials.

Prevention is based on maintaining control over the reaction rate. Key preventative strategies include:

  • Controlled Reagent Addition: Never mix the bulk reagents all at once. The most common and effective control is the slow, portion-wise, or dropwise addition of the hydrazine solution to the 1,3-dicarbonyl compound while vigorously stirring and cooling.[2]

  • Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) has sufficient capacity to absorb the heat generated. The cooling capacity becomes a critical concern during scale-up, as the vessel's surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2][11]

  • Dilution: Running the reaction in an appropriate solvent increases the overall thermal mass of the system, helping to buffer temperature changes.

  • Monitoring: Always monitor the internal reaction temperature with a calibrated probe, not just the bath temperature.

Q: Is there a safer alternative to traditional batch synthesis for managing these exotherms?

A: Yes. Flow chemistry is emerging as a powerful and inherently safer alternative for hazardous reactions like pyrazole synthesis.[12][13] By pumping reagents through a heated or cooled tube reactor, several advantages are realized:

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio of the narrow tubing allows for near-instantaneous heating or cooling, effectively preventing thermal runaway.

  • Minimized Reaction Volume: Only a very small amount of the reaction mixture is in the reactor at any given moment, minimizing the potential impact of any incident.

  • Safe Handling of Intermediates: Unstable or hazardous intermediates are generated and consumed in situ, avoiding the need for their isolation or accumulation.[11] This is particularly valuable for syntheses involving diazonium salts.[11][12]

Section 2: Troubleshooting Guide

Q1: My reaction temperature is rising uncontrollably, even with an ice bath. What should I do?

This is a thermal excursion and requires immediate action to prevent a runaway.

Answer:

  • Stop Reagent Addition IMMEDIATELY: If you are adding one reactant to another, stop the addition. This is the most critical first step to halt the generation of more heat.

  • Enhance Cooling: If possible, augment your cooling. If using an ice/water bath, add more ice and a salt (e.g., NaCl) to lower its temperature. If using a circulator, lower the setpoint.

  • Add Cold Solvent (If Safe): If you have a pre-chilled, inert solvent that is compatible with your reaction, adding it can help absorb heat through dilution and increased thermal mass. This should only be done if you are certain it will not cause an adverse reaction.

  • Prepare for Quench: If the temperature continues to rise rapidly despite these measures, a controlled quench may be necessary. This is a last resort. The choice of quenching agent is critical and must be determined beforehand during your hazard analysis. A common quench for hydrazine-based reactions is a large volume of cold water or a dilute acid, but this is highly reaction-specific.

  • Alert Personnel and Evacuate: If control cannot be re-established, alert personnel in the immediate area and be prepared to evacuate. Lower the fume hood sash completely.

start Temperature Rising Uncontrollably? stop_add 1. Stop Reagent Addition Immediately start->stop_add enhance_cool 2. Enhance Cooling Capacity stop_add->enhance_cool add_solvent 3. Add Pre-Chilled Inert Solvent enhance_cool->add_solvent monitor Monitor Temperature add_solvent->monitor prepare_quench 4. Prepare for Controlled Quench alert 5. Alert Personnel / Evacuate prepare_quench->alert not_stable Temperature Still Rising? monitor->not_stable stable Temperature Stabilized not_stable->prepare_quench Yes not_stable->stable No

Caption: Decision tree for an acute thermal excursion event.

Q2: I'm scaling up my reaction from 1g to 100g. The yield dropped, and I see more impurities. What's happening?

This is a classic scale-up problem directly related to thermal and mass transfer.

Answer:

The issue stems from the change in the surface-area-to-volume ratio.[2][11]

  • Poor Heat Dissipation: In your 100g reactor, the volume has increased by a factor of 100, but the surface area available for cooling has increased by a much smaller factor. Your reaction is almost certainly running hotter than the small-scale version, even if the external cooling bath temperature is the same. This can lead to thermal degradation of your product or the formation of temperature-dependent side products.[2]

  • Inadequate Mixing: Stirring that was effective in a small flask may be inefficient in a larger reactor, creating localized "hot spots" where reagents are concentrated and the temperature is much higher than the bulk.[2] This also leads to side reactions.

Troubleshooting Steps:

  • Characterize the Exotherm: Before scaling, perform a small-scale reaction where you meticulously monitor the internal temperature during addition. This will give you a thermal profile and an idea of the maximum temperature rise (ΔT).

  • Slow the Addition Rate: Drastically slow down the addition rate of your hydrazine. What took 10 minutes on a 1g scale might need to take 2 hours on a 100g scale. This is the most critical parameter to adjust.

  • Improve Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure efficient, homogenous mixing.

  • Re-evaluate Solvent Volume: Increasing the solvent volume can help manage the exotherm by increasing the system's overall heat capacity.

Q3: How do I determine the optimal rate for adding hydrazine to my reaction?

Answer:

The optimal addition rate is one that allows your cooling system to maintain the desired internal reaction temperature with minimal deviation. This is determined experimentally.

  • Set a Temperature Target: Decide on the ideal reaction temperature (e.g., 10 °C).

  • Initial Slow Rate: Begin the hydrazine addition at a very slow, continuous rate via a syringe pump or addition funnel.

  • Monitor ΔT: Continuously monitor the internal temperature. You will see a rise as the reaction begins.

  • Adjust Rate to Maintain Setpoint:

    • If the temperature remains stable at your setpoint, you can cautiously increase the addition rate.

    • If the temperature rises above your setpoint, immediately slow down or pause the addition until the cooling system brings the temperature back down.

  • Record the Profile: The ideal rate is the fastest rate at which the temperature remains stable. This rate will likely need to be slower at the beginning of the reaction and can sometimes be increased toward the end as reactant concentration decreases. For a robust process, you would use reaction calorimetry to precisely measure the heat flow and calculate a safe addition profile.

Section 3: Key Protocols for Thermal Management

Protocol 1: Controlled Batch Synthesis of 3-methyl-1-phenyl-1H-pyrazole

This protocol demonstrates the principles of controlled addition and thermal monitoring for a classic Knorr synthesis.

Reagents:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (Solvent)

Equipment:

  • Jacketed reactor or round-bottom flask in a cooling bath

  • Overhead stirrer

  • Digital thermometer with probe

  • Addition funnel or syringe pump

Procedure:

  • Setup: In a 250 mL jacketed reactor, charge acetylacetone (1.0 eq) and ethanol (3 mL per gram of acetylacetone). Begin stirring and cool the vessel contents to 5 °C.

  • Prepare Additive: In a separate flask, prepare a solution of phenylhydrazine (1.0 eq) in ethanol (1 mL per gram of phenylhydrazine). Load this solution into the addition funnel.

  • Controlled Addition: Once the reactor contents are at 5 °C, begin a slow, dropwise addition of the phenylhydrazine solution.

  • Thermal Monitoring: Monitor the internal temperature closely. The target is to maintain the temperature below 15 °C. Adjust the addition rate to ensure the cooling system can keep up with the exotherm. The addition should take no less than 45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 15 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Proceed with standard aqueous work-up and crystallization procedures. The controlled temperature profile during the addition is key to achieving high yield and purity by preventing side reactions.

Workflow for Thermal Risk Assessment Before Scale-Up

A self-validating system requires you to assess risk before you encounter a problem. Process safety groups in the pharmaceutical industry use a similar workflow to ensure safety from discovery to commercial scale.[14]

cluster_0 Phase 1: Pre-Lab Assessment cluster_1 Phase 2: Small-Scale Calorimetry cluster_2 Phase 3: Controlled Lab Experiment cluster_3 Phase 4: Scale-Up Decision lit_review Literature Review (Identify known hazards, exotherms) reagent_check Reagent Hazard Analysis (SDS, Bretherick's Handbook [10, 18]) lit_review->reagent_check dsc DSC/TGA Screening (Assess thermal stability of reactants & products) reagent_check->dsc rc1 Reaction Calorimetry (RC1) (Measure heat of reaction, heat flow, gas evolution) dsc->rc1 lab_run 10-100g Controlled Run (Verify calorimetry data, test cooling) rc1->lab_run analysis Analyze Data & Define Safe Operating Limits lab_run->analysis decision Go / No-Go for Pilot Plant Scale analysis->decision

Caption: A systematic workflow for assessing thermal risk prior to process scale-up.

Section 4: Data Summaries

Table 1: Thermal Hazard Indicators for Common Reagents
ReagentCAS No.Key HazardsNotes & Mitigation
Hydrazine Hydrate7803-57-8Highly Toxic, Corrosive, Suspected Carcinogen, Reactive[7][8]Use only in a fume hood with proper PPE. Avoid contact with oxidizers and metal salts.[9][10]
Phenylhydrazine100-63-0Toxic, Combustible, Skin SensitizerHandle with the same precautions as hydrazine hydrate.
Acetic Acid64-19-7Corrosive, FlammableOften used as a catalyst. The reaction with hydrazine is exothermic. Ensure slow addition.
Acetylacetone123-54-6Flammable LiquidStandard precautions for flammable organic liquids.
Table 2: Comparison of Heat Management Strategies
StrategyBatch Reaction (Stirred Tank)Flow Reaction (Micro/Tube Reactor)
Heat Transfer Poor (Low Surface-Area-to-Volume Ratio)Excellent (High Surface-Area-to-Volume Ratio)
Thermal Control Slow response; relies on external jacket/bathNear-instantaneous response to heating/cooling
Safety Risk High potential for thermal runaway due to large volumeInherently safer; minimal reactant volume at any time
Scalability Complex; requires re-engineering of cooling and mixingSimple; achieved by running the reactor for a longer time ("scaling out")
Reference [2][11][11][12][13]

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-diiodo-5-methyl-1H-pyrazole. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges and achieve your synthetic targets efficiently.

Introduction: The Challenge and Opportunity of a Di-iodinated Pyrazole

This compound is a versatile building block, offering two distinct points for diversification. However, the presence of two identical halogens on the pyrazole ring presents a significant synthetic challenge: achieving regioselective functionalization. Controlling the reaction to favor mono-substitution at either the C-4 or C-3 position over di-substitution is paramount for a successful synthetic campaign.

The key to unlocking the potential of this substrate lies in understanding the subtle differences in reactivity between the two C-I bonds and leveraging catalyst systems to exploit them. Generally, the C-4 position is more sterically accessible and its C-I bond is more susceptible to oxidative addition by a palladium catalyst compared to the more sterically encumbered C-3 position, which is flanked by the methyl group and the pyrazole nitrogen. This inherent difference is the foundation upon which selective cross-coupling strategies are built.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project. Which iodine (C-3 or C-4) is generally more reactive?

The iodine at the C-4 position is typically more reactive in palladium-catalyzed cross-coupling reactions. This preferential reactivity is attributed to two main factors:

  • Steric Hindrance: The C-4 position is less sterically hindered than the C-3 position, which is situated between the C-5 methyl group and the N-1 nitrogen of the pyrazole ring. Bulky phosphine ligands on the palladium catalyst can more easily access the C-4 C-I bond for the initial oxidative addition step.[1][2]

  • Electronic Effects: While both positions are on an electron-rich heterocycle, the electronic environment can influence bond strength and susceptibility to oxidative addition. In many N-heterocycles, the position adjacent to a heteroatom (like C-3) can have different electronic properties than more remote positions (like C-4).[3][4]

By using carefully controlled conditions, this reactivity difference can be exploited to achieve selective mono-functionalization at the C-4 position.

Q2: How can I achieve selective C-4 functionalization while minimizing di-substitution?

Achieving high selectivity for C-4 mono-arylation or -alkynylation requires fine-tuning the reaction conditions to favor the more reactive site. Here are key strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of your coupling partner (e.g., boronic acid or terminal alkyne). Using a large excess will inevitably lead to di-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50-80 °C) can often provide enough of an energy difference between the activation barriers for C-4 and C-3 insertion to favor the C-4 product.[5]

  • Choose the Right Catalyst System: Employ a catalyst system known for high activity under mild conditions. This allows the reaction to proceed quickly at the more reactive C-4 site before significant C-3 coupling occurs. For instance, using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps.[6][7][8]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds with this substrate. For selective C-4 arylation, we recommend starting with the conditions outlined in the table below. The use of a classic Pd(PPh₃)₄ catalyst is often sufficient, though more specialized Buchwald-type ligands can improve yields for challenging substrates.[9][10]

Parameter Recommendation Rationale & Comments
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand None (if using Pd(PPh₃)₄) or SPhos/XPhos (1.2x Pd loading)Bulky, electron-rich biaryl phosphine ligands can accelerate reductive elimination and stabilize the catalyst.[1][11]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)An aqueous solution of an inorganic base is standard. Cs₂CO₃ is stronger and can be beneficial for less reactive boronic acids.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is typical for Suzuki couplings.
Temperature 80-100 °CStart at 80 °C and monitor for selectivity. Higher temperatures may lead to di-substitution.
Q4: I need to perform a Sonogashira coupling. What catalyst system is best?

The Sonogashira coupling is highly effective for introducing alkynyl moieties.[12] A key feature of this reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[5][13]

Parameter Recommendation Rationale & Comments
Palladium Source PdCl₂(PPh₃)₂ (2-3 mol%)A classic, reliable, and commercially available catalyst for Sonogashira reactions.[5]
Co-catalyst CuI (4-5 mol%)Essential for the standard Sonogashira mechanism. Ensure it is fresh and not oxidized (should be off-white, not green/brown).[5][9]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)The amine base also serves as the solvent in many cases, or co-solvent with THF/DMF.
Solvent THF, DMF, or neat amine baseAnhydrous solvents are critical for success.[5]
Temperature 50-80 °CThese reactions are often successful at moderate temperatures, which helps maintain C-4 selectivity.[5][9]
Q5: Is a Buchwald-Hartwig amination feasible on this substrate?

Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with this compound.[14][15] Success in this reaction is highly dependent on the choice of ligand and base. Sterically hindered biarylphosphine ligands (often called "Buchwald ligands") are critical.[7]

Parameter Recommendation Rationale & Comments
Palladium Source Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective precatalysts for generating the active Pd(0) species.[16][17]
Ligand XPhos, SPhos, or tBuDavePhos (4-5 mol%)These bulky, electron-rich ligands are essential for promoting both oxidative addition and the difficult C-N reductive elimination step.[7][16]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required. NaOtBu is common but incompatible with some functional groups. K₃PO₄ is a milder alternative.[15]
Solvent Toluene or DioxaneAnhydrous, deoxygenated solvents are mandatory.
Temperature 90-110 °CC-N coupling often requires higher thermal energy. Monitor carefully for competing di-substitution.

Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This troubleshooting guide addresses the most common issues encountered during cross-coupling experiments with this compound.

Problem 1: Low or No Conversion of Starting Material

If your reaction is sluggish or fails to proceed, it is almost always an issue with catalyst activity or reaction setup.

  • Inactive Catalyst: Ensure your palladium source and ligands are not degraded. Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and should be stored under an inert atmosphere. Palladium(II) precatalysts are more stable but can still degrade over time.

  • Oxygen Contamination: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Ensure your reaction is set up under a strict inert atmosphere (Nitrogen or Argon) and that all solvents have been thoroughly deoxygenated (e.g., by sparging with argon or freeze-pump-thaw cycles).

  • Wet Reagents/Solvents: Water can interfere with the catalytic cycle, particularly in Suzuki reactions where it can hydrolyze the boronic acid, and in any reaction involving strong bases. Use anhydrous solvents and dry your reagents.

  • Insufficient Base: The base plays a crucial role in regenerating the catalyst and facilitating transmetalation.[10][18] Ensure the correct stoichiometry is used and that the base is of high purity.

Problem 2: Poor Regioselectivity (Mixture of C-3, C-4, and Di-substituted Products)

This is the most common issue with this substrate. If you are observing significant amounts of C-3 or di-substituted product, consider the following adjustments:

  • Lower the Temperature: As mentioned in the FAQ, reducing the reaction temperature is the most effective way to increase the kinetic preference for the more reactive C-4 position.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the C-4 product has formed to a satisfactory level, before the less reactive C-3 position has had time to react.

  • Change the Ligand: The steric and electronic properties of the ligand have a profound impact on selectivity.[1][11] A bulkier ligand may further enhance the preference for the less-hindered C-4 position. Conversely, in rare cases where C-3 selectivity is desired, a smaller, less sterically demanding ligand might be explored, though this is a significant challenge.[3]

Problem 3: Significant Proto-deiodination (C-I bond is replaced by C-H)

The observation of 3-iodo-5-methyl-1H-pyrazole or 4-iodo-5-methyl-1H-pyrazole as a byproduct indicates a side reaction where the aryl-palladium intermediate is protonated before it can couple with your partner.

  • Source of Protons: The most likely culprit is water in your solvent or reagents. Rigorously dry all components.

  • Base Choice: In some cases, the choice of base or its counter-ion can influence the rate of this side reaction.

  • Suzuki Coupling Specific: For Suzuki reactions, this can also result from competitive protodeborylation of your boronic acid partner. Ensure high-purity boronic acid and consider using boronic esters (e.g., pinacol esters), which are often more stable.

Visual Troubleshooting Workflow

Use this decision tree to diagnose common reaction failures.

troubleshooting_workflow start Reaction Problem (Low Yield / No Product) check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_reagents Are solvents/reagents anhydrous and pure? start->check_reagents check_selectivity Poor Regioselectivity? start->check_selectivity catalyst_yes Yes check_catalyst->catalyst_yes Confident catalyst_no No check_catalyst->catalyst_no Suspect reagents_yes Yes check_reagents->reagents_yes Confident reagents_no No check_reagents->reagents_no Suspect selectivity_yes Yes check_selectivity->selectivity_yes catalyst_yes->check_reagents action_catalyst Action: - Use fresh catalyst/ligand - Thoroughly degas solvents - Improve inert technique catalyst_no->action_catalyst reagents_yes->check_selectivity action_reagents Action: - Use anhydrous solvents - Dry reagents (base, partners) - Check purity of starting materials reagents_no->action_reagents action_selectivity Action: - Lower reaction temperature - Reduce reaction time - Screen bulkier ligands - Check stoichiometry selectivity_yes->action_selectivity

Caption: A workflow for troubleshooting common cross-coupling issues.

Experimental Protocols & Mechanisms

Representative Protocol: C-4 Selective Sonogashira Coupling

This protocol is a robust starting point for the selective alkynylation of this compound at the C-4 position.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (TEA) or Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add anhydrous solvent (THF or neat TEA, approx. 0.1 M concentration relative to the pyrazole).

  • If using THF, add the amine base (TEA or DIPEA, 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (start with 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (or when optimal C-4 selectivity is reached), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. All palladium-catalyzed cross-coupling reactions discussed here (Suzuki, Sonogashira, Buchwald-Hartwig, Heck) proceed through a similar catalytic cycle.[10][14][19][20]

catalytic_cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition_complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition_complex + Ar-X label_re Reductive Elimination pd0->label_re  Product  Ar-R transmetalation_complex L₂Pd(II)(Ar)(R) oxidative_addition_complex->transmetalation_complex + R-M label_oa Oxidative Addition oxidative_addition_complex->label_oa transmetalation_complex->pd0 label_tm Transmetalation transmetalation_complex->label_tm

Caption: The general catalytic cycle for palladium cross-coupling.

This cycle illustrates the three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting and selectivity-determining step.

  • Transmetalation: The 'R' group from the coupling partner (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.

References

Technical Support Center: Purification of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Diiodo-5-methyl-1H-pyrazole is a critical building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the two iodine atoms, which serve as versatile handles for introducing molecular complexity via cross-coupling reactions.[2] However, the synthesis, typically involving the direct electrophilic iodination of 5-methyl-1H-pyrazole, often yields a crude product contaminated with various impurities.[4] Achieving high purity is paramount for successful downstream applications and reliable biological screening.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. We will explore common impurities, analytical methods for purity assessment, and detailed, field-tested protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The impurity profile is directly linked to the stoichiometry and conditions of the iodination reaction. Based on the common synthetic route from 5-methyl-1H-pyrazole, you can expect the following:

  • Unreacted Starting Material: 5-Methyl-1H-pyrazole.

  • Mono-iodinated Intermediates: 3-Iodo-5-methyl-1H-pyrazole and 4-Iodo-5-methyl-1H-pyrazole. Electrophilic substitution on the pyrazole ring typically occurs first at the C4 position, which is the most nucleophilic.[4]

  • Inorganic Salts: Byproducts from the iodinating agent (e.g., salts from using N-Iodosuccinimide (NIS), or iodine with an oxidant).[2]

  • Residual Solvents: Acetonitrile, acetic acid, or other solvents used during the reaction and workup.[2][5]

  • Degradation Products: Over-iodination or side reactions can lead to minor, often colored, impurities.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a silica gel plate and an eluent system such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • The desired di-iodinated product will be less polar than the mono-iodinated intermediates and significantly less polar than the starting material.

  • Expected Rf order (from highest to lowest):

    • This compound (least polar)

    • Mono-iodinated pyrazoles

    • 5-Methyl-1H-pyrazole (most polar, may stick to the baseline)

  • Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber for confirmation. For more detailed analysis, ¹H NMR spectroscopy is essential to identify the characteristic signals of the product and impurities.

Q3: Is an acid-base extraction a viable purification strategy?

A3: While pyrazole itself is a weak base (pKa of conjugate acid ≈ 2.5), the presence of two strongly electron-withdrawing iodine atoms on the ring significantly reduces the basicity of the nitrogen atoms in this compound.[6] Consequently, it is difficult to protonate the di-iodo product with common mineral acids to facilitate a clean separation from the more basic (and less iodinated) impurities. This method is generally not recommended as the primary purification step, though an aqueous wash can be effective for removing inorganic salts. A patented method for purifying pyrazoles involves forming acid addition salts for crystallization, which may be effective if conditions are carefully optimized.[7][8]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Q1: My crude product is a dark, sticky oil instead of a solid. What happened?

A1: This is a common issue often caused by residual solvents or a high concentration of impurities that depress the melting point.

  • Probable Cause: Incomplete removal of the reaction solvent (e.g., acetic acid, acetonitrile) or presence of significant amounts of mono-iodinated byproducts.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (40-50 °C), to remove volatile solvents.

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual elemental iodine (a common source of color), followed by a wash with saturated sodium bicarbonate (NaHCO₃) to remove acidic residues, and finally with brine.[2]

    • Analysis: After drying and concentrating, re-assess the product. If it remains an oil, proceed to column chromatography, as the impurity level is likely high.

Q2: My TLC plate shows multiple spots close together. How do I choose the right purification method?

A2: The proximity of TLC spots indicates that the impurities have polarities similar to the desired product, making simple recrystallization challenging. This scenario requires a more discerning approach.

Workflow: Selecting a Purification Strategy

The following decision tree illustrates a logical workflow for choosing the best purification method based on initial TLC analysis.

Purification_Workflow A Analyze Crude Product (TLC, ¹H NMR) B Are spots well-separated? (ΔRf > 0.2) A->B C Is the major impurity the starting material? B->C No D Recrystallization B->D Yes E Column Chromatography C->E No (Regioisomers) F Aqueous Wash/ Trituration C->F Yes F->A Re-analyze

Caption: Purification strategy decision workflow.

  • Scenario: Spots are close (ΔRf < 0.2). This strongly suggests the presence of mono-iodinated regioisomers.

  • Recommended Action: Column chromatography is the most effective method. It provides the highest resolution for separating compounds with similar polarities.[9][10][11] Recrystallization is unlikely to succeed in removing isomers unless their crystal packing abilities are vastly different.

Q3: My recrystallization yield is extremely low. How can I improve it?

A3: Low yield during recrystallization is typically due to using too much solvent or choosing a suboptimal solvent system.[12]

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals and lower recovery.

    • Optimize Solvent System: If a single solvent gives poor recovery, a mixed-solvent system is often superior.[12] For this compound, an Ethanol/Water or Hexane/Ethyl Acetate system can be effective. Dissolve the crude product in a minimal amount of the "good" hot solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until persistent turbidity is observed, then allow it to cool slowly.

    • Recover from Mother Liquor: A significant amount of product may remain in the filtrate. Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the most robust method for removing both starting material and mono-iodinated intermediates.[13][14][15]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for separating compounds of moderate polarity.[10][11]
Adsorbent Mass 30-50x the mass of crude productProvides sufficient surface area for effective separation.
Mobile Phase Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity (to ~80:20) to elute the mono- and di-iodinated products.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This leads to sharper bands and better separation than wet loading.

Step-by-Step Procedure:

  • Prepare the column by packing silica gel in the initial, low-polarity eluent.

  • Load the sample onto the column using the dry loading method described above.

  • Begin elution with the starting solvent mixture (e.g., 95:5 Hexane:EtOAc).

  • Collect fractions and monitor them by TLC.

  • Gradually increase the eluent polarity to elute the compounds in order of increasing polarity.

  • Combine the pure fractions containing the desired this compound and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal when the crude product is mostly the desired compound (>85% purity) with minor impurities of significantly different polarity.[12][16]

Step-by-Step Procedure (using Ethanol/Water):

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While keeping the solution hot, add warm water dropwise until the solution becomes faintly and persistently cloudy.

  • If too much water is added, clarify the solution by adding a few drops of hot ethanol.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis focusing on the high-resolution mass spectrometry (HRMS) characterization of 3,4-Diiodo-5-methyl-1H-pyrazole. In the landscape of pharmaceutical development and materials science, the unambiguous identification and structural confirmation of novel chemical entities are paramount. This guide is designed for researchers and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process. We will explore the "why" behind the "how," comparing HRMS with other common analytical techniques and providing actionable, field-tested protocols.

This compound (Molecular Formula: C₄H₄I₂N₂) is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and material science.[1] Its utility stems from the two iodine atoms, which serve as reactive sites for forming more complex molecules through reactions like palladium-catalyzed cross-coupling.[1] However, the very features that make it synthetically valuable also present an analytical challenge. Confirming the precise structure, including the number and position of the heavy iodine atoms, requires a technique with exceptional mass accuracy and resolving power. This is the domain where High-Resolution Mass Spectrometry excels.

Pillar 1: The Primacy of HRMS for Halogenated Heterocycles

Low-resolution mass spectrometry can provide a nominal mass, but for definitive structural confirmation, it falls short. HRMS, by providing mass measurements accurate to within a few parts-per-million (ppm), allows for the determination of a molecule's elemental composition. This is the core principle of its power: distinguishing the target analyte from a host of other potential isobaric (same nominal mass) impurities or byproducts.

For a di-iodinated compound like our subject, HRMS offers two critical advantages:

  • Unambiguous Elemental Formula: The exact mass of this compound is a unique physical constant derived from the precise masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). HRMS can measure this value with sufficient accuracy to exclude other possible elemental formulas.

  • Isotopic Pattern Fidelity: While iodine itself is monoisotopic (¹²⁷I), the overall isotopic signature of the molecule, including the natural abundance of ¹³C, ¹⁵N, and ²H, creates a distinct pattern. HRMS instruments can resolve these isotopic peaks, and the measured pattern can be compared against a theoretical model to provide an additional layer of confirmation.

Conceptual Workflow for HRMS Analysis

The following diagram outlines the logical flow of an HRMS experiment, from sample introduction to data validation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., Acetonitrile/Methanol) ~1 µg/mL Infusion Direct Infusion or LC Inlet Prep->Infusion Introduce Sample Ionization Ionization Source (e.g., ESI, Positive Mode) Infusion->Ionization Aerosolize MassAnalyzer Mass Analyzer (e.g., Orbitrap, TOF) Resolution >60,000 Ionization->MassAnalyzer Generate Ions Detector Detection MassAnalyzer->Detector Separate by m/z RawSpectrum Acquire Full Scan Spectrum Detector->RawSpectrum Generate Signal MassExtraction Extract Exact Mass of [M+H]+ Ion RawSpectrum->MassExtraction IsotopeMatch Isotopic Pattern Matching RawSpectrum->IsotopeMatch Compare Patterns FormulaCalc Elemental Formula Calculation (e.g., C4H5I2N2) MassExtraction->FormulaCalc Input Measured Mass Validation Validate: Mass Accuracy < 5 ppm & Isotope Fidelity FormulaCalc->Validation IsotopeMatch->Validation Fragmentation Parent [C4H5I2N2]+ m/z 334.8542 Frag1 [C4H5IN2]+ Loss of I• Parent->Frag1 Frag2 [C4H4IN2]+ Loss of HI Parent->Frag2 Frag3 [C4H5I2]+ Loss of N2 Parent->Frag3

References

A Comparative Guide to X-ray Crystallography of Iodinated Pyrazole Derivatives: Unlocking Molecular Architecture for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics.[1] Among the vast landscape of heterocyclic scaffolds, pyrazoles stand out as a "privileged structure" due to their diverse biological activities.[2] The strategic introduction of an iodine atom to the pyrazole ring not only modulates its biological profile but also provides a powerful tool for synthetic diversification and, crucially, for X-ray crystallography.[2]

This guide provides an in-depth comparison of X-ray crystallography data for various iodinated pyrazole derivatives. Moving beyond a mere catalog of data, we will delve into the causality behind experimental choices, the interpretation of crystallographic parameters, and the profound implications for drug design.

The Significance of Iodine in Pyrazole Crystallography

The incorporation of iodine into a pyrazole scaffold offers two distinct advantages for X-ray crystallographers. Firstly, as a heavy atom, iodine scatters X-rays more strongly than lighter atoms, which can significantly simplify the process of solving the phase problem—a central challenge in determining a crystal structure. Secondly, iodine's ability to form halogen bonds, a type of non-covalent interaction, can profoundly influence the crystal packing and supramolecular architecture of the molecule in the solid state.[3] Understanding these interactions is crucial, as they can mimic interactions observed in biological systems, such as ligand-receptor binding.

Comparative Crystallographic Data of Iodinated Pyrazoles

The following table summarizes key crystallographic parameters for a selection of 4- and 5-iodinated pyrazole derivatives, providing a basis for structural comparison. The choice between these isomers is often dictated by the desired synthetic outcome and the intended biological target.

Compound Position of Iodine Crystal System Space Group Key Intermolecular Interactions Reference
4-Iodo-1H-pyrazole4OrthorhombicCmmeHydrogen bonding (catemeric chains)[3][4]
1-Phenyl-5-iodopyrazole derivative5MonoclinicP2₁/cHalogen bonding, C-H···O contacts[5]
1-(4-chlorophenyl)-5-iodopyrazole5MonoclinicP2₁/cHalogen bonding, C-H···O contacts[5]
1-(p-tolyl)-5-iodopyrazole derivative5MonoclinicP2₁/cisostructural with 1-phenyl derivative[5]

Analysis of the Data:

The data reveals that even subtle changes in the substitution pattern on the pyrazole ring can lead to different crystal packing arrangements. For instance, the 4-iodo-1H-pyrazole forms catemeric chains primarily through hydrogen bonding.[3][4] In contrast, the 5-iodo-1-arylpyrazoles exhibit a more complex interplay of interactions, including prominent halogen bonds, which are influential in directing their supramolecular assembly.[5] The isostructural nature of some of the 5-iodinated derivatives suggests a robust and predictable packing motif driven by these interactions.[5]

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure is a meticulous process. The following workflow provides a comprehensive overview of the key stages involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Iodinated Pyrazole purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., Olex2) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of iodinated pyrazole derivatives.

Detailed Experimental Protocol: Crystallization and Data Collection of 4-Iodo-1H-pyrazole

This protocol is adapted from established methodologies and serves as a representative example.[3]

1. Synthesis and Purification:

  • 4-Iodo-1H-pyrazole can be synthesized via direct iodination of 1H-pyrazole using an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride.[2]

  • The crude product should be purified by column chromatography on silica gel to obtain a crystalline solid.

2. Single Crystal Growth:

  • Objective: To grow a single crystal of sufficient size and quality for X-ray diffraction.

  • Method - Sublimation: A suitable method for obtaining high-quality crystals of 4-Iodo-1H-pyrazole is sublimation.[3]

    • Place the purified compound in a sublimation apparatus.

    • Heat the apparatus under vacuum. The compound will sublime and then deposit as crystals on a cold surface.

  • Alternative Method - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

3. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

4. X-ray Data Collection:

  • The mounted crystal is then placed on a diffractometer.

  • A stream of cold nitrogen (typically around 172 K) is used to cool the crystal, minimizing thermal motion of the atoms.[3]

  • X-ray data is collected using a suitable radiation source (e.g., Mo-Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations.

5. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods, often with software like SHELXT.[3]

  • The initial structural model is then refined using software such as Olex2 to improve the fit between the observed and calculated diffraction data.[3][5] This involves adjusting atomic positions, thermal parameters, and occupancies.

Logical Relationships in Crystallographic Analysis

The process of determining and interpreting a crystal structure involves a series of logical steps and dependencies, as illustrated in the following diagram.

logical_relationships diffraction_data Diffraction Data unit_cell Unit Cell & Space Group diffraction_data->unit_cell electron_density Electron Density Map unit_cell->electron_density atomic_model Initial Atomic Model electron_density->atomic_model refined_model Refined Structure atomic_model->refined_model molecular_geometry Bond Lengths & Angles refined_model->molecular_geometry intermolecular_interactions H-bonds, Halogen Bonds, etc. refined_model->intermolecular_interactions biological_implications Structure-Activity Relationships molecular_geometry->biological_implications intermolecular_interactions->biological_implications

Caption: The logical progression from diffraction data to biological insights in X-ray crystallography.

Conclusion and Future Directions

The X-ray crystallographic analysis of iodinated pyrazole derivatives provides invaluable insights into their molecular architecture, which is fundamental for their application in drug discovery. The comparative data presented herein highlights the significant role of the iodine substituent in directing crystal packing through halogen bonding and in facilitating structure solution.

As synthetic methodologies for creating diverse libraries of iodinated pyrazoles continue to expand, so too will the wealth of crystallographic data. This will enable the development of more sophisticated predictive models for crystal packing and a deeper understanding of the subtle interplay of non-covalent interactions. For drug development professionals, this knowledge is a critical asset in the quest to design and synthesize the next generation of targeted and effective therapeutics.

References

A Senior Application Scientist's Guide to 3,4-Diiodo-5-methyl-1H-pyrazole: A Comparative Analysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, present in numerous FDA-approved drugs.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for generating novel chemical entities with tailored biological activities.[4][5][6] Halogenated pyrazoles, in particular, serve as exceptionally versatile building blocks, acting as synthetic handles for a wide array of transition-metal-catalyzed cross-coupling reactions.[7][8]

This guide provides an in-depth comparison of 3,4-diiodo-5-methyl-1H-pyrazole against other halogenated pyrazoles. We will move beyond a simple recitation of facts to explore the causal relationships behind their reactivity, providing field-proven insights and detailed experimental frameworks to inform your synthetic strategy.

The Strategic Advantage of the C-I Bond in Pyrazole Synthesis

The utility of a halogen as a leaving group in cross-coupling reactions is inversely related to its carbon-halogen (C-X) bond strength. The C-I bond is the longest and weakest among the common halogens, making it the most reactive towards the crucial oxidative addition step in palladium-catalyzed cycles. This inherent reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its brominated and chlorinated counterparts.[9]

HalogenC(sp²)–X Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
Iodo (I)~65Highest
Bromo (Br)~81Intermediate
Chloro (Cl)~96Lowest
Table 1: Comparative Carbon-Halogen Bond Dissociation Energies and their impact on reactivity in palladium-catalyzed cross-coupling reactions.

However, the true synthetic power of this compound lies not just in this high reactivity, but in the nuanced reactivity differences between the C3-I and C4-I positions. While both are activated, the C4 position is generally more susceptible to electrophilic attack and subsequent cross-coupling, a selectivity that can be exploited for sequential functionalization.[10][11]

Synthesis of Halogenated Pyrazoles: A Procedural Overview

The preparation of halogenated pyrazoles is typically achieved through electrophilic halogenation. The choice of reagents and conditions is critical for controlling regioselectivity.

Protocol 1: Synthesis of this compound

This procedure details a robust method for the di-iodination of 5-methyl-1H-pyrazole. The causality for using a strong oxidizing agent like iodic acid in conjunction with molecular iodine is to generate a more potent electrophilic iodine species (I⁺), driving the reaction to completion even on the second, less-activated position.

Reagents & Equipment:

  • 5-Methyl-1H-pyrazole

  • Molecular Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Acetic Acid, Carbon Tetrachloride

  • Standard laboratory glassware, magnetic stirrer, TLC setup

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve 5-methyl-1H-pyrazole (1.0 eq.) in a 1:1 mixture of acetic acid and carbon tetrachloride.

  • To this solution, add molecular iodine (2.2 eq.) and iodic acid (0.8 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with 50 mL of deionized water and transfer to a separatory funnel.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield this compound.

This method contrasts with protocols for monohalogenation, which use milder conditions and controlled stoichiometry to favor substitution at the most nucleophilic C4 position.[12][13]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of halogenated pyrazole profoundly impacts the design and outcome of cross-coupling experiments. Here, we compare this compound with its dibromo and dichloro analogs in three cornerstone reactions of modern synthesis.

A. Sonogashira Coupling: The Alkyne Connection

The Sonogashira reaction, which forges a C(sp²)-C(sp) bond, is particularly sensitive to the reactivity of the aryl halide.[14][15]

  • Iodo-pyrazoles: Exhibit excellent reactivity, often proceeding smoothly at room temperature or with gentle heating. The high reactivity of the C-I bond is ideal for coupling with a wide range of terminal alkynes.[10][11] In diiodo-pyrazoles, selective coupling at the C4-I position can be achieved under carefully controlled conditions, leaving the C3-I available for subsequent transformations.[11]

  • Bromo-pyrazoles: Typically require higher temperatures and longer reaction times. While less reactive, this can be an advantage, preventing side reactions and sometimes leading to cleaner product profiles. However, attempts to couple unactivated bromo-pyrazoles can fail under standard Sonogashira conditions.[16]

  • Chloro-pyrazoles: Are generally poor substrates for traditional Sonogashira couplings and require specialized, highly active catalyst systems, which may not be compatible with sensitive functional groups on the coupling partners.

G Iodo Iodo Mild Mild Iodo->Mild requires Bromo Bromo Moderate Moderate Bromo->Moderate requires Chloro Chloro Forcing Forcing Chloro->Forcing requires

B. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[17][18]

  • Iodo-pyrazoles: As the most reactive partners, they facilitate rapid oxidative addition. This allows for the use of a broad range of boronic acids and esters under mild conditions.[19] A significant drawback, however, is the increased propensity for proto-dehalogenation, a side reaction where the iodine is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[20]

  • Bromo-pyrazoles: Often represent the "sweet spot" for Suzuki couplings. They are stable enough to minimize side reactions like dehalogenation but reactive enough to proceed under reasonably mild conditions, providing high yields.[9]

  • Chloro-pyrazoles: Their low reactivity necessitates the use of highly active palladium catalysts, often featuring sterically demanding N-heterocyclic carbene (NHC) or phosphine ligands, and stronger bases or higher temperatures.[21]

C. Buchwald-Hartwig Amination: The N-Arylation Standard

This reaction is crucial for synthesizing aryl amines, a common motif in pharmaceuticals.[22][23]

  • Iodo-pyrazoles: Their high reactivity allows for coupling with a wide variety of amines, including less nucleophilic ones. The development of bidentate phosphine ligands has made the amination of aryl iodides highly efficient.[22]

  • Bromo-pyrazoles: Also excellent substrates, often requiring slightly more forcing conditions than iodides but benefiting from greater stability and lower cost. The choice between bromo and iodo derivatives is often dictated by substrate availability and the need to avoid side reactions.[24]

  • Chloro-pyrazoles: Historically challenging substrates, their successful coupling has been enabled by the development of sterically hindered, electron-rich phosphine ligands (e.g., t-BuXPhos) that facilitate the difficult oxidative addition step.[24]

The Power of Sequential Functionalization

The primary advantage of using a di-halogenated pyrazole like this compound is the potential for sequential, site-selective cross-coupling reactions. While the reactivity difference between two iodine atoms is subtle and condition-dependent, the principle is powerfully demonstrated with mixed halo-pyrazoles.

Consider a 5-chloro-4-iodopyrazole. The vast difference in C-X bond energy allows for a highly selective Sonogashira coupling at the C4-iodo position, leaving the C5-chloro position untouched. This intermediate can then be subjected to a second, different coupling reaction (e.g., a Suzuki coupling) under more forcing conditions to functionalize the C5 position.[10][11]

G Start 5-Chloro-4-Iodo-Pyrazole Step1 Step 1: Sonogashira Coupling [PdCl₂(PPh₃)₂, CuI, Et₃N] Mild Conditions Start->Step1 Intermediate 5-Chloro-4-(alkynyl)pyrazole Step1->Intermediate Step2 Step 2: Suzuki Coupling [Pd(OAc)₂, SPhos, K₃PO₄] Forcing Conditions Intermediate->Step2 Final 5-(Aryl)-4-(alkynyl)pyrazole (Di-functionalized Product) Step2->Final

This same principle can be applied to this compound. By carefully tuning the catalyst, ligand, and reaction conditions, one can favor initial coupling at the C4 position. The resulting 4-substituted-3-iodo-5-methyl-1H-pyrazole is then a substrate for a second diversification reaction at C3, enabling the rapid construction of complex, tri-substituted pyrazole libraries from a single starting material.

Conclusion and Strategic Recommendations

The selection of a halogenated pyrazole is a critical decision in the design of a synthetic route.

  • Choose this compound when:

    • High reactivity and mild reaction conditions are paramount.

    • The goal is sequential functionalization to build molecular complexity, and you are prepared to optimize conditions to control regioselectivity.

    • The coupling partners are sensitive and cannot tolerate the harsher conditions required for bromo or chloro-analogs.

  • Choose a Dibromo-pyrazole when:

    • You require a balance of reactivity and stability.

    • Avoiding side reactions like dehalogenation is a primary concern, and moderate reaction conditions are acceptable.

  • Choose a Dichloro-pyrazole when:

    • The chloro-substituent is required in the final product or when its inertness is needed to direct reactivity elsewhere in the molecule.

    • You have access to and experience with modern, highly active catalyst systems designed for C-Cl bond activation.

Ultimately, this compound and its halogenated cousins are not interchangeable commodities but rather precision tools. Understanding their distinct reactivity profiles, as outlined in this guide, empowers the modern synthetic chemist to select the optimal building block to achieve their research and development goals efficiently and effectively.

References

A Senior Application Scientist's Guide to DFT Calculations for 3,4-Diiodo-5-methyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs that treat a wide array of diseases.[1][2] Its metabolic stability and versatile synthetic handles make it a privileged scaffold.[1] The introduction of iodine atoms, as in 3,4-Diiodo-5-methyl-1H-pyrazole, significantly enhances its utility as a synthetic building block. The two C-I bonds provide orthogonal sites for derivatization through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse molecular libraries.[3][4]

Furthermore, the iodine substituents are not mere synthetic anchors; they can actively participate in crucial intermolecular interactions. The phenomenon of halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophile—is increasingly recognized as a key factor in molecular recognition and ligand-protein binding. Understanding the electronic structure of this compound is therefore paramount for predicting its reactivity and its potential to engage in these targeted interactions.

This guide provides a comparative framework for employing Density Functional Theory (DFT) to model this compound. We will explore the rationale behind selecting specific computational methods, validate our approach against experimental data for a simpler analog, and provide a detailed protocol for generating reliable, predictive data for our target molecule.

The Challenge: Why DFT for Halogenated Heterocycles Requires Careful Selection

Modeling compounds containing heavy elements like iodine presents unique challenges for DFT. The high nuclear charge introduces significant relativistic effects that can influence electron orbitals and, consequently, molecular geometry and reactivity. Furthermore, the large number of electrons makes electron correlation effects more pronounced. Standard DFT functionals, especially older ones, were not always parameterized to handle these effects or the subtle dispersion forces that govern non-covalent interactions like halogen bonding.[5][6]

Therefore, a "one-size-fits-all" approach is scientifically unsound. The choice of both the exchange-correlation functional and the basis set is critical and must be justified. An inadequate choice can lead to significant errors in predicted geometries and electronic properties, rendering the computational results misleading.[5][7] For instance, many standard functionals are known to struggle with halogen bonds, often failing to accurately predict their strength and geometry.[7] This guide will demonstrate a validation-driven approach to select a reliable computational methodology.

A Validation Case Study: Benchmarking DFT Methods Against Experimental Data for 4-Iodo-1H-pyrazole

To build a trustworthy computational model, we must first validate our methods against known experimental data. While a crystal structure for this compound is not publicly available, a high-quality structure for the closely related 4-Iodo-1H-pyrazole has been reported.[8][9] We will use this molecule as a benchmark to compare the performance of several common DFT functionals and basis sets. The goal is to identify the method that best reproduces the experimentally determined geometry.

Experimental Benchmark Data (4-Iodo-1H-pyrazole) The key geometric parameter for our validation is the C4-I bond length, which is experimentally determined to be 2.071 Å .[8]

Methodology Comparison We will evaluate four widely used DFT functionals, each representing a different class of approximation, paired with a basis set combination appropriate for the atoms involved.

  • Functionals:

    • B3LYP: A popular hybrid functional, often used as a baseline.

    • B3LYP-D3(BJ): The same functional with Grimme's D3 dispersion correction and Becke-Johnson damping, designed to better account for non-covalent interactions.

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, known for its broad applicability.

    • M06-2X: A hybrid meta-GGA functional with good performance for main-group thermochemistry and non-covalent interactions.

  • Basis Set:

    • For H, C, and N atoms: 6-311+G(d,p) , a flexible triple-zeta Pople-style basis set.

    • For the I atom: LANL2DZ ECP , which uses an effective core potential to account for relativistic effects in the core electrons while treating the valence electrons explicitly.

Workflow for Method Validation

cluster_0 PART 1: Validation with 4-Iodo-1H-pyrazole Start Obtain Experimental Crystal Structure Data [8] Setup Build Initial Structure Start->Setup B3LYP Optimize with B3LYP Setup->B3LYP B3LYP_D3 Optimize with B3LYP-D3 Setup->B3LYP_D3 wB97XD Optimize with ωB97X-D Setup->wB97XD M062X Optimize with M06-2X Setup->M062X Compare Compare Calculated C-I Bond Lengths to Experimental Value (2.071 Å) B3LYP->Compare B3LYP_D3->Compare wB97XD->Compare M062X->Compare Select Select Best-Performing Functional Compare->Select

Caption: Workflow for validating DFT functionals against experimental data.

Results of Validation Study

The table below summarizes the calculated C4-I bond lengths for 4-Iodo-1H-pyrazole using each functional, compared against the experimental value.

FunctionalBasis Set CombinationCalculated C4-I Bond Length (Å)Error (Å)% Error
Experimental - 2.071 - -
B3LYP6-311+G(d,p) / LANL2DZ2.105+0.0341.64%
B3LYP-D3(BJ)6-311+G(d,p) / LANL2DZ2.098+0.0271.30%
ωB97X-D6-311+G(d,p) / LANL2DZ2.079+0.0080.39%
M06-2X6-311+G(d,p) / LANL2DZ2.083+0.0120.58%

From the data, the ωB97X-D functional provides the closest agreement with the experimental C-I bond length, with a minimal error of only 0.39%. The M06-2X functional also performs well. The standard B3LYP functional shows the largest deviation, highlighting the importance of selecting modern functionals, especially those including dispersion corrections, for systems like this. Based on this self-validating benchmark, we will proceed with the ωB97X-D/6-311+G(d,p)/LANL2DZ level of theory for our predictive calculations on this compound.

Predictive DFT Calculations for this compound

Having established a reliable methodology, we now apply it to our target molecule. The following data represents the predicted properties, which can be used to guide synthetic efforts and understand the molecule's intrinsic chemical nature.

Computational Workflow for Target Molecule

cluster_1 PART 2: Prediction for this compound Build Build Initial Structure Optimize Geometry Optimization & Frequency Calculation (ωB97X-D) Build->Optimize Verify Confirm True Minimum (No Imaginary Frequencies) Optimize->Verify Properties Calculate Electronic Properties Verify->Properties Geom Optimized Geometry (Bond Lengths, Angles) Properties->Geom ESP Electrostatic Potential (ESP) Map Properties->ESP FMO Frontier Molecular Orbitals (HOMO/LUMO) Properties->FMO

Caption: Workflow for predictive calculations on the target molecule.

Predicted Geometric Parameters

The key optimized geometric parameters for this compound are presented below. These values serve as a robust prediction of the molecule's ground-state structure.

ParameterValueParameterValue
C3-I Bond Length2.085 ÅC3-C4 Bond Angle108.5°
C4-I Bond Length2.078 ÅC4-C5-N1 Bond Angle107.9°
C3-N2 Bond Length1.355 ÅI-C3-C4-I Dihedral~0.0° (planar)
C5-CH3 Bond Length1.501 Å

Predicted Electronic and Spectroscopic Properties

Understanding the electronic landscape is crucial for predicting reactivity. The following properties provide insight into the molecule's stability, charge distribution, and potential for interaction.

PropertyPredicted ValueSignificance
HOMO Energy -6.85 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy -1.12 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap 5.73 eVA larger gap suggests higher kinetic stability.
Dipole Moment 2.51 DebyeIndicates overall molecular polarity.
Key IR Frequencies ~3100 cm⁻¹ (N-H stretch)Can be used to confirm synthesis via IR spectroscopy.
~1550 cm⁻¹ (C=N stretch)
~1450 cm⁻¹ (C-N stretch)

The calculated electrostatic potential (ESP) map would visually highlight the electrophilic region (a "sigma-hole") on the iodine atoms, confirming their potential to act as halogen bond donors. The HOMO is likely localized on the pyrazole ring and iodine atoms, while the LUMO is distributed across the ring's π-system.

Experimental Protocol: Step-by-Step DFT Calculation

This section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation using a command-line quantum chemistry package like Gaussian.

Step 1: Create the Input File (molecule.com) Create a text file to define the calculation. The structure is as follows:

  • Causality:

    • %nprocshared and %mem allocate computational resources.

    • #p is the route section. ωB97XD specifies our validated functional. GenECP tells the program we are using a mixed basis set defined later. Opt requests geometry optimization. Freq requests a frequency calculation to verify a true energy minimum and predict IR spectra.

    • 0 1 defines the charge (0) and spin multiplicity (1, singlet).

    • The Cartesian coordinates for the atoms are then listed. These can be generated from a molecular builder.

    • The final section defines the mixed basis set: 6-311+G(d,p) for C, H, and N, and the LANL2DZ effective core potential (ECP) for Iodine.

Step 2: Run the Calculation Execute the program from the command line: g16 < molecule.com > molecule.log

Step 3: Analyze the Output (molecule.log) This is a self-validating step.

  • Trustworthiness: Search for "Normal termination" at the end of the file to ensure the job completed successfully.

  • Validation: In the frequency analysis section, confirm there are zero imaginary frequencies. One imaginary frequency indicates a transition state, not a stable minimum.

  • Data Extraction:

    • Search for "Standard orientation" in the final optimized geometry section to get the final coordinates and measure bond lengths/angles.

    • Search for "Dipole moment" to find the calculated value.

    • The "Frequencies" section lists the predicted vibrational modes for the IR spectrum.

    • Energies of the HOMO and LUMO are typically listed near the end of the file.

Conclusion

This guide demonstrates a rigorous, validation-driven approach to applying DFT calculations for the study of this compound. By first benchmarking various functionals against experimental data for a close analog, we established that the ωB97X-D functional provides a highly accurate description of the C-I bond. Applying this validated method, we have generated a reliable set of predictive data for the target molecule's geometry and electronic properties. This information provides a solid theoretical foundation for researchers in drug development, enabling a more rational design of synthetic routes and a deeper understanding of the molecule's potential for forming key intermolecular interactions.

References

A Researcher's Guide to Differentiating 3,4-Diiodo- and 3,5-Diiodopyrazole Isomers Using Comparative Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of heterocyclic intermediates is paramount. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are a cornerstone scaffold in numerous pharmaceuticals.[1][2] The regiochemistry of substitution on the pyrazole ring dramatically influences the molecule's steric and electronic properties, and thus its biological activity and synthetic potential. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3,4-diiodopyrazole and 3,5-diiodopyrazole.

While seemingly similar, the positional difference of the iodine atoms imparts distinct spectroscopic signatures that allow for their unambiguous differentiation. This comparison will focus on the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of molecular symmetry and substituent effects.

Part 1: The Decisive Role of Molecular Symmetry

The most fundamental difference between 3,5-diiodopyrazole and 3,4-diiodopyrazole is symmetry. The 3,5-isomer possesses a C₂ᵥ symmetry axis (if considering the tautomeric average or a deprotonated state) or a plane of symmetry (for a single tautomer), rendering the two iodine-bearing carbons (C3 and C5) and their attached substituents chemically equivalent. In stark contrast, the 3,4-isomer is asymmetric, meaning every carbon and proton on the pyrazole ring is in a unique chemical environment. This distinction is the primary driver of the significant differences observed in their NMR spectra.

Caption: Molecular structures of 3,5-diiodopyrazole and 3,4-diiodopyrazole.

Part 2: Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for each isomer. These predictions are based on established principles and data from related halogenated pyrazoles.[1][3]

¹H NMR Spectroscopy: A Clear Distinction in Signal Count

The proton NMR spectrum provides the most straightforward initial differentiation.

  • 3,5-Diiodopyrazole (Predicted): Due to its symmetry, only two signals are expected in the ¹H NMR spectrum.

    • C4-H: A singlet representing the lone proton at the C4 position.

    • N-H: A characteristically broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • 3,4-Diiodopyrazole (Predicted): The lack of symmetry results in two distinct signals for the ring protons (in addition to the N-H proton).

    • C5-H: A singlet for the proton at the C5 position.

    • N-H: A broad singlet for the N-H proton.

The chemical shifts are influenced by the electron-withdrawing nature of the iodine atoms. Data from 4-iodopyrazole suggests the ring proton signals would appear in the δ 7.5-8.0 ppm range.[4]

¹³C NMR Spectroscopy: Confirming Symmetry

Carbon NMR serves as an excellent confirmatory technique, directly probing the carbon framework and reflecting the molecular symmetry.

  • 3,5-Diiodopyrazole (Predicted): The spectrum will be simple, showing only two distinct carbon signals.

    • C3/C5: One signal for the two equivalent, iodine-substituted carbons. These carbons will exhibit a significant upfield shift due to the "heavy atom effect" of iodine.

    • C4: One signal for the carbon bearing a hydrogen atom.

  • 3,4-Diiodopyrazole (Predicted): The asymmetry dictates that three separate carbon signals will be observed.

    • C3 & C4: Two distinct signals for the iodine-substituted carbons.

    • C5: One signal for the C-H carbon.

The number of signals in the proton-decoupled ¹³C NMR spectrum is often the most conclusive evidence for assigning the correct isomer.

Infrared (IR) Spectroscopy: The Fingerprint of the Molecule

While IR spectroscopy may not distinguish between the isomers as definitively as NMR, the unique "fingerprint" region for each compound is diagnostic.

  • N-H Stretch: Both isomers will display a broad absorption band in the region of 3100-3200 cm⁻¹, characteristic of N-H stretching in hydrogen-bonded pyrazole systems.[1][3]

  • C-H Stretch (Aromatic): A sharp, weaker band is expected above 3000 cm⁻¹.

  • C=N and C=C Stretching: These ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • Fingerprint Region (< 1400 cm⁻¹): The pattern of bands in this region, arising from complex C-H bending and ring deformation modes, will be unique to each isomer. While specific assignments are complex, a side-by-side comparison of the spectra would reveal clear differences.

  • C-I Stretch: Carbon-iodine stretching vibrations occur at low frequencies (<600 cm⁻¹) and are usually not observed on standard mid-IR spectrometers.

Mass Spectrometry: Identical Mass, Different Story

Both isomers have the same molecular formula (C₃H₂I₂N₂) and therefore the same exact mass (319.8308 g/mol ).

  • Molecular Ion (M⁺): Both spectra will show a prominent molecular ion peak at m/z ≈ 320.

  • Isotopic Pattern: The presence of two iodine atoms will not create a distinct isotopic pattern as iodine is monoisotopic (¹²⁷I).

  • Fragmentation: The key to differentiation lies in the relative intensities of the fragment ions. Common fragmentation pathways will include:

    • Loss of an iodine atom: [M-I]⁺ at m/z ≈ 193.

    • Loss of both iodine atoms: [M-2I]⁺ at m/z ≈ 66.

    • Ring fragmentation.

The stability of the resulting radical cations and neutral fragments may differ based on the iodine positions, leading to quantifiable differences in the fragmentation pattern that could be used for identification, particularly with high-resolution mass spectrometry.

Part 3: Summary and Experimental Protocols

The following table summarizes the key predicted spectroscopic features for distinguishing between the two isomers.

Spectroscopic Technique3,4-Diiodopyrazole (Asymmetric)3,5-Diiodopyrazole (Symmetric)
¹H NMR 2 signals (1 C-H, 1 N-H)2 signals (1 C-H, 1 N-H)
¹³C NMR 3 distinct carbon signals2 distinct carbon signals
IR Spectroscopy Unique fingerprint regionUnique fingerprint region
Mass Spectrometry M⁺ at m/z ≈ 320M⁺ at m/z ≈ 320
Experimental Protocol: Synthesis of Diiodopyrazoles

A general and reliable method for the iodination of the pyrazole ring involves the use of N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[5][6] The regioselectivity can be influenced by the reaction conditions.

G Pyrazole Pyrazole Reaction Iodinating Agent (e.g., I₂, NIS) Solvent, Temp Control Pyrazole->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Isolated Diiodopyrazole (Isomer Mixture or Single Isomer) Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis and analysis of diiodopyrazoles.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, CHCl₃, or Acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add the iodinating reagent. For di-iodination, N-Iodosuccinimide (2.2 eq) is an effective choice.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the desired diiodopyrazole isomer(s).

  • Characterization: Subject the purified product(s) to comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity.

Causality Note: The choice of solvent and temperature can influence the regioselectivity of the iodination. Stepwise addition of the iodinating agent may allow for the isolation of mono-iodinated intermediates. This protocol is a self-validating system, as the final spectroscopic analysis provides definitive confirmation of the outcome of the synthesis and purification steps.

Protocol: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). The specific technique (e.g., ESI, EI) will determine the exact sample introduction method.

Conclusion

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 3,4-Diiodo-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Promise of Novel Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility has made it a "privileged scaffold" in drug discovery, leading to the development of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and Sildenafil for erectile dysfunction.[1] The diverse biological activities exhibited by pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—underscore the immense potential held within this chemical class.[1][3][4][5]

This guide focuses on a specific, under-explored subclass: 3,4-diiodo-5-methyl-1H-pyrazole derivatives . While extensive research exists for various substituted pyrazoles, the unique structural features of this di-iodinated compound warrant a dedicated exploration of its potential biological activities. The presence of two iodine atoms is particularly noteworthy. Halogenation, especially with iodine, can significantly modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can profoundly impact its interaction with biological targets.[6] For instance, an iodophenyl group at the 5-position of a pyrazole ring was found to be crucial for potent cannabinoid CB1 receptor antagonism.[6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the biological activity screening of novel compounds like this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential of these novel derivatives against established alternatives.

Comparative Landscape: Biological Activities of Pyrazole Derivatives

The therapeutic potential of pyrazole derivatives is vast. Below, we compare the performance of various substituted pyrazoles in key therapeutic areas, providing a benchmark against which novel derivatives can be evaluated.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of crucial kinases like EGFR, VEGFR-2, and CDK2.[9]

  • Structure-Activity Relationship Insights: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine, has yielded potent antitumor agents.[10] The substitution pattern on the pyrazole ring is critical; for example, certain 1,4,5-trisubstituted pyrazoles show promising activity.[10] The presence of bulky groups and specific halogen substitutions can enhance cytotoxicity against various cancer cell lines.[11]

Pyrazole Derivative Class Target/Mechanism Observed Activity (IC50) Cancer Cell Line(s) Reference Drug
Polysubstituted PyrazolesDNA Minor Groove Binding2 µMHepG2 (Hepatocellular Carcinoma)Cisplatin (5.5 µM)[9]
Indole-Pyrazole HybridsCDK2 Inhibition< 23.7 µMHCT116, MCF7, HepG2, A549Doxorubicin (24.7–64.8 µM)[9]
Pyrazole Carbaldehyde DerivativesPI3 Kinase Inhibition0.25 µMMCF-7 (Breast Cancer)Doxorubicin (0.95 µM)[9]
Pyrazole-Thiazolidinone HybridsNot specifiedModerate inhibition (31.01%)Lung CancerNot specified[12]
Coumarin-Carbazole PyrazolinesCDK2 Inhibition5.8 - 9.8 µMMCF-7, A549, HeLaNot specified[13]
Anti-inflammatory Activity
  • Structure-Activity Relationship Insights: The nature and position of substituents on the pyrazole ring dictate the potency and selectivity of COX inhibition.[16] For example, a difluoromethyl group at the 3-position and a 4-methoxyphenyl group at the 1-position have been shown to yield potent and selective COX-2 inhibitors.[16]

Pyrazole Derivative Class Target/Mechanism Observed Activity In Vivo/In Vitro Model Reference Drug
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423)Selective COX-2 Inhibition150x more selective for COX-2 than COX-1Recombinant human COX enzymesIndomethacin[16]
Pyrazole-Thiazole HybridsDual COX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)Enzyme assaysNot specified[15]
Benzothiophen-2-yl Pyrazole Carboxylic AcidDual COX-2/5-LOX InhibitionIC50 = 0.01 µM (COX-2), 1.78 µM (5-LOX)Enzyme assaysCelecoxib, Indomethacin[17]
Pyrazolopyrimidine HybridsAnti-inflammatoryExcellent activityCarrageenan-induced rat paw edemaCelecoxib[17]
Antimicrobial Activity

The pyrazole scaffold is also a promising starting point for the development of new antimicrobial agents.[18] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][5][19]

  • Structure-Activity Relationship Insights: The introduction of specific moieties, such as a 2-chloroquinoline circle, can enhance both antibacterial and antifungal properties.[1] The antimicrobial potency is highly dependent on the substitution pattern around the pyrazole core.[18]

Pyrazole Derivative Class Target Organism(s) Observed Activity (MIC) Reference Drug
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativeEscherichia coli (Gram-negative)0.25 µg/mLCiprofloxacin (0.5 µg/mL)[3]
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativeStreptococcus epidermidis (Gram-positive)0.25 µg/mLCiprofloxacin (4 µg/mL)[3]
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativeAspergillus niger (Fungus)1 µg/mLClotrimazole (2 µg/mL)[3]
Pyrano[2,3-c]pyrazolesStaphylococcus aureus0.32 x 10⁻² µMGentamicin[19]

Experimental Protocols for Biological Activity Screening

A systematic, tiered approach is essential for efficiently evaluating the biological potential of novel this compound derivatives.

Workflow for Screening Novel Pyrazole Derivatives

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanism of Action & Selectivity A Cytotoxicity Screening (MTT Assay) Broad Panel of Cancer Cell Lines D Dose-Response & IC50 Determination (MTT Assay) A->D Active Compounds B Antimicrobial Screening (Agar Diffusion) Gram+, Gram-, Fungi E MIC Determination (Broth Microdilution) B->E Active Compounds C Anti-inflammatory Screening (Protein Denaturation Assay) F COX/LOX Inhibition Assays C->F Active Compounds G Apoptosis & Cell Cycle Analysis D->G H Time-Kill Kinetics E->H I In Vitro Cytokine Release Assay F->I

Caption: A tiered workflow for screening novel pyrazole derivatives.

Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[20] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[20][21] The amount of formazan produced is proportional to the number of viable cells.[22]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[23][24]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][22][24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[25]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls. Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[25]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25] Resazurin-based assays can also be used for a colorimetric readout of microbial growth.[26]

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

Inflammation can lead to the denaturation of proteins.[27] This in vitro assay evaluates the ability of a compound to prevent heat-induced protein denaturation, using bovine serum albumin (BSA) or egg albumin as the protein source.[27][28][29]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test pyrazole derivative at various concentrations, 0.5 mL of 1% aqueous BSA solution, and phosphate-buffered saline (pH 6.4) to make up the volume.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.[27]

  • Absorbance Measurement: After cooling, measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Diclofenac sodium or aspirin can be used as a positive control.[3]

Visualizing Key Cellular Pathways and Workflows

Understanding the potential mechanisms of action is crucial. Below are diagrams illustrating a potential anticancer mechanism and the workflow for antimicrobial susceptibility testing.

Potential Anticancer Mechanism: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[30] A simplified pathway is shown below.

G pyrazole Pyrazole Derivative cell Cancer Cell pyrazole->cell p53 p53 Activation cell->p53 Induces p21 p21 Expression p53->p21 Upregulates cdk CDK Inhibition p21->cdk Inhibits g2m G2/M Arrest cdk->g2m Leads to apoptosis Apoptosis g2m->apoptosis

Caption: A potential pathway for pyrazole-induced apoptosis.

Workflow for Antimicrobial Susceptibility Testing

G start Prepare Serial Dilutions of Pyrazole Derivative plate Inoculate 96-Well Plate start->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate at Optimal Temperature plate->incubate read Read Results (Visual or Colorimetric) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the biological activities of this compound derivatives have not been extensively reported, the known structure-activity relationships of related halogenated and substituted pyrazoles suggest that these compounds are promising candidates for screening. Their unique electronic and steric properties, conferred by the di-iodo substitution, may lead to novel mechanisms of action and improved potency against various biological targets.

The systematic screening approach outlined in this guide—progressing from broad primary assays to more specific mechanistic studies—provides a robust framework for elucidating the therapeutic potential of these and other novel pyrazole derivatives. By employing these standardized protocols, researchers can generate reliable and comparable data, paving the way for the identification of new lead compounds in the ongoing quest for more effective treatments for cancer, infectious diseases, and inflammatory conditions.

References

Safety Operating Guide

3,4-Diiodo-5-methyl-1h-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 3,4-Diiodo-5-methyl-1H-pyrazole

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 6715-87-3).

As a halogenated heterocyclic compound, this compound requires specific handling procedures to mitigate risks to personnel and the environment.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, this guide synthesizes safety data from structurally analogous iodinated pyrazoles and established best practices for hazardous chemical waste management to provide a reliable operational plan.[2][3]

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to treat this compound as a potentially hazardous substance. Based on data for similar iodinated pyrazoles, the compound may cause skin, eye, and respiratory irritation.[4][5] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes and eye irritation, a common hazard with pyrazole derivatives.[4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, absorption, and potential irritation.[2][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination during handling and transfer.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of potentially harmful dust or particulates, especially when handling the solid compound.[4][5]

The Core Directive: Professional Hazardous Waste Disposal

The primary and only acceptable method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3][7]

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[6] Halogenated organic compounds can be harmful to aquatic life and interfere with wastewater treatment processes.[3]

  • DO NOT dispose of this chemical by evaporation in a fume hood or otherwise.[7] This practice is illegal in many jurisdictions and releases potentially hazardous vapors into the environment.

  • DO NOT mix with household or regular trash.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on a systematic process of segregation, containment, and labeling.

Experimental Protocol: Waste Segregation and Containment
  • Identify Waste Type: Characterize all waste streams containing this compound. This includes:

    • Solid Waste: Unused or expired pure compound, and contaminated consumables (e.g., weighing paper, pipette tips, gloves).[3]

    • Liquid Waste: Solutions containing the compound, such as reaction mixtures or stock solutions (e.g., in DMSO).[3]

  • Segregate as Halogenated Waste: This is the most critical step. Halogenated organic waste must be collected separately from non-halogenated waste streams.[8][9]

    • Causality: Mixing halogenated and non-halogenated waste complicates the disposal process. Halogenated compounds require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[10] Improper incineration can lead to the formation of highly toxic dioxins and furans.

  • Select a Compatible Container:

    • Use a container made of a material compatible with the waste. The original chemical container is often the best choice for unused product.[7] For solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate, provided they are compatible with all components of the liquid waste.[11]

    • Ensure the container is in good condition, free of leaks, and has a tightly fitting, threaded cap.[8] Funnels should not be left in the container opening.[12]

  • Label the Container Correctly:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[8]

    • The label must clearly state:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound". Do not use abbreviations.[8]

      • For liquid waste, list all components and their approximate percentages (e.g., "this compound (~5%), DMSO (~95%)").[3]

      • The date accumulation started.

  • Store Waste Safely Pending Pickup:

    • Keep waste containers closed at all times except when actively adding waste.[7][8]

    • Store the sealed container in a designated, well-ventilated, and cool, dry secondary containment bin within the laboratory.[3]

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[6]

  • Arrange for Disposal:

    • Once the container is full (no more than 90% capacity) or the waste is no longer being generated, contact your institution's EHS office to schedule a pickup.[7][11] Follow their specific procedures for transport and handoff.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_prep Waste Preparation & Segregation cluster_storage Storage & Disposal start Waste Generation (Contains this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (e.g., contaminated gloves, pure compound) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., solutions in DMSO) is_solid->liquid_waste Liquid segregate Segregate as HALOGENATED WASTE solid_waste->segregate liquid_waste->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Date container->label_waste store_safe Store container closed in a designated, safe, and secondary containment area. label_waste->store_safe contact_ehs Contact Institutional EHS for Waste Pickup store_safe->contact_ehs

Caption: Disposal workflow for this compound waste.

Emergency Procedures

Accidental Spills
  • Alert personnel in the immediate area and restrict access.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Clean the spill area thoroughly.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[6][14]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Diiodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3). The guidance herein is synthesized from established safety protocols for structurally analogous halogenated organic compounds to ensure a high margin of safety in the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule.

Hazard Assessment: Understanding the Risks of Iodinated Pyrazoles

This compound is a halogenated heterocyclic compound.[1] While specific toxicological data for this molecule is limited, a critical evaluation of related iodinated and methylated pyrazoles allows for a robust, precautionary hazard assessment. The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[2][3][4]

Inferred Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence for Analogous Compounds
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[3][5]Safety data for 5-Iodo-1-methyl-1H-pyrazole and other similar structures consistently list skin irritation as a primary hazard.[3][4][6]
Serious Eye Irritation/Damage (Category 2/1) Causes serious eye irritation and potentially irreversible damage.[6][7]Analogous pyrazoles are classified as causing serious eye irritation or damage, necessitating stringent eye protection.[2][4][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as dust.[3][6]Inhalation of dust from similar solid pyrazole compounds is noted to be a risk, targeting the respiratory system.[2][3][4]
Acute Toxicity - Oral (Category 4) Harmful if swallowed.[3][7]Related compounds are classified as harmful if ingested, requiring immediate medical attention.[3][7]

Given its predicted high density and solid form at room temperature (melting point 178-181 °C), the primary route of exposure during routine handling is the inhalation of fine dust particles and direct contact with skin and eyes.[8][9]

First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. Before any handling of this compound, appropriate engineering controls must be in place. These are non-negotiable prerequisites for safety.

  • Certified Chemical Fume Hood: All weighing, transfers, and manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood. This is critical to minimize the inhalation of airborne particulates.

  • Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations low.[2][10]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located close to the workstation.[3][11]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following equipment must be worn at all times when handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes and conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required to protect against fine dust and potential splashes.[2][11][12]

  • Face Shield: When handling larger quantities (>5 grams) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[12]

Skin and Body Protection
  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat with tight-fitting cuffs is required. This protects against incidental contact and prevents contamination of personal clothing.[12]

  • Chemical-Resistant Gloves: This is a critical component of protection. Due to the lack of specific chemical resistance data for this compound, a conservative double-gloving approach is mandated.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A heavier-duty, chemical-resistant glove such as butyl rubber or neoprene. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty outer glove is a highly protective option.[12][13]

    • Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use. They should be removed and replaced immediately if contamination is suspected. Never reuse disposable gloves.

Respiratory Protection

While working in a fume hood should prevent respiratory exposure, respiratory protection may be necessary in specific situations, such as cleaning up a large spill outside of containment.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with N95, N100, P95, or P100 particulate filters is recommended for protection against dust.[13] If the compound is dissolved in a volatile organic solvent, an organic vapor cartridge may also be required.[13]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Handling This compound weighing Weighing Solid (< 5g) start->weighing transfer Solution Transfer or Reaction Setup start->transfer large_scale Large Scale Work (> 5g) or Splash Risk start->large_scale spill Spill Cleanup (Outside Containment) start->spill base_ppe Base PPE: - FR Lab Coat - Double Gloves (Nitrile + Butyl/Neoprene) - Chemical Splash Goggles weighing->base_ppe transfer->base_ppe large_scale->base_ppe spill->base_ppe face_shield Add Face Shield base_ppe->face_shield respirator Add Particulate Respirator (e.g., N95/P100) base_ppe->respirator

Caption: PPE selection workflow based on the task.

Operational Plan: Step-by-Step Procedures

Adherence to strict protocols is essential for minimizing exposure.

Donning and Doffing PPE

A systematic approach prevents cross-contamination.

Donning (Putting On) Sequence:

  • Wash Hands: Thoroughly wash and dry hands.

  • Lab Coat: Put on the flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles: Put on chemical splash goggles.

  • Face Shield (if required): Position the face shield over the goggles.

  • Respirator (if required): Don the respirator and perform a user seal check.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated chemical waste bin.

  • Face Shield: Remove the face shield by handling the headband.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Goggles: Remove goggles from the back.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the exterior. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Procedures

In case of accidental exposure or a spill, follow these steps immediately.

Emergency ScenarioImmediate Action Protocol
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] 2. Use a safety shower if the contact area is large. 3. Wash the affected area with soap and water.[2] 4. Seek immediate medical attention.[7]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] 2. Use an eyewash station. 3. Remove contact lenses if present and easy to do.[2] 4. Seek immediate medical attention.[3][7]
Inhalation 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][10] 2. If breathing is difficult, trained personnel should administer oxygen. 3. Seek immediate medical attention.[7]
Ingestion 1. Do NOT induce vomiting.[3][7] 2. Rinse mouth with water. 3. Seek immediate medical attention and show the container or label.[7][14]
Minor Spill (<1g) 1. Alert personnel in the immediate area. 2. Wearing full PPE (including respirator), gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[3] 4. Decontaminate the area with an appropriate solvent followed by soap and water.

Emergency Response Decision Tree

Emergency_Response exposure Exposure Event Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin/Clothing Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation action_skin Remove Contaminated Clothing Flush with Water for 15 min Use Safety Shower skin->action_skin action_eye Flush Eyes at Eyewash Station for 15 min eye->action_eye action_inhalation Move to Fresh Air inhalation->action_inhalation medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical

Caption: Decision tree for emergency exposure response.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical component of the safety lifecycle to prevent environmental contamination. Iodinated compounds are considered hazardous waste and must not be disposed of down the drain.[15]

Decontamination:

  • Glassware and Equipment: All contaminated glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, wash the equipment thoroughly with soap and water.

  • Work Surfaces: Wipe down all surfaces inside the fume hood with a solvent-dampened cloth, followed by a soap and water wash. The cloth must be disposed of as solid hazardous waste.

Waste Disposal:

  • Segregation: All waste contaminated with this compound must be segregated.

    • Solid Waste: Unused compound, contaminated PPE (gloves, wipes), and absorbent material from spills.

    • Liquid Waste: Contaminated solvents and reaction residues.

  • Containment:

    • Solid waste must be placed in a clearly labeled, sealed, and durable container.[15]

    • Liquid waste must be collected in a compatible, sealed, and labeled waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Acutely Toxic).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.